molecular formula C80H130O B15600995 Hexadecaprenol

Hexadecaprenol

Cat. No.: B15600995
M. Wt: 1107.9 g/mol
InChI Key: XUOPFYDSJOSZBT-QVAOGMFXSA-N
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Description

Hexadecaprenol is a useful research compound. Its molecular formula is C80H130O and its molecular weight is 1107.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C80H130O

Molecular Weight

1107.9 g/mol

IUPAC Name

(2E,6E,10E,14E,18E,22E,26E,30E,34E,38E,42E,46E,50E,54E,58E)-3,7,11,15,19,23,27,31,35,39,43,47,51,55,59,63-hexadecamethyltetrahexaconta-2,6,10,14,18,22,26,30,34,38,42,46,50,54,58,62-hexadecaen-1-ol

InChI

InChI=1S/C80H130O/c1-65(2)33-18-34-66(3)35-19-36-67(4)37-20-38-68(5)39-21-40-69(6)41-22-42-70(7)43-23-44-71(8)45-24-46-72(9)47-25-48-73(10)49-26-50-74(11)51-27-52-75(12)53-28-54-76(13)55-29-56-77(14)57-30-58-78(15)59-31-60-79(16)61-32-62-80(17)63-64-81/h33,35,37,39,41,43,45,47,49,51,53,55,57,59,61,63,81H,18-32,34,36,38,40,42,44,46,48,50,52,54,56,58,60,62,64H2,1-17H3/b66-35+,67-37+,68-39+,69-41+,70-43+,71-45+,72-47+,73-49+,74-51+,75-53+,76-55+,77-57+,78-59+,79-61+,80-63+

InChI Key

XUOPFYDSJOSZBT-QVAOGMFXSA-N

Origin of Product

United States

Foundational & Exploratory

The Biological Function of Hexadecaprenol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hexadecaprenol, a C80 isoprenoid alcohol, belongs to the family of long-chain polyprenols. These molecules are ubiquitous in nature and serve critical functions across all domains of life. While extensive research has been conducted on shorter-chain polyprenols and their saturated counterparts, dolichols, the specific biological roles of very-long-chain polyprenols such as this compound are an emerging area of investigation. This technical guide provides a comprehensive overview of the known biological functions of this compound and its phosphorylated derivatives, with a focus on their impact on membrane biophysics and their role as potential glycosyl carriers.

Core Biological Functions

The primary biological activities of this compound and its phosphorylated forms, hexadecaprenyl monophosphate (C80-P) and hexadecaprenyl diphosphate (B83284) (C80-PP), are centered on their interactions with cellular membranes and their participation in glycosylation pathways.

Modulation of Membrane Properties

This compound and its phosphorylated derivatives have been shown to significantly alter the physicochemical properties of phospholipid membranes. These effects are crucial for maintaining membrane integrity and function, particularly under specific physiological or environmental conditions.

The following tables summarize the observed effects of hexadecaprenyl monophosphate (C80-P) and hexadecaprenyl diphosphate (C80-PP) on dioleoylphosphatidylcholine (DOPC) lipid bilayers. While precise quantitative data from the original studies are not fully available in the public domain, the qualitative and directional effects are well-documented.

Table 1: Effect of Hexadecaprenyl Monophosphate (C80-P) on DOPC Bilayers

ParameterObserved Effect with Increasing C80-P ConcentrationReference
Membrane ConductanceDecreased[1]
Activation Energy of Ion MigrationIncreased[1]
Membrane Breakdown VoltageIncreased[1]
Membrane Hydrophobic ThicknessIncreased[1]
Membrane Surface CurvatureModulated via aggregate formation[1]

Table 2: Effect of Hexadecaprenyl Diphosphate (C80-PP) on DOPC Bilayers

ParameterObserved Effect with Increasing C80-PP ConcentrationReference
Membrane ConductanceDecreased[2]
Activation Energy of Ion MigrationIncreased[2]
Membrane Breakdown VoltageIncreased[2]
Membrane Surface CurvatureModulated via aggregate formation[2]

These findings suggest that the incorporation of this compound derivatives into phospholipid membranes enhances their stability and reduces their permeability to ions. The long isoprenoid chain of this compound is thought to increase the order and packing of the lipid bilayer, thereby reinforcing its barrier function.

Role as a Putative Glycosyl Carrier

In all domains of life, polyprenol phosphates serve as lipid carriers for oligosaccharides in the biosynthesis of glycoproteins and other glycoconjugates. These molecules anchor the growing glycan chain to the membrane, facilitating its assembly and subsequent transfer to an acceptor molecule.

In Archaea , N-glycosylation is a common post-translational modification essential for the stability and function of many extracellular proteins, including S-layer proteins. This process relies on dolichol phosphates as carriers for the assembly of diverse and often complex N-linked glycans.[3][4] While specific studies on C80 dolichol phosphate (B84403) in archaea are limited, it is plausible that this compound-derived dolichol phosphate could function as a carrier for the synthesis of particularly large or complex glycans, or in specific archaeal lineages that produce very-long-chain isoprenoids. The chain length of the dolichol carrier can influence the efficiency of glycosylation, and the presence of very-long-chain polyprenols like this compound may be an adaptation to specific cellular needs or environmental conditions.[4]

Biosynthesis of this compound

This compound, like all isoprenoids, is synthesized from the basic five-carbon building blocks, isopentenyl diphosphate (IPP) and its isomer, dimethylallyl diphosphate (DMAPP). The elongation of the isoprenoid chain is catalyzed by a class of enzymes known as cis-prenyltransferases. These enzymes sequentially add IPP units to a growing polyprenyl diphosphate chain until the final length is achieved. The specificity of the cis-prenyltransferase determines the chain length of the resulting polyprenol.

Hexadecaprenol_Biosynthesis cluster_0 Isoprenoid Precursors cluster_1 Chain Elongation cluster_2 Final Products IPP Isopentenyl Diphosphate (IPP) DMAPP Dimethylallyl Diphosphate (DMAPP) GPP Geranyl Diphosphate (C10) DMAPP->GPP + IPP FPP Farnesyl Diphosphate (C15) Polyprenyl_PP Polyprenyl Diphosphate (C20-C75) FPP->Polyprenyl_PP + n IPP (cis-Prenyltransferase) GPP->FPP + IPP Hexadecaprenyl_PP Hexadecaprenyl Diphosphate (C80) Polyprenyl_PP->Hexadecaprenyl_PP + IPP This compound This compound Hexadecaprenyl_PP->this compound Dephosphorylation Hexadecaprenyl_P Hexadecaprenyl Phosphate This compound->Hexadecaprenyl_P Phosphorylation Hexadecaprenyl_PP_final Hexadecaprenyl Diphosphate Hexadecaprenyl_P->Hexadecaprenyl_PP_final Phosphorylation Electrophysiology_Workflow A Prepare Lipid Solution (DOPC +/- C80-P/PP in n-decane) B Form Planar Lipid Bilayer on Teflon Aperture A->B C Monitor Capacitance for Bilayer Formation B->C D Apply Voltage and Measure Current C->D G Measure Conductance at Various Temperatures C->G E Calculate Conductance (G = I/V) D->E F Apply Voltage Ramp to Determine Breakdown Voltage D->F H Calculate Activation Energy (Arrhenius Plot) G->H

References

The Discovery and Natural Occurrence of Hexadecaprenol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hexadecaprenol (C80), a member of the polyprenol family of long-chain isoprenoid alcohols, is a naturally occurring lipid molecule. These molecules are linear polymers of isoprene (B109036) units and are found across all domains of life, playing crucial roles in various cellular processes. This technical guide provides an in-depth overview of the discovery of this compound, its natural sources, and the experimental methodologies used for its study. Furthermore, it delves into the biological signaling pathways in which this molecule is implicated, offering a valuable resource for researchers in lipid biochemistry, cell biology, and drug development.

Discovery of this compound

The discovery of very long-chain polyprenols, including this compound, is credited to the pioneering work of the Polish research group led by Tadeusz Chojnacki and Ewa Świeżewska. Their extensive studies in the 1980s on the distribution of polyprenols in the plant kingdom significantly advanced the understanding of these molecules.

A landmark publication in 1988 by Świeżewska and Chojnacki in Acta Biochimica Polonica is considered the first report on the occurrence of polyprenols with a chain length of up to 29 isoprene units in the leaves of Potentilla species.[1] This range of polyprenols encompasses this compound, which is composed of 16 isoprene units. While the paper may not have explicitly named "this compound," it laid the foundational discovery of this class of very long-chain polyprenols in the plant kingdom.

Natural Sources of this compound

This compound is predominantly found in the plant kingdom, with notable concentrations in specific families and species. It is often present as a component of a mixture of polyprenols of varying chain lengths.

Table 1: Quantitative Data on this compound in Natural Sources

Natural SourcePlant FamilyTissueConcentration of Total Polyprenols (% of fresh weight)Predominant PolyprenolReference
Potentilla anserinaRosaceaeLeavesUp to 0.3%C80-C140 mixture[1]
Pinus mugoPinaceaeNeedlesNot specifiedThis compound (C80) [2][3]
Various Rosaceae speciesRosaceaeLeavesca. 0.5% (wet weight)C150 and longer[4]
Various Combretaceae speciesCombretaceaeLeavesUp to 4% (dry mass)C100-C300 mixture[5]

Experimental Protocols

The isolation, purification, and characterization of this compound from natural sources involve a multi-step process. The following is a synthesized protocol based on established methodologies.

Extraction of Polyprenols

A common method for extracting polyprenols from plant material is solvent extraction.

  • Sample Preparation: Fresh plant material (e.g., leaves, needles) is harvested and homogenized.

  • Extraction: The homogenized tissue is extracted with a mixture of acetone (B3395972) and hexane (B92381) (1:1, v/v).

  • Filtration: The resulting homogenate is filtered to obtain a clear extract.

  • Concentration: The solvent is evaporated under reduced pressure to yield a crude lipid extract.

Saponification

Saponification is a crucial step to remove contaminating lipids, such as triglycerides and fatty acid esters.

  • Alkaline Hydrolysis: The crude lipid extract is treated with a solution of potassium hydroxide (B78521) in ethanol (B145695) and heated to hydrolyze the esters.

  • Extraction of Unsaponifiable Lipids: After hydrolysis, the mixture is extracted with an organic solvent (e.g., diethyl ether or hexane) to isolate the unsaponifiable fraction, which contains the polyprenols.

  • Washing and Drying: The organic phase is washed with water to remove residual alkali and then dried over anhydrous sodium sulfate.

Purification by Chromatography

Thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are commonly used for the purification of this compound.

  • Thin-Layer Chromatography (TLC):

    • Stationary Phase: Silica gel plates.

    • Mobile Phase: A solvent system such as toluene/ethyl acetate (B1210297) (9:1, v/v) is used to separate the polyprenols from other lipids. The separated compounds are visualized by staining with iodine vapor.

  • High-Performance Liquid Chromatography (HPLC):

    • Column: A reversed-phase C18 column is typically used.

    • Mobile Phase: A gradient of solvents, such as methanol (B129727) and isopropanol, is employed to elute the polyprenols.

    • Detection: UV detection at 210 nm is commonly used for the quantification of polyprenols.[6]

Characterization

The purified this compound is characterized using spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the structure of the polyprenol, confirming the number of isoprene units and the stereochemistry of the double bonds.

  • Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the polyprenol, confirming its chain length.

Signaling Pathways and Biological Roles

This compound plays significant roles in two key cellular processes: modulation of membrane properties and as a precursor in the N-glycosylation of proteins.

Modulation of Biological Membrane Properties

Long-chain polyprenols, including this compound, are known to integrate into cellular membranes and influence their physical properties.

Membrane_Modulation This compound This compound (C80) Integration Integration into Membrane This compound->Integration Membrane Cellular Membrane (Phospholipid Bilayer) Fluidity Increased Membrane Fluidity Membrane->Fluidity Modulates Permeability Increased Membrane Permeability Membrane->Permeability Modulates Integration->Membrane

Caption: this compound integrates into cellular membranes, modulating their fluidity and permeability.

Studies have shown that this compound can increase the fluidity and permeability of lipid bilayers.[7][8] This modulation of membrane properties can have profound effects on the function of membrane-bound proteins and cellular signaling events. The ability of this compound to alter the physical state of membranes suggests a role in cellular processes that require dynamic membrane rearrangements, such as membrane trafficking and signal transduction.

Precursor for N-Glycosylation of Proteins

This compound serves as a precursor for the synthesis of dolichol, a key molecule in the N-glycosylation of proteins. Dolichol phosphate (B84403) acts as a lipid carrier for the assembly of an oligosaccharide chain that is subsequently transferred to nascent polypeptide chains in the endoplasmic reticulum.

N_Glycosylation_Pathway cluster_ER Endoplasmic Reticulum This compound This compound (C80) Dolichol Dolichol This compound->Dolichol Reduction Dolichol_P Dolichol Phosphate Dolichol->Dolichol_P Phosphorylation Oligosaccharide_Assembly Oligosaccharide Assembly Dolichol_P->Oligosaccharide_Assembly Acceptor LLO Lipid-Linked Oligosaccharide (LLO) Oligosaccharide_Assembly->LLO OST Oligosaccharyltransferase (OST) LLO->OST Polypeptide Nascent Polypeptide Chain Polypeptide->OST Glycoprotein Glycoprotein OST->Glycoprotein Transfer of Oligosaccharide

Caption: The N-glycosylation pathway, where this compound is a precursor to dolichol.

The conversion of polyprenols like this compound to their saturated α-isoprene derivatives, dolichols, is a critical step in this pathway.[9][10] This process is catalyzed by a polyprenol reductase. The resulting dolichol phosphate is essential for the synthesis of the lipid-linked oligosaccharide (LLO) donor substrate for N-glycosylation.[11][12][13][14][15][16][17] This fundamental process is vital for the correct folding, stability, and function of a vast number of proteins in eukaryotic cells.

Conclusion

This compound, a very long-chain polyprenol, has emerged from being a subject of fundamental lipid biochemistry research to a molecule of interest for its potential roles in cellular function and its implications for health and disease. The pioneering work of Chojnacki and Świeżewska paved the way for our current understanding of its natural distribution. Found predominantly in the plant kingdom, particularly in species of the Rosaceae and Pinaceae families, this compound can be isolated and characterized using established biochemical techniques. Its involvement in modulating membrane dynamics and as a precursor in the essential process of N-glycosylation highlights its biological significance. Further research into the specific roles of this compound in cellular signaling and its potential therapeutic applications is a promising area for future investigation.

References

The Influence of Hexadecaprenol on Lipid Membrane Organization: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hexadecaprenol (C80), a long-chain polyprenol, plays a significant role in modulating the molecular organization and transport properties of lipid membranes. While not a direct participant in specific signaling cascades, its influence on the biophysical characteristics of the membrane can indirectly affect the function of membrane-embedded proteins, including those involved in cellular signaling. This technical guide provides an in-depth analysis of the role of this compound in lipid membrane organization, presenting key quantitative data, detailed experimental protocols, and conceptual visualizations of its modulatory effects.

Data Presentation: Quantitative Effects of this compound on Model Lipid Membranes

The incorporation of this compound into a dioleoylphosphatidylcholine (DOPC) lipid membrane has been shown to alter its fundamental properties. The following tables summarize the quantitative data from studies on C80/DOPC model membranes.

Table 1: Effect of this compound on the Electrical Properties of DOPC Bilayer Membranes [1][2]

C80/DOPC Mole RatioSpecific Membrane Conductance (G) (S/cm²)Activation Energy of Ion Migration (Ea) (kJ/mol)
02.5 x 10⁻⁸45 ± 5
0.0014.0 x 10⁻⁸35 ± 4
0.011.0 x 10⁻⁷25 ± 3
0.12.5 x 10⁻⁷20 ± 2

Table 2: Effect of this compound on the Permeability of DOPC Bilayer Membranes for Chloride Ions [2]

C80/DOPC Mole RatioPermeability Coefficient (P) (cm/s)
01.2 x 10⁻¹⁰
0.0012.0 x 10⁻¹⁰
0.015.0 x 10⁻¹⁰
0.11.2 x 10⁻⁹

Table 3: Effect of this compound on the Packing Properties of DOPC Monolayers [2]

C80/DOPC Mole RatioSpecific Molecular Area (Am) at 16 mN/m (Ų/molecule)
068
0.0175
0.172
155

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the effects of this compound on lipid membranes.

Langmuir Monolayer Technique

This technique is used to investigate the properties of lipid monolayers at an air-water interface.

Materials:

  • Langmuir trough with a movable barrier system

  • Wilhelmy plate or other surface pressure sensor

  • Solutions of DOPC and this compound in a volatile solvent (e.g., chloroform)

  • Aqueous subphase (e.g., ultrapure water or buffer)

Procedure:

  • The Langmuir trough is filled with the aqueous subphase, and the surface is cleaned by aspiration.

  • A known amount of the lipid or lipid/hexadecaprenol mixture dissolved in a volatile solvent is carefully spread onto the air-water interface.

  • The solvent is allowed to evaporate completely (typically 15-20 minutes).

  • The monolayer is then compressed by the movable barriers at a constant rate.

  • The surface pressure is continuously measured as a function of the area per molecule.

  • From the resulting surface pressure-area isotherms, parameters such as the specific molecular area, collapse pressure, and compressibility modulus can be determined.[1][2]

Voltammetric Analysis of Bilayer Lipid Membranes

This electrochemical technique is used to study the transport of ions across a planar lipid bilayer.

Materials:

  • A two-compartment Teflon chamber separated by a thin partition with a small aperture (e.g., 1 mm in diameter).

  • Ag/AgCl electrodes.

  • A solution of the lipid or lipid/hexadecaprenol mixture in an organic solvent (e.g., n-decane).

  • Aqueous electrolyte solution (e.g., KCl).

  • A potentiostat/galvanostat.

Procedure:

  • The aperture in the Teflon partition is pre-treated with the lipid solution.

  • Both compartments of the chamber are filled with the electrolyte solution.

  • The Ag/AgCl electrodes are placed in each compartment.

  • A planar bilayer lipid membrane is formed across the aperture by painting the lipid solution over the hole.

  • The formation of the bilayer is monitored by measuring the electrical capacitance and conductance.

  • Cyclic voltammetry is then performed by applying a linearly varying potential across the membrane and measuring the resulting current.

  • From the current-voltage characteristics, the membrane conductance and permeability coefficient for specific ions can be calculated.[1][2]

Visualizations: Signaling Pathways and Experimental Workflows

Conceptual Model: Indirect Modulation of a Signaling Protein

While direct evidence of this compound initiating a signaling cascade is lacking, its influence on the lipid membrane's biophysical properties can create an environment that modulates the function of embedded signaling proteins. The following diagram illustrates this conceptual model.

Caption: Conceptual model of this compound indirectly modulating a signaling protein.

Experimental Workflow: Langmuir Monolayer Technique

The following diagram outlines the key steps in the Langmuir monolayer technique.

start Start trough_prep Prepare Langmuir Trough (Fill with subphase, clean surface) start->trough_prep spreading Spread Lipid/Hexadecaprenol Solution on Air-Water Interface trough_prep->spreading evaporation Solvent Evaporation (15-20 min) spreading->evaporation compression Compress Monolayer with Barriers (Constant rate) evaporation->compression measurement Measure Surface Pressure vs. Area compression->measurement analysis Analyze Isotherm Data (Molecular area, collapse pressure) measurement->analysis end End analysis->end

Caption: Workflow for the Langmuir monolayer technique.

Experimental Workflow: Voltammetric Analysis of a Bilayer Lipid Membrane

The following diagram illustrates the workflow for the voltammetric analysis of a bilayer lipid membrane.

start Start chamber_prep Prepare Two-Compartment Chamber (Pre-treat aperture, fill with electrolyte) start->chamber_prep blm_formation Form Planar Bilayer Lipid Membrane (Paint lipid solution across aperture) chamber_prep->blm_formation blm_verification Verify Bilayer Formation (Measure capacitance and conductance) blm_formation->blm_verification cyclic_voltammetry Perform Cyclic Voltammetry (Apply potential sweep, measure current) blm_verification->cyclic_voltammetry data_analysis Analyze Current-Voltage Data cyclic_voltammetry->data_analysis calculation Calculate Membrane Conductance and Permeability Coefficient data_analysis->calculation end End calculation->end

Caption: Workflow for voltammetric analysis of a bilayer lipid membrane.

Conclusion

This compound is a potent modulator of lipid membrane organization. Its incorporation into lipid bilayers leads to significant changes in membrane fluidity, permeability, and electrical properties, likely through the formation of fluid microdomains.[1][2] While a direct role in signaling pathways has not been established, these alterations to the membrane's physical environment can be expected to have a profound indirect impact on the function of membrane-associated proteins. The experimental techniques detailed in this guide provide a robust framework for further investigation into the precise molecular mechanisms by which this compound and other long-chain polyprenols influence membrane structure and function, offering valuable insights for the design of novel therapeutic agents that target membrane properties.

References

The Metabolic Fate of Dietary Hexadecaprenol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Hexadecaprenol, a long-chain polyprenol, is a naturally occurring isoprenoid alcohol. While specific research on the metabolic fate of this compound is scarce, this guide synthesizes the current understanding of the absorption, distribution, metabolism, and excretion (ADME) of long-chain polyprenols and their α-saturated counterparts, dolichols. This information provides a foundational framework for researchers and professionals in drug development to anticipate the pharmacokinetic profile of this compound and similar long-chain isoprenoids. Dietary polyprenols are absorbed in the intestine, with a significant portion undergoing conversion to their active dolichol forms, primarily in the liver. These compounds are subject to esterification and phosphorylation, with the latter being crucial for their function as carriers in glycosylation pathways. This guide details the probable metabolic pathways, summarizes key quantitative data from related compounds, outlines experimental protocols for their study, and provides visual representations of the core processes.

Introduction

Polyprenols are a class of long-chain unsaturated isoprenoid alcohols found in various plant tissues. Their α-saturated analogs, dolichols, are ubiquitous in animal tissues and play a vital role in the synthesis of N-linked glycoproteins as dolichyl phosphates.[1][2] Dietary polyprenols are considered precursors to endogenous dolichols, making the understanding of their metabolic fate crucial for evaluating their therapeutic potential.[3] This guide focuses on the anticipated metabolic journey of this compound, a C80 polyprenol, based on studies of structurally similar long-chain polyprenols.

Absorption

The absorption of dietary long-chain polyprenols is believed to occur in the small intestine. Due to their high hydrophobicity, their absorption is likely facilitated by incorporation into micelles, a common mechanism for lipid absorption.[4] Studies on labeled polyprenols administered orally to rats have demonstrated their appearance in various organs, indicating successful absorption from the gastrointestinal tract.[3] The efficiency of absorption can be influenced by the chain length of the polyprenol.[3]

Distribution

Following absorption, dietary polyprenols are distributed throughout the body, with the liver being the primary organ of accumulation.[3] Subcellularly, the highest concentrations of absorbed polyprenols have been found in the outer mitochondrial membranes.[3] The distribution pattern suggests a significant role for the liver in the subsequent metabolism and systemic handling of these compounds.

Metabolism

The metabolism of dietary polyprenols is a multi-step process involving conversion to dolichols, esterification, and phosphorylation.

Conversion to Dolichols

A key metabolic transformation of dietary polyprenols is the saturation of the α-isoprene unit to form dolichols. This conversion is catalyzed by a polyprenol reductase.[5] Studies have shown that a significant portion of administered unsaturated polyprenols is recovered as α-saturated dolichols in the liver.[3]

Esterification

A substantial fraction of the absorbed polyprenols undergoes esterification with fatty acids.[3] This process may serve as a storage form of these molecules within the cell.

Phosphorylation

For biological activity in glycoprotein (B1211001) synthesis, dolichols must be phosphorylated to dolichyl phosphate (B84403). This reaction is catalyzed by a dolichol kinase.[6] Dolichyl phosphate then acts as a lipid carrier for oligosaccharides in the endoplasmic reticulum, a critical step in the N-glycosylation of proteins.[7][8]

The following diagram illustrates the proposed metabolic pathway of dietary this compound.

Metabolic_Pathway_of_this compound Dietary_this compound Dietary this compound (Unsaturated) Intestinal_Absorption Intestinal Absorption Dietary_this compound->Intestinal_Absorption Absorbed_this compound Absorbed this compound Intestinal_Absorption->Absorbed_this compound Liver Liver Absorbed_this compound->Liver Excretion Excretion Absorbed_this compound->Excretion Hexadecaprenol_Esters This compound Esters (Storage) Liver->Hexadecaprenol_Esters Esterification Hexadecadolichol Hexadecadolichol (α-Saturated) Liver->Hexadecadolichol Polyprenol Reductase Hexadecaprenol_Esters->Liver Hydrolysis Hexadecadolichyl_Phosphate Hexadecadolichyl Phosphate (Active Form) Hexadecadolichol->Hexadecadolichyl_Phosphate Dolichol Kinase Glycosylation N-linked Glycoprotein Synthesis Hexadecadolichyl_Phosphate->Glycosylation

Caption: Proposed metabolic pathway of dietary this compound.

Excretion

The excretion of long-chain polyprenols and their metabolites is not well-characterized. Due to their lipophilic nature, biliary excretion is a plausible route. Further studies are required to determine the primary elimination pathways.

Quantitative Data

Specific quantitative pharmacokinetic data for this compound are not available. However, studies on other long-chain polyprenols provide some insights.

ParameterCompoundSpeciesDose & RouteKey FindingsReference
Tissue Distribution Labeled C55 & C95 polyprenolsRatOral gavageHigher concentration of C55 prenol in the liver compared to C95 after 16h.[3]
Metabolic Conversion Labeled C55 & C95 polyprenolsRatOral gavageA large extent of unsaturated prenols were recovered as α-saturated compounds in the liver.[3]
Esterification Labeled C55 & C95 polyprenolsRatOral gavageApproximately 45% of the polyprenols taken up by the liver were esterified.[3]
Phosphorylation Labeled C55 & C95 polyprenolsRatOral gavageAbout 10-15% of the lipids were phosphorylated.[3]

Experimental Protocols

The study of the metabolic fate of long-chain polyprenols involves several key experimental techniques.

Sample Preparation and Lipid Extraction

A common method for extracting polyprenols from biological samples is the Bligh and Dyer method.[9]

Protocol:

  • Homogenize the tissue sample in a chloroform (B151607)/methanol mixture (1:2, v/v).

  • Add chloroform and water to achieve a final chloroform/methanol/water ratio of 2:2:1.8.

  • Centrifuge to separate the phases.

  • Collect the lower chloroform phase containing the lipids.

  • Evaporate the solvent under a stream of nitrogen.

Chromatographic Analysis

High-performance liquid chromatography (HPLC) is the primary technique for the separation and quantification of polyprenols and dolichols.

Typical HPLC Conditions:

  • Column: Silica or reversed-phase C18 column.[10]

  • Mobile Phase: A gradient of hexane (B92381) in isopropanol (B130326) or chloroform/hexane mixtures.[10]

  • Detection: UV detection at around 210 nm or using a photodiode array detector.[10]

The following diagram illustrates a general experimental workflow for studying the metabolism of dietary this compound.

Experimental_Workflow Start Oral Administration of labeled this compound to Animal Model Collection Tissue and Fluid Collection (Time Course) Start->Collection Extraction Lipid Extraction (e.g., Bligh & Dyer) Collection->Extraction Separation Chromatographic Separation (HPLC) Extraction->Separation Analysis Detection and Quantification (UV, MS) Separation->Analysis Identification Metabolite Identification (LC-MS/MS, NMR) Separation->Identification Data Data Analysis and Pharmacokinetic Modeling Analysis->Data Identification->Data

Caption: Experimental workflow for metabolic studies of this compound.

Mass Spectrometry (MS) for Identification

Liquid chromatography-mass spectrometry (LC-MS) and tandem mass spectrometry (LC-MS/MS) are powerful tools for the structural elucidation and identification of metabolites.[9] Electrospray ionization (ESI) is a commonly used ionization technique.

Signaling Pathways

The primary established role of dolichyl phosphates, the active metabolites of dietary polyprenols, is in the N-linked glycosylation pathway. This pathway is essential for the proper folding, stability, and function of many proteins.

The diagram below outlines the central role of dolichyl phosphate in this pathway.

Glycosylation_Pathway Dol_P Dolichyl Phosphate LLO Lipid-Linked Oligosaccharide (LLO) Assembly on Dol-P Dol_P->LLO UDP_GlcNAc UDP-GlcNAc UDP_GlcNAc->LLO GDP_Man GDP-Man GDP_Man->LLO UDP_Glc UDP-Glc UDP_Glc->LLO OST Oligosaccharyltransferase (OST) LLO->OST Protein Nascent Polypeptide in ER Protein->OST Glycoprotein Glycoprotein OST->Glycoprotein

References

The Role of Hexadecaprenol in Protein Glycosylation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Protein glycosylation, a critical post-translational modification, relies on lipid carriers to assemble oligosaccharide chains for subsequent transfer to nascent proteins. While dolichols are the well-established lipid carriers in eukaryotes and archaea, and undecaprenol (B103720) in bacteria, the specific roles of other long-chain polyprenols, such as hexadecaprenol (a C80 isoprenoid), are less clearly defined. This technical guide provides an in-depth exploration of this compound's potential role in protein glycosylation, summarizing the current understanding of its biosynthesis, its function as a substrate for glycosyltransferases, and the methodologies used to study it. While direct evidence for this compound phosphate (B84403) as a primary carrier in N-glycosylation in any specific organism remains elusive, in vitro studies and the identification of enzymes capable of its synthesis in plants suggest a potential, albeit perhaps specialized, role. This document collates available quantitative data, details relevant experimental protocols, and provides visualizations of key pathways to support further research in this area.

Introduction: The Landscape of Lipid Carriers in Glycosylation

N-linked glycosylation is a fundamental biological process across all domains of life, commencing with the assembly of an oligosaccharide on a membrane-anchored lipid carrier.[1] The nature of this lipid carrier varies between different life forms. Bacteria predominantly utilize undecaprenyl phosphate (C55), a polyprenol with an unsaturated α-isoprene unit.[2] In contrast, eukaryotes and archaea employ dolichols, which are distinguished by their saturated α-isoprene unit and typically have longer chain lengths (e.g., C80-C100 in mammals).[3][4]

This compound, a C80 polyprenol, occupies an interesting position within this landscape. Structurally, it is a long-chain polyprenol, sharing the unsaturated α-isoprene unit with its bacterial counterpart but having a chain length more akin to eukaryotic dolichols. While dolichols are generally the preferred substrate for mammalian glycosyltransferases, polyprenols can be utilized in vitro, suggesting a degree of flexibility in the glycosylation machinery.[5] The presence of enzymes in plants capable of synthesizing C80 polyprenols points towards a potential biological function in these organisms.[6]

Biosynthesis of this compound

The biosynthesis of this compound, like all isoprenoids, originates from the fundamental five-carbon building blocks, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP).[7] These precursors are synthesized via the mevalonate (B85504) (MVA) pathway in the cytosol and the methylerythritol phosphate (MEP) pathway in plastids.

The elongation of the isoprenoid chain is catalyzed by a class of enzymes known as cis-prenyltransferases.[2][5] These enzymes sequentially add IPP units to an allylic pyrophosphate primer, such as farnesyl pyrophosphate (FPP; C15). The final chain length of the polyprenyl pyrophosphate is determined by the specific cis-prenyltransferase involved.[8][9] For instance, the LEW1 enzyme from Arabidopsis thaliana has been shown to produce a C80 polyprenol when expressed in E. coli.[6] The resulting hexadecaprenyl pyrophosphate is then dephosphorylated to yield this compound. For its role in glycosylation, this compound must be phosphorylated by a polyprenol kinase to form hexadecaprenyl phosphate.

Hexadecaprenol_Biosynthesis cluster_0 Precursor Synthesis cluster_1 Chain Elongation cluster_2 Activation MVA Pathway MVA Pathway IPP IPP MVA Pathway->IPP MEP Pathway MEP Pathway MEP Pathway->IPP DMAPP DMAPP IPP->DMAPP Isomerase cis_PT cis-Prenyltransferase (e.g., LEW1) IPP->cis_PT FPP FPP DMAPP->FPP + 2x IPP FPP->cis_PT Hexadecaprenyl_PP Hexadecaprenyl Pyrophosphate (C80-PP) cis_PT->Hexadecaprenyl_PP Phosphatase Phosphatase Hexadecaprenyl_PP->Phosphatase This compound This compound Polyprenol_Kinase Polyprenol Kinase This compound->Polyprenol_Kinase Hexadecaprenyl_P Hexadecaprenyl Phosphate (C80-P) Glycosylation_Pathway Hexadecaprenyl_P->Glycosylation_Pathway To Glycosylation Phosphatase->this compound Polyprenol_Kinase->Hexadecaprenyl_P

Biosynthesis of Hexadecaprenyl Phosphate.

Role in Protein Glycosylation

The central paradigm of N-linked glycosylation involves the assembly of a lipid-linked oligosaccharide (LLO) precursor, which is then transferred en bloc to an asparagine residue in a nascent polypeptide chain by an oligosaccharyltransferase (OST).[10][11] This process is initiated by the transfer of a sugar phosphate to the lipid phosphate carrier.

For this compound to function in this pathway, it must act as an acceptor for the initial sugar and as a donor of the completed oligosaccharide. While in vitro studies have shown that polyprenyl phosphates can serve as substrates for glycosyltransferases, their efficiency is generally lower compared to dolichyl phosphates in eukaryotic systems.[5] This suggests that the saturation of the α-isoprene unit in dolichols is a key feature for optimal recognition by the glycosylation machinery in these organisms.

N_Glycosylation_Pathway cluster_cytosol Cytosol cluster_er_lumen ER Lumen Hexadecaprenyl_P Hexadecaprenyl-P ALG7 ALG7 (GlcNAc-1-P Transferase) Hexadecaprenyl_P->ALG7 UDP_GlcNAc UDP-GlcNAc UDP_GlcNAc->ALG7 LLO_1 Hexadecaprenyl-PP-GlcNAc ALG7->LLO_1 LLO_2 Hexadecaprenyl-PP-GlcNAc2 LLO_1->LLO_2 + UDP-GlcNAc Mannosyltransferases Mannosyltransferases LLO_2->Mannosyltransferases + GDP-Man LLO_3 Hexadecaprenyl-PP-GlcNAc2Man5 Flippase Flippase LLO_3->Flippase membrane ER Membrane Mannosyltransferases->LLO_3 + GDP-Man LLO_flipped Hexadecaprenyl-PP-GlcNAc2Man5 Flippase->LLO_flipped LLO_mature Mature LLO LLO_flipped->LLO_mature Further Glycosylation OST Oligosaccharyltransferase (OST) LLO_mature->OST Glycoprotein Glycoprotein OST->Glycoprotein Protein Nascent Polypeptide (Asn-X-Ser/Thr) Protein->OST

General N-Glycosylation Pathway with this compound.

Quantitative Data on Substrate Specificity

EnzymeSubstrate (Lipid Carrier)Apparent Km (µM)Apparent Vmax or kcatOrganism/SystemReference
Oligosaccharyltransferase (OST)LLO-C15 (Polyprenol)1.1 ± 0.21.0 (relative kcat)Trypanosoma brucei[12]
Oligosaccharyltransferase (OST)LLO-C20 (Polyprenol)0.4 ± 0.11.3 (relative kcat)Trypanosoma brucei[12]
Oligosaccharyltransferase (OST)LLO-C25 (Polyprenol)0.2 ± 0.11.2 (relative kcat)Trypanosoma brucei[12]
Dolichyl-P-Man:Man5(GlcNAc)2-PP-dolichol MannosyltransferasePolyprenyl-P-MannoseHigher than Dolichol-P-ManLower than Dolichol-P-ManMammalian (CHO cells)[5]
Dolichyl-P-Glc:Man9(GlcNAc)2-PP-dolichol GlucosyltransferasePolyprenyl-P-GlucoseHigher than Dolichol-P-GlcLower than Dolichol-P-GlcMammalian (CHO cells)[5]
Dolichyl Phosphate Mannose SynthasePhytanyl Phosphate (C20, branched)-60-70% of Dolichyl PhosphateSaccharomyces cerevisiae[13]
Dolichyl Phosphate Mannose SynthaseS-3-methyloctadecanyl phosphate (C19, single branch)-~25% of Dolichyl PhosphateSaccharomyces cerevisiae[13]
Dolichyl Phosphate Mannose SynthaseTetradecanyl Phosphate (C14, unbranched)-Similar to no exogenous acceptorSaccharomyces cerevisiae[13]

Note: The data presented are from different studies and experimental conditions, and therefore direct comparisons should be made with caution. The table illustrates general trends in substrate preference.

The available data suggest that:

  • Chain Length: For oligosaccharyltransferase, increasing the polyprenol chain length from C15 to C25 increases the apparent affinity (lower Km) without a proportional increase in the turnover rate.[12] Similarly, a dolichyl-phosphate β-glucosyltransferase showed a faster catalytic reaction with longer carbon chains.[14]

  • α-Saturation: Mammalian mannosyl- and glucosyltransferases exhibit a clear preference for dolichyl phosphates (α-saturated) over polyprenyl phosphates (α-unsaturated), as indicated by higher apparent Km and lower apparent Vmax values for the latter.[5]

  • Branching: Branching in the lipid chain is crucial for recognition by dolichyl phosphate mannose synthase.[13]

Experimental Protocols

Extraction and Purification of Polyprenols from Plant Material

This protocol is adapted from classical solvent extraction methods for the isolation of polyprenols from plant sources such as coniferous needles or Ginkgo biloba leaves.[3][8]

1. Sample Preparation: a. Harvest fresh plant material. b. Dry the material at a controlled temperature (e.g., 40-50°C) to a constant weight. c. Grind the dried material into a fine powder to increase the surface area for extraction.

2. Solvent Extraction: a. Place the powdered plant material in a round-bottom flask. b. Add an organic solvent (e.g., petroleum ether, hexane, or a hexane:acetone mixture) at a solid-to-liquid ratio of approximately 1:5 to 1:10 (w/v). c. Heat the mixture to 50-70°C and perform reflux extraction for 2-6 hours. d. Filter the mixture to separate the solid residue from the liquid extract. e. Repeat the extraction on the solid residue with fresh solvent to maximize yield. f. Combine the liquid extracts and concentrate under reduced pressure using a rotary evaporator to obtain the crude extract.

3. Saponification: a. To the crude extract, add an ethanolic sodium hydroxide (B78521) (NaOH) solution (e.g., 10-20% w/v) at a 1:2 ratio (extract weight:NaOH solution volume). b. Stir the mixture at 60°C for 2 hours to saponify contaminating lipids like triglycerides and fatty acid esters. c. After cooling, transfer the mixture to a separatory funnel and add an equal volume of water and petroleum ether. d. Shake vigorously and allow the layers to separate. The polyprenols will be in the upper petroleum ether layer. e. Collect the petroleum ether layer and wash it with distilled water until the pH is neutral. f. Dry the organic phase over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the unsaponifiable fraction.

4. Purification: a. Dissolve the unsaponifiable fraction in hot acetone. b. Cool the solution to -20°C for several hours to precipitate less soluble impurities. c. Filter the cold solution and concentrate the filtrate. d. Further purification to separate polyprenols of different chain lengths can be achieved by column chromatography on silica (B1680970) gel or alumina, followed by high-performance liquid chromatography (HPLC).

Extraction_Workflow Start Plant Material Drying Drying & Grinding Start->Drying Extraction Solvent Extraction (e.g., Hexane) Drying->Extraction Saponification Saponification (NaOH/Ethanol) Extraction->Saponification Liquid_Extraction Liquid-Liquid Extraction (Petroleum Ether) Saponification->Liquid_Extraction Purification Low-Temperature Precipitation (Acetone) Liquid_Extraction->Purification Chromatography Column Chromatography / HPLC Purification->Chromatography End Purified this compound Chromatography->End

Workflow for Polyprenol Extraction.
In Vitro N-Glycosylation Assay Using a Lipid Carrier

This protocol provides a general framework for an in vitro N-glycosylation reaction using a purified oligosaccharyltransferase (OST), a synthetic peptide acceptor, and a lipid-linked oligosaccharide (LLO) donor, which could be synthesized using hexadecaprenyl phosphate.[15][16][17]

1. Preparation of Reagents: a. Peptide Acceptor: Synthesize a peptide containing a valid N-glycosylation sequon (Asn-X-Ser/Thr, where X is not Pro), preferably with a fluorescent label (e.g., TAMRA) at one terminus for detection. b. Lipid-Linked Oligosaccharide (LLO) Donor: Chemo-enzymatically synthesize the desired LLO using hexadecaprenyl phosphate as the starting lipid carrier. This involves sequential reactions with glycosyltransferases and the appropriate nucleotide-sugar donors (e.g., UDP-GlcNAc, GDP-Man). c. Enzyme: Purified, active oligosaccharyltransferase (e.g., recombinant STT3A from Trypanosoma brucei). d. Reaction Buffer: A suitable buffer containing detergents to solubilize the lipid substrates and enzyme, e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 5 mM MnCl2, 0.1% n-dodecyl-β-D-maltoside (DDM).

2. Glycosylation Reaction: a. In a microcentrifuge tube, combine the reaction buffer, the fluorescently labeled peptide acceptor (e.g., final concentration 10-50 µM), and the LLO donor (e.g., final concentration 5-25 µM). b. Pre-incubate the mixture at the optimal temperature for the enzyme (e.g., 30°C) for 5 minutes. c. Initiate the reaction by adding the purified OST enzyme (e.g., final concentration 0.1-1 µM). d. Incubate the reaction for a defined period (e.g., 1-4 hours) at the optimal temperature. Time points can be taken to determine reaction kinetics. e. Stop the reaction by adding an equal volume of a quenching solution (e.g., 2% trifluoroacetic acid or by boiling in SDS-PAGE loading buffer).

3. Analysis of Products: a. The reaction products can be analyzed by various methods: i. HPLC: Separate the glycosylated peptide from the unglycosylated peptide using reverse-phase HPLC and detect the fluorescently labeled peptides. The shift in retention time indicates glycosylation. ii. SDS-PAGE: If the acceptor is a larger protein, a shift in molecular weight can be observed on an SDS-PAGE gel, visualized by fluorescence scanning. iii. Mass Spectrometry: MALDI-TOF or ESI-MS can be used to confirm the mass of the glycosylated product.

InVitro_Glycosylation_Assay cluster_reactants Reactants LLO Hexadecaprenyl-PP-Oligosaccharide Reaction_Vessel Incubation (Buffer, Detergent, Mn2+) LLO->Reaction_Vessel Peptide Fluorescent Peptide (Asn-X-Ser/Thr) Peptide->Reaction_Vessel OST Purified OST OST->Reaction_Vessel Analysis Analysis (HPLC / MS) Reaction_Vessel->Analysis

In Vitro N-Glycosylation Assay Workflow.

Conclusion and Future Directions

This compound (C80) represents an intriguing but currently under-investigated player in the field of protein glycosylation. While the primary lipid carriers for N-glycosylation are well-established as shorter-chain polyprenols in bacteria and dolichols in eukaryotes and archaea, the existence of enzymes that can synthesize C80 polyprenols in plants suggests a potential, context-specific role. The available kinetic data, though not specific to C80, indicate that while polyprenols are generally less efficient substrates than dolichols for eukaryotic glycosyltransferases, they can be utilized.

Future research should focus on several key areas to fully elucidate the role of this compound:

  • In vivo identification: Detailed analysis of the lipid-linked oligosaccharide pool in organisms known to produce this compound, such as certain plants, is necessary to determine if hexadecaprenyl phosphate is a significant carrier for N-glycosylation in vivo.

  • Kinetic characterization: The synthesis of hexadecaprenyl phosphate and its use in in vitro kinetic assays with a panel of glycosyltransferases and oligosaccharyltransferases will provide crucial quantitative data on its efficiency as a substrate.

  • Functional studies: Investigating the phenotype of organisms with genetic modifications in the cis-prenyltransferases responsible for C80 polyprenol synthesis could reveal the biological importance of these long-chain polyprenols.

The methodologies and data presented in this guide provide a foundation for researchers to explore these questions and to further unravel the complexities of lipid carrier usage in protein glycosylation.

References

Presence of Long-Chain Polyprenols in Extremophiles: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the current understanding of the presence of very long-chain isoprenoid alcohols, with a focus on hexadecaprenol (C80), in extremophilic microorganisms. The unique lipid compositions of extremophiles, particularly archaea, are a key adaptation to their harsh environments and present a compelling area of research for novel drug development and biotechnological applications. This document summarizes key findings on the identification of long-chain polyprenols, details the experimental protocols for their detection, and illustrates the relevant biochemical pathways and workflows.

Data on Polyprenol Distribution in Extremophiles

Quantitative data on the precise abundance of this compound across a wide range of extremophiles is limited in the current literature. However, studies on specific species have revealed the presence of various long-chain polyprenols. The following table summarizes the identified polyprenol chain lengths in selected extremophiles.

Extremophile SpeciesTypePolyprenol Chain Lengths IdentifiedPrimary FormReference
Methanothermus fervidusHyperthermophilic ArchaeonC80 (as part of a core lipid structure)H-shaped C80 isoprenoid core lipid[1]
Various Thermophilic Bacteria (e.g., Geobacillus stearothermophilus)Thermophilic BacteriaC40 to C65Free polyprenols, phosphates, and diphosphates[2][3][4]
Sulfolobus solfataricusThermoacidophilic ArchaeonC40 (as core of tetraether lipids)Caldarchaeol (B1233393) (GDGT) and Calditol (GDNT)[5][6][7][8]

Key Findings and Interpretations

The investigation into the lipid composition of extremophiles reveals a fascinating diversity in isoprenoid structures. While free this compound has not been explicitly quantified, a significant discovery is the identification of a novel H-shaped C80 isoprenoid core lipid in the hyperthermophilic methanogen Methanothermus fervidus.[1] This complex structure suggests that C80 isoprenoids may exist in forms other than simple linear polyprenols in some archaea.

In the realm of thermophilic bacteria, studies have identified a homologous series of polyprenols ranging from C40 to C65.[2][3][4] The most abundant of these is typically undecaprenol (B103720) (C55), which is a well-known carrier lipid in bacterial cell wall synthesis.[4] The presence of this range of polyprenols suggests a potential for variability in the chain length of these molecules depending on the species and environmental conditions.

The thermoacidophilic archaeon Sulfolobus solfataricus is known for its unique membrane lipids, which are primarily based on C40 backbones forming tetraethers.[5][6][7][8] These structures, such as caldarchaeol and calditol, contribute to the stability of the cell membrane in high temperature and low pH environments.[6][8]

Experimental Protocols

The identification and characterization of long-chain polyprenols in extremophiles rely on sophisticated analytical techniques. Below are detailed methodologies adapted from the cited literature for the extraction and analysis of these lipids.

Total Lipid Extraction

This protocol is a generalized procedure for extracting total lipids from microbial biomass.

  • Cell Harvesting: Cultivate the extremophilic microorganisms under their optimal growth conditions. Harvest the cells by centrifugation.

  • Lysis and Extraction: Resuspend the cell pellet in a single-phase solvent system, typically a mixture of chloroform (B151607), methanol, and water, to lyse the cells and solubilize the lipids.

  • Phase Separation: Adjust the solvent ratio to induce phase separation. The lipids will partition into the lower chloroform phase.

  • Washing: Wash the chloroform phase with a salt solution to remove non-lipid contaminants.

  • Drying: Evaporate the chloroform under a stream of nitrogen to obtain the total lipid extract.

Analysis of Polyprenols by RP-HPLC/MS-ESI+

This method is suitable for the separation and identification of a homologous series of polyprenols.[2][3][4]

  • Sample Preparation: Saponify the total lipid extract to release free polyprenols.

  • Chromatographic Separation:

    • Column: Use a reverse-phase (RP) C18 column.

    • Mobile Phase: Employ a gradient of solvents suitable for lipid separation, such as a mixture of methanol, isopropanol, and water with an ammonium (B1175870) acetate (B1210297) buffer.

    • Flow Rate: Maintain a constant flow rate appropriate for the column dimensions.

  • Mass Spectrometric Detection:

    • Ionization: Use positive electrospray ionization (ESI+).

    • Analysis: Perform a precursor ion scan to detect the characteristic fragment ions of polyprenol phosphates. Selected ion monitoring (SIM) can be used to target specific polyprenol homologs.

    • Tandem MS: Fragment the parent ions to confirm the structure of the individual polyprenol homologs.

Signaling and Biosynthetic Pathways

The biosynthesis of isoprenoids in archaea follows the mevalonate (B85504) (MVA) pathway, which is distinct from the non-mevalonate (MEP) pathway found in many bacteria.[9] The MVA pathway leads to the synthesis of isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), the universal building blocks for all isoprenoids.

Isoprenoid_Biosynthesis_Pathway cluster_MVA_Pathway Mevalonate (MVA) Pathway in Archaea cluster_Polyprenol_Synthesis Polyprenol Synthesis Acetyl_CoA Acetyl-CoA Acetoacetyl_CoA Acetoacetyl-CoA Acetyl_CoA->Acetoacetyl_CoA HMG_CoA HMG-CoA Acetoacetyl_CoA->HMG_CoA Mevalonate Mevalonate HMG_CoA->Mevalonate Mevalonate_P Mevalonate-5-P Mevalonate->Mevalonate_P Mevalonate_PP Mevalonate-5-PP Mevalonate_P->Mevalonate_PP IPP Isopentenyl-PP (IPP) Mevalonate_PP->IPP DMAPP Dimethylallyl-PP (DMAPP) IPP->DMAPP GPP Geranyl-PP (C10) DMAPP->GPP FPP Farnesyl-PP (C15) GPP->FPP GGPP Geranylgeranyl-PP (C20) FPP->GGPP Long_Chain_PP Longer Chain Polyprenyl-PPs (e.g., C40-C80) GGPP->Long_Chain_PP +n IPP Polyprenols Polyprenols Long_Chain_PP->Polyprenols Dephosphorylation

Caption: Generalized Isoprenoid Biosynthesis Pathway in Archaea.

Experimental and Analytical Workflow

The process of identifying novel lipids like the C80 isoprenoid in Methanothermus fervidus involves a multi-step workflow, from initial extraction to detailed structural elucidation.

Experimental_Workflow cluster_Extraction Sample Preparation cluster_Separation Separation & Initial Characterization cluster_Analysis Structural Analysis cluster_Elucidation Final Structure Cell_Culture Extremophile Cell Culture Lipid_Extraction Total Lipid Extraction Cell_Culture->Lipid_Extraction TLC Thin Layer Chromatography (TLC) Lipid_Extraction->TLC HPLC High-Performance Liquid Chromatography (HPLC) TLC->HPLC Fractionation FAB_MS Fast Atom Bombardment Mass Spectrometry (FAB-MS) HPLC->FAB_MS EI_MS Electron Ionization Mass Spectrometry (EI-MS) FAB_MS->EI_MS Derivatization & Fragmentation NMR Nuclear Magnetic Resonance (NMR) FAB_MS->NMR Structure_Elucidation Structure Elucidation EI_MS->Structure_Elucidation NMR->Structure_Elucidation

Caption: Workflow for the Identification of Novel Lipids.

Conclusion and Future Directions

The study of lipids in extremophiles continues to be a frontier in microbiology and biochemistry. While the direct detection of free this compound is not yet widely reported, the discovery of a complex C80 isoprenoid core lipid in Methanothermus fervidus opens up new avenues of research.[1] Future investigations should focus on screening a broader range of extremophiles, particularly hyperthermophilic archaea, for the presence of very long-chain polyprenols. The development of more sensitive analytical techniques will be crucial for quantifying these lipids and understanding their precise physiological roles. For drug development professionals, the unique and complex lipids found in these organisms represent a potential source of novel molecules with applications in membrane-targeting therapies and the development of robust delivery systems.

References

Methodological & Application

Application Notes and Protocols for the Isolation and Purification of Hexadecaprenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hexadecaprenol, a C80 isoprenoid alcohol, belongs to the family of long-chain polyprenols. These naturally occurring lipids are precursors in the biosynthesis of dolichols, which are essential for glycoprotein (B1211001) synthesis in cell membranes. Significant research interest in polyprenols, including this compound, arises from their potential therapeutic applications, including hepatoprotective, anti-inflammatory, and immunomodulating activities. The primary natural sources for the extraction of polyprenols are the leaves and needles of various plants, particularly coniferous trees.

This document provides detailed protocols for the isolation and purification of this compound from plant sources, summarizing key quantitative data and outlining analytical methodologies for its characterization.

Data Presentation: Quantitative Analysis of Polyprenol Isolation

The yield and purity of isolated polyprenols are influenced by the plant source, extraction method, and purification strategy. The following table summarizes representative quantitative data from studies on polyprenol isolation. While specific data for this compound is limited, these values provide a benchmark for the expected outcomes of the described protocols.

Plant SpeciesExtraction MethodPurification MethodYield (%)Purity (%)Reference
Cunninghamia lanceolata (Needles)Solvent Extraction (Ethyl Acetate)Silica (B1680970) Gel Column Chromatography1.22 ± 0.04Not Reported[1]
Abies sibirica (Needles)Not SpecifiedColumn Chromatography0.7 - 0.895 - 98[2]
Pinus sylvestris (Needles)Solvent Extraction (Hexane:Acetone)Not Specified1.4 (mg/g dry weight)Not Reported[3]

Experimental Protocols

The isolation and purification of this compound from plant material is a multi-step process designed to efficiently extract and then separate this hydrophobic molecule from other cellular lipids.

Diagram: General Experimental Workflow

G A Plant Material Collection & Preparation (e.g., Ilex integra leaves) B Solvent Extraction (e.g., Hexane (B92381):Acetone) A->B Grinding & Drying C Saponification (Removal of Triglycerides) B->C Crude Extract D Purification of Unsaponifiable Lipids C->D Unsaponifiable Fraction E Chromatographic Separation (Silica Gel & HPLC) D->E Crude Polyprenol Mixture F Analysis & Quantification (HPLC-UV/MS) E->F Purified this compound

Caption: General workflow for the isolation and purification of this compound.

Protocol 1: Solvent Extraction of Total Lipids

This protocol describes the initial extraction of total lipids, including this compound, from plant material.

Materials:

  • Fresh or dried plant leaves (e.g., Ilex integra)

  • Grinder or blender

  • Extraction solvent: Hexane:Acetone (1:1, v/v)

  • Filter paper and funnel

  • Rotary evaporator

Procedure:

  • Sample Preparation: Air-dry the fresh plant leaves or use pre-dried material. Grind the leaves into a fine powder to increase the surface area for extraction.

  • Extraction: a. Place the powdered plant material in a flask. b. Add the hexane:acetone solvent mixture at a solid-to-solvent ratio of 1:10 (w/v). c. Stir the mixture at room temperature for 24 hours.

  • Filtration: Filter the mixture through filter paper to separate the solvent extract from the plant debris.

  • Concentration: Concentrate the filtrate using a rotary evaporator under reduced pressure to obtain the crude lipid extract.

Protocol 2: Saponification of Crude Lipid Extract

Saponification is a critical step to remove interfering lipids, such as triglycerides and fatty acid esters, by converting them into water-soluble soaps.[4]

Materials:

  • Crude lipid extract

  • Ethanolic potassium hydroxide (B78521) (KOH) solution (2 M)

  • Hexane

  • Separatory funnel

  • Distilled water

Procedure:

  • Reaction Setup: Dissolve the crude lipid extract in a minimal amount of hexane. Add the ethanolic KOH solution.

  • Saponification: Reflux the mixture at 60-80°C for 1-2 hours with constant stirring. This process hydrolyzes the esters.

  • Extraction of Unsaponifiables: a. After cooling, transfer the mixture to a separatory funnel. b. Add an equal volume of distilled water and hexane. c. Shake the funnel vigorously and then allow the layers to separate. The upper hexane layer contains the unsaponifiable lipids, including this compound, while the lower aqueous layer contains the saponified fatty acids. d. Collect the upper hexane layer. e. Repeat the hexane extraction of the aqueous layer two more times to maximize the recovery of polyprenols.

  • Washing and Concentration: a. Combine all hexane extracts and wash them with distilled water until the pH is neutral. b. Dry the hexane extract over anhydrous sodium sulfate. c. Concentrate the hexane extract using a rotary evaporator to obtain the unsaponifiable lipid fraction.

Protocol 3: Purification of this compound by Chromatography

This protocol details the purification of this compound from the unsaponifiable lipid fraction using a combination of silica gel column chromatography and High-Performance Liquid Chromatography (HPLC).

Part A: Silica Gel Column Chromatography

Materials:

  • Unsaponifiable lipid fraction

  • Silica gel (100-200 mesh)

  • Glass column

  • Elution solvents: Hexane and Ethyl Acetate (B1210297)

Procedure:

  • Column Packing: Prepare a slurry of silica gel in hexane and pour it into the glass column. Allow the silica gel to settle and pack uniformly.

  • Sample Loading: Dissolve the unsaponifiable lipid fraction in a minimal amount of hexane and load it onto the top of the silica gel column.

  • Elution: a. Begin elution with 100% hexane. b. Gradually increase the polarity of the mobile phase by adding increasing proportions of ethyl acetate (e.g., 98:2, 95:5, 90:10 hexane:ethyl acetate). c. Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).

  • Fraction Pooling: Combine the fractions containing the polyprenols (as identified by TLC) and concentrate them using a rotary evaporator.

Part B: High-Performance Liquid Chromatography (HPLC)

For final purification and quantification, a reverse-phase HPLC system is recommended.[2][5]

Materials and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of methanol (B129727) and isopropanol. For example, a linear gradient from 90:10 (v/v) methanol:isopropanol to 70:30 (v/v) over 30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at 210 nm.

  • Sample Preparation: Dissolve the polyprenol-rich fraction from the silica gel column in the initial mobile phase and filter through a 0.22 µm syringe filter.

Procedure:

  • Equilibration: Equilibrate the HPLC column with the initial mobile phase conditions for at least 30 minutes.

  • Injection: Inject the prepared sample onto the column.

  • Chromatography: Run the gradient elution program.

  • Fraction Collection: Collect the peak corresponding to this compound based on its retention time (which can be determined using a standard if available).

  • Purity Assessment: The purity of the isolated this compound can be determined by calculating the peak area of the this compound peak as a percentage of the total peak area in the chromatogram.[6]

Biosynthesis of this compound

This compound, like other long-chain polyprenols, is synthesized in plants through the isoprenoid biosynthesis pathway. This pathway has two main branches: the mevalonate (B85504) (MVA) pathway in the cytoplasm and the methylerythritol phosphate (B84403) (MEP) pathway in the plastids.

Diagram: Biosynthesis of Long-Chain Polyprenols

G cluster_0 Cytoplasm (MVA Pathway) cluster_1 Plastid (MEP Pathway) AcetylCoA Acetyl-CoA MVA Mevalonate AcetylCoA->MVA IPP_MVA Isopentenyl Pyrophosphate (IPP) MVA->IPP_MVA DMAPP_MVA Dimethylallyl Pyrophosphate (DMAPP) IPP_MVA->DMAPP_MVA CPT cis-Prenyltransferase (CPT) IPP_MVA->CPT + n IPP FPP Farnesyl Pyrophosphate (FPP) DMAPP_MVA->FPP FPP->CPT Pyruvate_GAP Pyruvate + GAP MEP Methylerythritol Phosphate Pyruvate_GAP->MEP IPP_MEP Isopentenyl Pyrophosphate (IPP) MEP->IPP_MEP DMAPP_MEP Dimethylallyl Pyrophosphate (DMAPP) IPP_MEP->DMAPP_MEP IPP_MEP->CPT + n IPP GGPP Geranylgeranyl Pyrophosphate (GGPP) DMAPP_MEP->GGPP GGPP->CPT Hexadecaprenyl_PP Hexadecaprenyl Pyrophosphate CPT->Hexadecaprenyl_PP Phosphatase Phosphatase Hexadecaprenyl_PP->Phosphatase This compound This compound Phosphatase->this compound

Caption: Biosynthesis pathway of long-chain polyprenols like this compound.

References

Application Notes and Protocols for the Quantification of Hexadecaprenol in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hexadecaprenol (C80), a member of the polyprenol family of long-chain isoprenoid alcohols, plays a crucial role in various biological processes. Polyprenols are precursors to dolichols, which are essential for the synthesis of glycoproteins through the N-linked glycosylation pathway. This post-translational modification is critical for protein folding, stability, and function. Beyond their role as biosynthetic precursors, polyprenols themselves are being investigated for their potential therapeutic properties, including antioxidant, anti-inflammatory, and hepatoprotective effects.

Accurate and sensitive quantification of this compound in biological matrices such as plasma and tissues is paramount for understanding its physiological and pathological roles, as well as for the development of polyprenol-based therapeutics. This document provides detailed application notes and protocols for the robust quantification of this compound using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.

Experimental and Methodological Overview

The quantification of the highly lipophilic this compound from complex biological samples requires a multi-step approach. The general workflow involves sample homogenization, extraction of lipids, potential hydrolysis of esterified forms, and subsequent analysis by a validated LC-MS/MS method.

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Tissue Biological Tissue (e.g., Liver) Homogenization Homogenization Tissue->Homogenization Plasma Plasma Sample Saponification Alkaline Saponification (Hydrolysis of Esters) Plasma->Saponification Homogenization->Saponification Extraction Liquid-Liquid Extraction (e.g., with diethyl ether or hexane) Saponification->Extraction Evaporation Solvent Evaporation Extraction->Evaporation Reconstitution Reconstitution in Injection Solvent Evaporation->Reconstitution LC Reverse-Phase HPLC Separation Reconstitution->LC MS Tandem Mass Spectrometry (MRM Mode) LC->MS Quantification Quantification using Internal Standard MS->Quantification Reporting Data Reporting and Analysis Quantification->Reporting

Caption: General experimental workflow for this compound quantification.

Experimental Protocols

Extraction of this compound from Liver Tissue

This protocol is adapted from methods for the extraction of dolichols and polyprenols from mammalian liver.[1]

Materials:

  • Liver tissue (~100 mg)

  • Internal Standard (IS) solution (e.g., a commercially available polyprenol of different chain length, if available, or a stable isotope-labeled analog)

  • 60% (w/v) aqueous potassium hydroxide (B78521) (KOH)

  • 95% Ethanol (B145695)

  • Diethyl ether

  • Saturated sodium chloride (NaCl) solution

  • Anhydrous sodium sulfate (B86663) (Na2SO4)

  • Nitrogen gas stream

  • Injection solvent (e.g., Ethanol or mobile phase B)

Procedure:

  • Weigh approximately 100 mg of frozen liver tissue and place it in a glass tube with a Teflon-lined screw cap.

  • Add a known amount of the internal standard to the tube.

  • Add 1 mL of 95% ethanol and 0.5 mL of 60% KOH.

  • Tightly cap the tube and incubate at 80°C for 1 hour to saponify the tissue and hydrolyze any esterified polyprenols.

  • Cool the sample to room temperature.

  • Add 2 mL of deionized water and 5 mL of diethyl ether.

  • Vortex vigorously for 2 minutes and then centrifuge at 2000 x g for 10 minutes to separate the phases.

  • Carefully transfer the upper diethyl ether layer to a clean glass tube.

  • Repeat the extraction of the aqueous phase with another 5 mL of diethyl ether.

  • Combine the diethyl ether extracts.

  • Wash the combined extract with 2 mL of saturated NaCl solution, vortex, and centrifuge as before.

  • Transfer the diethyl ether layer to a new tube containing a small amount of anhydrous Na2SO4 to remove any residual water.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried extract in a known volume (e.g., 200 µL) of the injection solvent.

  • Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Quantification of this compound

This method is based on the principles of reverse-phase chromatography for the separation of long-chain polyprenols and their detection by tandem mass spectrometry in the multiple reaction monitoring (MRM) mode.[2][3]

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem mass spectrometer with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source

Chromatographic Conditions:

  • Column: C8 or C18 reverse-phase column (e.g., 2.1 x 50 mm, 5 µm)

  • Mobile Phase A: Methanol/Acetonitrile/Aqueous 1 mM Ammonium Acetate (B1210297) (60/20/20, v/v/v)[2][4]

  • Mobile Phase B: 100% Ethanol containing 1 mM Ammonium Acetate[2][4]

  • Flow Rate: 200 µL/min[2][4]

  • Gradient:

    • 0-2 min: 100% A (isocratic)

    • 2-16 min: Linear gradient to 100% B

    • 16-20 min: 100% B (isocratic)

    • 20.1-25 min: Return to 100% A and re-equilibrate

  • Injection Volume: 10 µL

  • Column Temperature: 40°C

Mass Spectrometry Conditions:

  • Ionization Mode: Negative ESI or APCI

  • MRM Transitions: The precursor ions for polyprenols are often detected as acetate adducts ([M+acetate]⁻) in negative mode.[2] The product ion is typically the acetate ion (m/z 59).[2] For this compound (C80, molecular weight ~1108.0 g/mol ), the theoretical MRM transition would be:

    • Q1 (Precursor Ion): m/z 1167.0 ([C80H130O + CH3COO]⁻)

    • Q3 (Product Ion): m/z 59.0

  • Collision Energy: This will need to be optimized for the specific instrument but can be started around -40 V.[2]

  • Other parameters (e.g., ion spray voltage, source temperature, gas flows) should be optimized for maximum sensitivity for the specific instrument used.

Data Presentation

The quantitative data should be summarized in a clear and structured table.

Sample TypeBiological MatrixThis compound Concentration (µg/g or µg/mL)Standard Deviationn
Control GroupLiverExample ValueExample ValueX
Treatment GroupLiverExample ValueExample ValueX
Healthy SubjectPlasmaExample ValueExample ValueX
Patient GroupPlasmaExample ValueExample ValueX

Note: Actual concentrations will vary depending on the species, tissue, and physiological state. The values in the table are placeholders and should be replaced with experimental data.

Signaling and Biosynthetic Pathways

Biosynthesis of this compound

This compound, like all isoprenoids, is synthesized from the basic five-carbon building blocks, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP). In animals, these precursors are produced via the mevalonate (B85504) pathway.[5][6][7][8] A series of condensation reactions, catalyzed by cis-prenyltransferases, then elongates the isoprenoid chain to produce long-chain polyprenyl pyrophosphates.[9][10][11][12][13] Subsequent dephosphorylation yields the free polyprenol, this compound.

G cluster_mevalonate Mevalonate Pathway cluster_polyprenol_synthesis Polyprenol Synthesis cluster_enzyme Key Enzymes AcetylCoA Acetyl-CoA HMGCoA HMG-CoA AcetylCoA->HMGCoA Mevalonate Mevalonate HMGCoA->Mevalonate HMG-CoA Reductase IPP Isopentenyl Pyrophosphate (IPP) Mevalonate->IPP DMAPP Dimethylallyl Pyrophosphate (DMAPP) IPP->DMAPP Elongation Chain Elongation (+13 IPP) IPP->Elongation FPP Farnesyl Pyrophosphate (FPP) DMAPP->FPP FPP->Elongation cis-Prenyltransferase HexadecaprenylPP Hexadecaprenyl Pyrophosphate Elongation->HexadecaprenylPP This compound This compound HexadecaprenylPP->this compound Phosphatase HMGCoAReductase HMG-CoA Reductase CisPTase cis-Prenyltransferase Phosphatase Phosphatase

Caption: Biosynthetic pathway of this compound via the mevalonate pathway.
Role in N-Linked Glycosylation

In eukaryotes, polyprenols are converted to dolichols, which are then phosphorylated to form dolichyl phosphate (B84403). Dolichyl phosphate acts as a lipid carrier for an oligosaccharide that is assembled and then transferred to nascent polypeptide chains in the endoplasmic reticulum, a crucial step in N-linked glycosylation.

G cluster_conversion Conversion cluster_glycosylation N-Linked Glycosylation cluster_enzyme Key Enzymes Polyprenol Polyprenol (e.g., this compound) Dolichol Dolichol Polyprenol->Dolichol Polyprenol Reductase DolicholP Dolichyl Phosphate Dolichol->DolicholP Dolichol Kinase Oligosaccharide Oligosaccharide Assembly DolicholP->Oligosaccharide OligoDolichol Oligosaccharide-P-P-Dolichol Oligosaccharide->OligoDolichol Glycoprotein Glycoprotein OligoDolichol->Glycoprotein Oligosaccharyltransferase Protein Nascent Polypeptide Protein->Glycoprotein PolyprenolReductase Polyprenol Reductase DolicholKinase Dolichol Kinase OST Oligosaccharyltransferase

Caption: Role of polyprenols/dolichols in N-linked glycosylation.

References

Application Notes and Protocols for Using Hexadecaprenol in Model Membrane Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hexadecaprenol (C80), a long-chain polyprenol, is a naturally occurring isoprenoid alcohol found in various plant species. Due to their structural similarity to dolichols, which play a crucial role in protein glycosylation in eukaryotes, polyprenols like this compound are of significant interest in membrane biophysics and cell biology. Understanding the interaction of this compound with lipid bilayers is essential for elucidating its biological functions and for its potential applications in drug delivery and as a modulator of membrane properties.

These application notes provide a comprehensive overview of the use of this compound in model membrane studies. We present key quantitative data on its effects on membrane properties, detailed experimental protocols for reproducing these studies, and a visualization of the relevant biological pathway in which its derivatives participate.

Data Presentation: Effects of this compound on Model Membrane Properties

The incorporation of this compound into model lipid membranes, typically composed of phospholipids (B1166683) like dioleoylphosphatidylcholine (DOPC), significantly alters their biophysical properties. The following tables summarize the key quantitative findings from studies on this compound and a related long-chain polyprenol, dotriacontaprenol (C160), providing a comparative perspective.

Table 1: Effect of this compound (C80) on the Properties of DOPC Bilayer Membranes [1][2]

PropertyPure DOPCDOPC with this compound (molar ratio)Change upon this compound Addition
Membrane Conductance (G) LowIncreased (concentration-dependent)Increases membrane conductance.
Permeability Coefficient for Cl⁻ ions (P) LowIncreasedIncreases ion permeability.
Activation Energy of Ion Migration (Ea) HighDecreasedLowers the energy barrier for ion transport.
Collapse Pressure (πc) of Monolayer ~45 mN/mChanges with C80 concentrationModulates monolayer stability.
Excess Free Energy of Mixing (ΔG_Exc) N/ANegative at low C80 concentrationsIndicates favorable interaction and mixing.

Table 2: Comparative Effects of a Longer-Chain Polyprenol, Dotriacontaprenol (C160), on DOPC Bilayer Membranes [3]

PropertyPure DOPCDOPC with DotriacontaprenolChange upon Dotriacontaprenol Addition
Membrane Conductance (G) LowIncreasedIncreases membrane conductance.
Membrane Breakdown Voltage HighDecreasedReduces membrane stability against electric fields.
Activation Energy of Ion Migration (Ea) HighDecreasedLowers the energy barrier for ion transport.
Membrane Capacitance HighDecreasedSuggests an increase in membrane thickness or change in dielectric properties.
Membrane Hydrophobic Thickness StandardIncreasedIncreases the thickness of the hydrophobic core.

These data collectively suggest that long-chain polyprenols like this compound fluidize the model membrane, creating domains that facilitate ion transport across the bilayer.[1][2] This is evidenced by the increased conductance and permeability, and the decreased activation energy for ion migration.[1][2] The formation of these fluid microdomains is a key aspect of how this compound modulates membrane organization.[1][2]

Experimental Protocols

Detailed methodologies for key experiments are provided below to enable researchers to investigate the effects of this compound on model membranes.

Protocol 1: Langmuir Monolayer Technique to Study this compound-Lipid Interactions

This protocol is adapted from the methodology described by Janas et al. (2000) and is used to study the interactions of this compound with phospholipids at the air-water interface.[1][2]

Objective: To determine the surface pressure-area isotherms of mixed this compound/DOPC monolayers and to calculate thermodynamic parameters such as the excess free energy of mixing.

Materials:

  • Langmuir trough with a movable barrier and a surface pressure sensor (e.g., Wilhelmy plate).

  • Dioleoylphosphatidylcholine (DOPC)

  • This compound (C80)

  • Chloroform (B151607) (spectroscopy grade)

  • Subphase solution (e.g., ultrapure water or a buffered solution)

Procedure:

  • Preparation of Lipid Solutions:

    • Prepare stock solutions of DOPC and this compound in chloroform at a known concentration (e.g., 1 mg/mL).

    • Prepare various molar ratios of this compound:DOPC mixtures from the stock solutions.

  • Monolayer Formation:

    • Fill the Langmuir trough with the subphase solution and clean the surface by aspiration.

    • Using a microsyringe, carefully spread a known volume of the desired lipid or mixed lipid solution onto the subphase surface.

    • Allow the chloroform to evaporate completely (typically 10-15 minutes).

  • Isotherm Measurement:

    • Compress the monolayer at a constant rate using the movable barrier.

    • Simultaneously record the surface pressure (π) as a function of the mean molecular area (A).

    • Continue compression until the monolayer collapses (a sharp drop or plateau in the surface pressure).

  • Data Analysis:

    • Plot the surface pressure (π) versus the mean molecular area (A) to obtain the isotherm.

    • From the isotherms of the pure components and the mixtures, calculate the excess free energy of mixing (ΔG_Exc) at various surface pressures to determine the nature of the interaction between this compound and DOPC.

Protocol 2: Voltammetric Analysis of this compound-Modified Planar Lipid Bilayers

This protocol, also based on the work of Janas et al. (2000), allows for the investigation of the electrical properties of a planar lipid bilayer (BLM) containing this compound.[1][2]

Objective: To measure the conductance, ion permeability, and activation energy of ion migration across a this compound/DOPC bilayer.

Materials:

  • Planar lipid bilayer setup (e.g., a Teflon cup with a small aperture separating two aqueous compartments).

  • Ag/AgCl electrodes.

  • Voltage-clamp amplifier.

  • Temperature control unit.

  • DOPC and this compound.

  • Membrane-forming solution (e.g., lipids dissolved in n-decane).

  • Aqueous electrolyte solution (e.g., 0.1 M KCl).

Procedure:

  • Bilayer Formation:

    • Fill both compartments of the BLM setup with the electrolyte solution.

    • Prepare the membrane-forming solution by dissolving the desired molar ratio of this compound and DOPC in n-decane.

    • Using a fine brush or syringe, apply a small amount of the membrane-forming solution over the aperture in the Teflon divider.

    • The lipid solution will thin out and spontaneously form a bilayer, which can be monitored by observing an increase in electrical capacitance.

  • Electrical Measurements:

    • Insert Ag/AgCl electrodes into both compartments and connect them to the voltage-clamp amplifier.

    • Apply a transmembrane potential and measure the resulting current to determine the membrane conductance (G = I/V).

    • To determine the permeability coefficient for a specific ion (e.g., Cl⁻), establish a concentration gradient of that ion across the bilayer and measure the reversal potential. The Goldman-Hodgkin-Katz equation can then be used to calculate the permeability.

  • Temperature Dependence and Activation Energy:

    • Vary the temperature of the system using the temperature control unit.

    • Measure the membrane conductance at different temperatures.

    • Plot the natural logarithm of the conductance versus the inverse of the absolute temperature (Arrhenius plot). The slope of this plot is proportional to the activation energy (Ea) of ion migration.

Signaling Pathway and Experimental Workflow Visualizations

Role of this compound in the N-Linked Glycosylation Pathway

This compound itself is not directly involved in signaling. However, it is a precursor to dolichol, which, in its phosphorylated form (dolichol phosphate), is an essential lipid carrier for the synthesis of the oligosaccharide precursor used in the N-linked glycosylation of proteins in the endoplasmic reticulum.[4][5][6][7][8] This post-translational modification is critical for the proper folding, stability, and function of many proteins.

N_Glycosylation_Pathway cluster_Cytosol Cytosol cluster_ER Endoplasmic Reticulum Lumen This compound This compound Dolichol Dolichol This compound->Dolichol Biosynthesis UDP_GlcNAc UDP-GlcNAc Dol_P Dolichol Phosphate (Dol-P) Dolichol->Dol_P Dolichol Kinase D1 Dol-PP-GlcNAc₂ Dol_P->D1 Adds 2 GlcNAc UDP_GlcNAc->Dol_P GlcNAc-1-P Transferase GDP_Man GDP-Man GDP_Man->D1 Mannosyl- transferases D2 Man₅GlcNAc₂-PP-Dol D1->D2 Adds 5 Mannose D2_flipped Man₅GlcNAc₂-PP-Dol D2->D2_flipped Flippase D3 Man₉GlcNAc₂-PP-Dol D2_flipped->D3 Adds 4 Mannose Dol_P_Man Dol-P-Man Dol_P_Man->D2_flipped Dol_P_Glc Dol-P-Glc Dol_P_Glc->D3 D4 Glc₃Man₉GlcNAc₂-PP-Dol (Precursor Oligosaccharide) D3->D4 Adds 3 Glucose Nascent_Protein Nascent Polypeptide (with Asn-X-Ser/Thr) D4->Nascent_Protein Oligosaccharyl- transfererase (OST) Glycoprotein Glycoprotein Nascent_Protein->Glycoprotein Processing (Trimming)

Caption: N-Linked Glycosylation Pathway.

Workflow for Studying this compound Effects on Model Membranes

The following diagram outlines the general workflow for investigating the biophysical effects of this compound on model lipid membranes.

Experimental_Workflow cluster_Prep Preparation cluster_Exp Experimentation cluster_Analysis Data Analysis Start Hypothesis: This compound alters membrane properties Prep_Lipids Prepare this compound and Phospholipid Stocks Start->Prep_Lipids Prep_Model Select Model Membrane System (Monolayer, Bilayer, Liposome) Prep_Lipids->Prep_Model Monolayer Langmuir Monolayer Technique Prep_Model->Monolayer Air-Water Interface Bilayer Planar Lipid Bilayer (BLM) Voltammetry Prep_Model->Bilayer Aqueous-Aqueous Interface Liposome_Prep Liposome Preparation (e.g., thin-film hydration) Prep_Model->Liposome_Prep Aqueous Dispersion Analyze_Mono Calculate: - Surface Pressure-Area Isotherms - Excess Free Energy Monolayer->Analyze_Mono Analyze_Bi Calculate: - Conductance - Permeability - Activation Energy Bilayer->Analyze_Bi Liposome_Study Liposome Characterization (e.g., permeability assays, DSC, fluorescence) Liposome_Prep->Liposome_Study Analyze_Lipo Analyze: - Solute Leakage Rates - Phase Transition Temperatures - Membrane Fluidity Liposome_Study->Analyze_Lipo Conclusion Conclusion: Elucidate the impact of This compound on membrane structure and function Analyze_Mono->Conclusion Analyze_Bi->Conclusion Analyze_Lipo->Conclusion

Caption: Experimental Workflow.

Conclusion

This compound has a pronounced effect on the biophysical properties of model lipid membranes, primarily by increasing their fluidity and permeability to ions. The provided protocols offer a starting point for researchers to further investigate these interactions. The role of its derivative, dolichol phosphate, in the essential pathway of N-linked glycosylation highlights the biological relevance of understanding the membrane behavior of such long-chain polyprenols. These studies are not only fundamental to membrane biophysics but also hold promise for the development of novel drug delivery systems and therapeutic strategies that target membrane properties.

References

Application Note: The Use of Long-Chain Polyprenols as Internal Standards in the Quantitative Analysis of Isoprenoid Alcohols

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Application of Hexadecaprenol as an Internal Standard Audience: Researchers, scientists, and drug development professionals.

Introduction

Polyprenols are long-chain isoprenoid alcohols that are precursors to dolichols, which are vital for the synthesis of glycoproteins. The accurate quantification of these molecules is crucial for both biochemical research and the development of potential therapeutics. The use of an internal standard (IS) is a fundamental practice in analytical chemistry to ensure accuracy and precision by correcting for variations during sample preparation and analysis.

Characteristics of an Ideal Internal Standard for Polyprenol Analysis

An ideal internal standard for the analysis of polyprenols and dolichols should possess the following characteristics:

  • Structural Similarity: The IS should be chemically and physically similar to the analytes of interest to ensure comparable behavior during extraction, derivatization, and chromatographic separation.

  • Not Endogenously Present: The selected IS should not be naturally present in the sample to avoid interference with the quantification of the target analytes.

  • Chromatographic Resolution: The IS should be well-resolved from the analytes of interest in the chosen chromatographic system.

  • Stability: The IS must be stable throughout the entire analytical procedure.

  • Purity: The purity of the IS must be known to ensure accurate preparation of standard solutions.

Quantitative Data Summary

The following table summarizes typical quantitative parameters that can be expected when analyzing polyprenols and dolichols using a suitable internal standard with Liquid Chromatography-Mass Spectrometry (LC-MS). The data is compiled from studies on similar long-chain isoprenoids and represents the performance goals for a method employing a well-chosen internal standard like this compound.

ParameterTypical ValueMethodAnalyte ClassReference Internal Standard
Linearity (R²) > 0.99LC-MS/MSPolyprenolsDolichol C55 (Dol-11)
Limit of Quantification (LOQ) 1 - 10 ng/mLLC-MS/MSDolicholsC129-Polyprenol
Recovery 85% - 110%HPLC-UVPolyprenolsUndecaprenol (B103720) (C55)
Precision (RSD) < 15%LC-MS/MSDolichyl PhosphatesPolyprenyl Phosphate C60

Experimental Protocols

The following are detailed protocols for the quantification of polyprenols using a long-chain polyprenol like this compound as an internal standard. These protocols are based on established methods for similar analytes.

Protocol 1: Quantification of Polyprenols by HPLC-UV

This protocol is suitable for the analysis of total polyprenol content in a sample.

1. Sample Preparation and Extraction: a. Weigh 1-2 grams of homogenized biological sample (e.g., plant tissue, yeast). b. Add a known amount of this compound internal standard solution (e.g., 100 µL of a 1 mg/mL solution in hexane). c. Perform a solvent extraction using a 2:1 (v/v) mixture of chloroform:methanol. d. Saponify the lipid extract with 1 M methanolic KOH at 65°C for 1 hour to release esterified polyprenols. e. Neutralize the mixture and extract the non-saponifiable lipids with hexane (B92381). f. Evaporate the hexane extract to dryness under a stream of nitrogen. g. Reconstitute the residue in a known volume of mobile phase for HPLC analysis.

2. HPLC-UV Conditions:

  • HPLC System: Agilent 1200 Series or equivalent.
  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
  • Mobile Phase: Isocratic elution with Methanol:Isopropanol (80:20, v/v).
  • Flow Rate: 1.0 mL/min.
  • Column Temperature: 30°C.
  • Injection Volume: 20 µL.
  • UV Detection: 210 nm.

3. Quantification: a. Prepare a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the this compound internal standard against the analyte concentration. b. Determine the concentration of the analyte in the sample from the calibration curve.

Protocol 2: Quantification of Polyprenols and Dolichols by LC-MS/MS

This protocol offers higher sensitivity and specificity for the analysis of individual polyprenol and dolichol species.

1. Sample Preparation and Extraction: a. Follow the same extraction and saponification procedure as in Protocol 1, adding a known amount of this compound internal standard.

2. LC-MS/MS Conditions:

  • LC System: Waters ACQUITY UPLC or equivalent.
  • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.7 µm).
  • Mobile Phase A: 95:5 (v/v) Methanol:Water with 5 mM Ammonium Acetate.
  • Mobile Phase B: 50:50 (v/v) Isopropanol:Methanol with 5 mM Ammonium Acetate.
  • Gradient: 0-2 min, 10% B; 2-15 min, 10-90% B; 15-20 min, 90% B; 20-21 min, 90-10% B; 21-25 min, 10% B.
  • Flow Rate: 0.3 mL/min.
  • Column Temperature: 40°C.
  • Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., AB Sciex 5500 QTRAP).
  • Ionization Mode: Electrospray Ionization (ESI), Positive.
  • MRM Transitions: Monitor specific precursor-to-product ion transitions for each polyprenol/dolichol and the this compound internal standard.

3. Quantification: a. Construct a calibration curve for each analyte based on the peak area ratio of the analyte to the this compound internal standard. b. Quantify the individual polyprenol and dolichol species in the samples.

Visualizations

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_quant Quantification Sample Biological Sample Spike Spike with This compound IS Sample->Spike Extract Solvent Extraction (Chloroform:Methanol) Spike->Extract Saponify Saponification (Methanolic KOH) Extract->Saponify Hex_Extract Hexane Extraction Saponify->Hex_Extract Dry Evaporation Hex_Extract->Dry Reconstitute Reconstitution Dry->Reconstitute HPLC HPLC-UV or LC-MS/MS Reconstitute->HPLC Data Data Acquisition HPLC->Data Calibrate Calibration Curve (Analyte/IS Ratio) Data->Calibrate Quantify Concentration Determination Calibrate->Quantify

Caption: Experimental workflow for polyprenol quantification.

G cluster_input Inputs cluster_process Process cluster_output Output Analyte_Std Analyte Standard Create_Curve Generate Calibration Curve (Peak Area Ratio vs. Concentration) Analyte_Std->Create_Curve IS_Std Internal Standard (this compound) IS_Std->Create_Curve Linear_Eq Linear Equation y = mx + c Create_Curve->Linear_Eq

Caption: Logical relationship for creating a calibration curve.

Alternative Internal Standards

Given the lack of direct application data for this compound, researchers may consider the following well-established internal standards for polyprenol and dolichol analysis:

  • Shorter-chain polyprenols or dolichols: Compounds like undecaprenol (C55) or other commercially available polyprenols that are not present in the sample.

  • Stable Isotope-Labeled (SIL) Analogs: The use of deuterated or ¹³C-labeled versions of the target analytes is considered the gold standard as they exhibit nearly identical chemical and physical properties.

  • Non-endogenous odd-chain lipids: For certain applications, odd-chain fatty acids or their esters can be used, although their structural dissimilarity may lead to less accurate correction.

While this compound is theoretically a sound choice as an internal standard for the analysis of other long-chain polyprenols due to its structural characteristics, its application has not been documented in the scientific literature. The protocols and data presented here are based on established methods for similar compounds and provide a robust framework for developing a quantitative assay. Researchers are encouraged to validate the method with this compound or consider the use of alternative, well-established internal standards to ensure the accuracy and reliability of their results.

Application Notes and Protocols for Radiolabeling of Hexadecaprenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hexadecaprenol, a long-chain polyprenol, plays a crucial role in various biological processes. Studying its pharmacokinetics, metabolism, and distribution is essential for understanding its physiological functions and therapeutic potential. Radiolabeling of this compound with isotopes such as tritium (B154650) (³H) or carbon-14 (B1195169) (¹⁴C) provides a sensitive method for tracing and quantifying the molecule in biological systems. These radiolabeled compounds are invaluable tools in drug discovery and development, particularly for Absorption, Distribution, Metabolism, and Excretion (ADME) studies.

General Considerations for Radiolabeling

The choice between tritium and carbon-14 labeling depends on the specific research question, desired specific activity, and the synthetic feasibility.

  • Tritium (³H) Labeling: Generally offers higher specific activity, which is advantageous for receptor binding assays and autoradiography. The synthesis of ³H-labeled compounds is often more straightforward than ¹⁴C-labeling.

  • Carbon-14 (¹⁴C) Labeling: Provides a more metabolically stable label, as C-C bonds are less susceptible to cleavage than C-H bonds. This is often the preferred isotope for ADME studies where tracking the carbon skeleton of the molecule is critical.

Proposed Radiolabeling Strategies

The chemical synthesis of polyprenols often involves a "chain lengthening" strategy, where isoprenoid units are sequentially added. This synthetic approach offers logical points for the introduction of a radiolabel.

Strategy 1: Tritium ([³H]) Labeling via Catalytic Reduction

This strategy involves the synthesis of an unsaturated precursor of this compound, followed by catalytic reduction with tritium gas to introduce the ³H label.

Strategy 2: Carbon-14 ([¹⁴C]) Labeling via a Labeled Building Block

This approach incorporates a ¹⁴C-labeled isoprenoid building block during the chain-lengthening synthesis of this compound.

Quantitative Data Summary

The following table summarizes the expected quantitative data for the proposed radiolabeling protocols. These values are typical for the custom synthesis of radiolabeled organic molecules.

ParameterTritium ([³H]) LabelingCarbon-14 ([¹⁴C]) Labeling
Isotope ³H¹⁴C
Specific Activity High (e.g., 15-100 Ci/mmol)Moderate (e.g., 50-62.4 mCi/mmol per ¹⁴C atom)
Radiochemical Purity >97% (determined by radio-HPLC)>97% (determined by radio-HPLC)
Chemical Purity >98% (determined by HPLC and NMR)>98% (determined by HPLC and NMR)
Typical Yield 10-30% (radiochemical yield)5-20% (radiochemical yield over multiple steps)

Experimental Protocols

Protocol 1: Tritium ([³H]) Labeling of this compound by Catalytic Reduction

This protocol describes a hypothetical procedure for the tritium labeling of this compound by reducing an acetylenic precursor.

Materials and Equipment:

  • Hexadecapren-15-yn-1-ol (custom synthesized precursor)

  • Tritium gas (³H₂)

  • Palladium on calcium carbonate (Lindlar catalyst)

  • Solvent (e.g., Ethyl acetate, HPLC grade)

  • Hydrogen gas (for pre-reduction and blank runs)

  • High-vacuum manifold for handling tritium gas

  • Reaction vessel suitable for catalytic hydrogenation

  • Magnetic stirrer

  • High-Performance Liquid Chromatography (HPLC) system with a radioactivity detector

  • Liquid Scintillation Counter (LSC)

  • Nuclear Magnetic Resonance (NMR) spectrometer

Procedure:

  • Catalyst Preparation: In a suitable reaction vessel, suspend Lindlar catalyst in ethyl acetate.

  • Precursor Addition: Add the hexadecapren-15-yn-1-ol precursor to the catalyst suspension.

  • System Purge: Connect the reaction vessel to the vacuum manifold. Purge the system with nitrogen gas, followed by evacuation to remove any atmospheric oxygen.

  • Tritiation: Introduce a known amount of tritium gas into the reaction vessel.

  • Reaction: Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by measuring the pressure drop in the manifold. The reaction is typically complete within a few hours.

  • Quenching and Filtration: After the reaction is complete, carefully vent the excess tritium gas. Filter the reaction mixture through a pad of celite to remove the catalyst.

  • Solvent Removal: Evaporate the solvent from the filtrate under reduced pressure to obtain the crude [³H]-Hexadecaprenol.

  • Purification: Purify the crude product using preparative reverse-phase HPLC.

  • Analysis:

    • Determine the radiochemical purity of the final product by radio-HPLC.

    • Confirm the chemical identity and purity by co-elution with an authentic, non-labeled standard of this compound on HPLC.

    • Measure the specific activity using LSC and by determining the mass of the compound (e.g., by UV absorbance on HPLC against a standard curve).

Visualizations

Experimental Workflow for Tritium Labeling of this compound

experimental_workflow cluster_synthesis Precursor Synthesis cluster_radiolabeling Radiolabeling cluster_purification Purification & Analysis cluster_final_product Final Product precursor Hexadecapren-15-yn-1-ol Synthesis tritiation Catalytic Reduction with ³H₂ Gas precursor->tritiation Precursor purification HPLC Purification tritiation->purification Crude Product analysis Purity & Specific Activity Analysis purification->analysis final_product [³H]-Hexadecaprenol analysis->final_product

Caption: Workflow for the synthesis of [³H]-Hexadecaprenol.

Application of Radiolabeled this compound in ADME Studies

adme_pathway cluster_administration Administration cluster_distribution Distribution & Metabolism cluster_analysis Analysis cluster_excretion Excretion admin Administer [¹⁴C]-Hexadecaprenol to test system (in vivo/in vitro) distribution Distribution to Tissues and Organs admin->distribution metabolism Metabolism in Liver (e.g., Microsomes) admin->metabolism sampling Collect Samples (Blood, Urine, Feces, Tissues) distribution->sampling metabolism->sampling quantification Quantify Radioactivity (LSC, AMS) sampling->quantification profiling Metabolite Profiling (Radio-HPLC, LC-MS) sampling->profiling excretion Excretion Routes (Urine, Feces) quantification->excretion

Caption: Use of radiolabeled this compound in ADME studies.

Troubleshooting & Optimization

Technical Support Center: Hexadecaprenol Extraction

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for hexadecaprenol and polyprenol extraction. This resource provides researchers, scientists, and drug development professionals with targeted troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges and improve extraction yields.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues users may encounter during the extraction and purification of this compound.

Question 1: My overall polyprenol yield is significantly lower than expected. What are the most common causes?

Answer: Low polyprenol yield can result from issues at multiple stages of the process. A systematic approach to troubleshooting is recommended.[1]

  • Incomplete Initial Extraction: The solvent may not be efficiently penetrating the plant material.[1]

    • Solution: Ensure the plant material is finely ground to maximize the surface area for extraction.[1][2] Optimize the solid-to-liquid ratio (e.g., 1:4 to 1:10 g/mL) to ensure the solvent adequately covers the material.[1][2] Consider increasing the extraction time or employing methods like agitation or sonication to enhance efficiency.[1]

  • Improper Solvent Choice: The polarity of the solvent may be suboptimal for these non-polar molecules.[1]

    • Solution: Use non-polar solvents such as hexane (B92381), petroleum ether, or ethyl acetate (B1210297).[1] Solvent mixtures, like hexane:acetone (1:1 v/v), have been shown to be highly effective.[3] It is recommended to conduct small-scale pilot extractions to determine the best solvent system for your specific plant source.[1]

  • Degradation During Extraction: Polyprenols are sensitive to heat, light, and oxygen, which can lead to degradation.[1]

    • Solution: Perform extractions at moderate temperatures (e.g., around 70°C).[1][2] Use amber glassware or cover vessels to minimize light exposure.[1] Whenever possible, work under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.[1]

  • Inefficient Saponification: The primary goal of saponification is to remove fatty acids and triglycerides, but improper conditions can lead to the loss of polyprenols.

    • Solution: Ensure a sufficient amount of ethanolic KOH or NaOH solution is used to completely cover the extract. The reaction is typically carried out at 80-95°C for 1-3 hours. Following saponification, repeated extractions of the unsaponifiable fraction with a non-polar solvent are crucial to recover the polyprenols.

Question 2: My extract is dark green or brown. Is this a problem and how can I fix it?

Answer: Yes, a significant color change, particularly darkening, can indicate the degradation of polyprenols or the presence of co-extracted pigments like chlorophylls (B1240455) and carotenoids.[1]

  • Cause: Oxidation from exposure to air is a common cause of darkening.[1] The presence of chlorophyll (B73375) is also a frequent issue, which can interfere with downstream purification.

  • Prevention & Solution:

    • Minimize headspace in extraction and storage vessels to reduce contact with oxygen.[1]

    • Purge vessels with an inert gas like nitrogen or argon.[1]

    • To remove pigments, column chromatography is effective. A silica (B1680970) gel column can be used to separate the non-polar polyprenols from more polar pigments.

Question 3: I am losing my product during the column chromatography purification step. What can I do to improve recovery?

Answer: Product loss during chromatography can be due to several factors, including incorrect solvent polarity or issues with the stationary phase.

  • Troubleshooting Steps:

    • Solvent System Optimization: Polyprenols are typically eluted from silica gel using a gradient of increasing polarity, for example, starting with hexane and gradually adding ethyl acetate or acetone. If your compound is not eluting, the solvent system may be too non-polar. Conversely, if it elutes too quickly with impurities, the initial solvent may be too polar.

    • Column Loading: Do not overload the column. Too much crude extract can lead to poor separation and co-elution of compounds, reducing the purity and apparent yield of the desired fraction.

    • Monitor Fractions: Use Thin-Layer Chromatography (TLC) to analyze the fractions being collected. This ensures you do not prematurely discard fractions containing your product.

Data Presentation: Comparative Extraction Yields

The yield of this compound and other polyprenols is highly dependent on the plant source and the extraction methodology employed.

Plant SpeciesExtraction MethodSolvents / Key ConditionsPolyprenol Yield (mg/g DW)Reference
Pinus sylvestrisSolvent ExtractionHexane:Acetone (1:1 v/v)14.00 ± 0.4[3]
Picea sitchensisSFE-CO2200 bar, 70°C, 7h, Ethanol (B145695) co-solvent6.35 ± 0.4[3]
Abies sibirica L.Column ChromatographyN/A (Purification step)0.7-0.8% (w/w) of extract[4]

DW = Dry Weight SFE-CO2 = Supercritical Fluid Extraction with Carbon Dioxide

Experimental Protocols

Protocol 1: General Solvent Extraction and Saponification

This protocol outlines a standard method for extracting polyprenols from plant material followed by saponification to remove lipids.

1. Sample Preparation: a. Dry the plant material (e.g., conifer needles) in a well-ventilated area or a low-temperature oven.[2] b. Grind the dried material into a fine powder to increase the surface area for extraction.[1][2]

2. Solvent Extraction: a. Place the powdered material in a suitable extraction vessel (e.g., a Soxhlet apparatus or a flask for maceration). b. Add a non-polar solvent, such as a 1:1 (v/v) mixture of hexane and acetone, at a solid-to-liquid ratio of 1:4 to 1:10 (g/mL).[2][3] c. Extract for a period of 4-8 hours. For maceration, allow it to stand for 24-48 hours with periodic agitation. For Soxhlet, extract until the solvent runs clear. d. After extraction, filter the mixture and collect the liquid extract. Re-extract the plant residue one more time to ensure maximum yield.[2] e. Evaporate the combined solvent under reduced pressure using a rotary evaporator to obtain the crude lipid extract.[2]

3. Saponification: a. Dissolve the crude extract in a minimal amount of an appropriate solvent (e.g., ethanol or toluene). b. Prepare a saponification solution (e.g., 10% KOH in 95% ethanol). Add it to the extract in excess (e.g., a 1:2 to 1:5 ratio of extract weight to NaOH/KOH solution volume).[2] c. Heat the mixture at 80-95°C under reflux for 1-3 hours with constant stirring to complete the saponification reaction.[2] d. After cooling, transfer the mixture to a separatory funnel. Add water and extract the unsaponifiable matter (containing polyprenols) several times with a non-polar solvent like petroleum ether or hexane. e. Combine the organic layers, wash with water until neutral, dry over anhydrous sodium sulfate, and evaporate the solvent to yield the crude polyprenol fraction.

Protocol 2: Supercritical Fluid (SFE-CO2) Extraction

This protocol provides representative parameters for a more environmentally friendly extraction method.

a. Load the finely ground plant material into the extraction vessel of an SFE system.[2] b. Set the extraction parameters. Optimal conditions vary, but a representative example for Picea sitchensis is: i. Pressure: 200 bar[2] ii. Temperature: 70°C[2] iii. Dynamic Extraction Time: 7 hours[2] iv. Co-solvent: Absolute ethanol at a flow rate of 0.05 mL/min to improve extraction efficiency.[2] c. The extract is collected in a separation vessel as the CO2 returns to a gaseous state.[2] The resulting extract can then be saponified as described in Protocol 1.

Visualizations

G cluster_prep Phase 1: Preparation & Extraction cluster_purify Phase 2: Purification cluster_iso Phase 3: Isolation & Analysis Start Plant Material (e.g., Needles) Grind Grinding / Pulverizing Start->Grind Extract Solvent Extraction (e.g., Hexane:Acetone) Grind->Extract Evap1 Solvent Evaporation Extract->Evap1 CrudeExtract Crude Lipid Extract Evap1->CrudeExtract Sapon Saponification (e.g., Ethanolic KOH) CrudeExtract->Sapon LLE Liquid-Liquid Extraction (Hexane/Water) Sapon->LLE Evap2 Solvent Evaporation LLE->Evap2 Unsapon Unsaponifiable Fraction Evap2->Unsapon Chrom Column Chromatography (Silica Gel) Unsapon->Chrom Final Pure this compound Chrom->Final Analysis Analysis (HPLC, NMR, MS) Final->Analysis G Start Low Yield Detected Check_Extract Is initial crude extract quantity low? Start->Check_Extract Start Here Check_Final Is purified yield low, but crude was high? Start->Check_Final Grinding Material not finely ground? Check_Extract->Grinding Yes Solvent Suboptimal solvent or ratio? Check_Extract->Solvent Degradation Extraction temp/time too high? Check_Extract->Degradation Sapon Incomplete saponification or recovery? Check_Final->Sapon Yes Column Product loss on column? Check_Final->Column Oxidation Evidence of oxidation (dark color)? Check_Final->Oxidation Sol_Grind Action: Grind material to fine powder. Grinding->Sol_Grind Sol_Solvent Action: Test different solvents (e.g., Hexane:Acetone). Solvent->Sol_Solvent Sol_Degrade Action: Reduce temp/time, use inert atmosphere. Degradation->Sol_Degrade Sol_Sapon Action: Ensure excess KOH, repeat extractions. Sapon->Sol_Sapon Sol_Column Action: Optimize solvent gradient, check for overloading. Column->Sol_Column Sol_Oxid Action: Use inert gas, minimize light/air exposure. Oxidation->Sol_Oxid

References

Preventing degradation of Hexadecaprenol during analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals to prevent the degradation of Hexadecaprenol during analytical procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause this compound degradation during analysis?

A1: this compound, a polyprenol, is susceptible to degradation from three main factors:

  • Oxidation: Due to its unsaturated isoprenoid chain, this compound is prone to oxidation when exposed to air (oxygen).[1] This can be accelerated by the presence of metal ions and exposure to light.

  • Heat: High temperatures during sample preparation, such as extraction and solvent evaporation, can lead to thermal degradation.[1]

  • Light: Exposure to UV or ambient light can induce photodegradation.[2]

Q2: What are the visible signs of this compound degradation?

A2: A noticeable change in the color of your this compound extract, such as darkening or turning brownish, can be an indicator of degradation.[1] On a chromatogram (e.g., HPLC), the appearance of unexpected peaks or a decrease in the main this compound peak area can also signify degradation.[1][3]

Q3: How can I prevent oxidative degradation of this compound?

A3: To minimize oxidation, it is recommended to:

  • Work under an inert atmosphere, such as nitrogen or argon, whenever possible.[1]

  • Use deoxygenated solvents, which can be prepared by sparging with an inert gas.[2]

  • Add an antioxidant, such as Butylated Hydroxytoluene (BHT), to your solvents and samples.[1]

  • Store samples in tightly sealed containers with minimal headspace to reduce contact with air.[1][2]

Q4: What temperature-related precautions should I take during sample preparation?

A4: To prevent thermal degradation:

  • Conduct extraction at a moderate temperature. For polyprenols in general, temperatures around 70°C have been found to be optimal, but this should be carefully optimized for this compound.[1]

  • When evaporating solvents, use a rotary evaporator with a water bath set to a low temperature, ideally below 40°C.[1]

  • Avoid prolonged exposure to even moderate heat.

Q5: How can I protect this compound from light-induced degradation?

A5: To prevent photodegradation:

  • Use amber-colored glassware or wrap your containers with aluminum foil.[2]

  • Work in a light-controlled environment, minimizing exposure to direct sunlight or strong artificial light.[2]

  • Store samples and standards in the dark.

Troubleshooting Guides

This section provides solutions to common problems encountered during the analysis of this compound.

Problem Possible Cause Recommended Solution
Low recovery of this compound Degradation during extraction: High temperatures or exposure to oxygen.- Lower the extraction temperature.- Use an inert atmosphere (e.g., nitrogen blanket).- Add an antioxidant like BHT to the extraction solvent.[1]
Incomplete extraction: Improper solvent choice or insufficient extraction time.- Use a non-polar solvent like hexane (B92381) or a mixture such as hexane:isopropanol.- Increase extraction time or use sonication to improve efficiency.
Appearance of extra peaks in HPLC chromatogram Degradation of this compound: Oxidation or thermal degradation has created byproducts.- Review your sample preparation and handling procedures to ensure all preventative measures (inert atmosphere, low temperature, light protection) are in place.[1][2]- Prepare fresh samples and re-analyze.
Contamination: Impurities in solvents or from labware.- Use high-purity HPLC-grade solvents.- Ensure all glassware is scrupulously clean.
Inconsistent results between analytical runs Sample degradation over time: Improper storage of stock solutions or prepared samples.- Store stock solutions at -20°C or lower under an inert atmosphere.- Prepare working solutions fresh before each analysis.[3]- Avoid repeated freeze-thaw cycles.
Variability in sample preparation: Inconsistent application of preventative measures.- Standardize your sample preparation protocol, ensuring consistent use of antioxidants, temperature control, and light protection.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and establish a stability-indicating analytical method.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a non-polar solvent (e.g., hexane or isopropanol) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C for 24 hours.

  • Oxidative Degradation: Treat the stock solution with 3% hydrogen peroxide (H₂O₂) at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid this compound powder to 80°C in an oven for 48 hours, then dissolve in the chosen solvent.

  • Photolytic Degradation: Expose the stock solution in a quartz cuvette to UV light (254 nm) for 24 hours.

3. Sample Analysis:

  • Before analysis, neutralize the acidic and basic samples.

  • Analyze all stressed samples, along with a control sample (stored at -20°C and protected from light), by a suitable stability-indicating HPLC method (see Protocol 2).

4. Data Interpretation:

  • Compare the chromatograms of the stressed samples to the control sample to identify degradation peaks.

  • Aim for 5-20% degradation of the parent compound for optimal identification of degradation products.

Protocol 2: HPLC Analysis of this compound

This is a general-purpose HPLC method that should be optimized for your specific instrumentation and requirements.

Parameter Condition
Column C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase Isocratic elution with a mixture of Methanol and Isopropanol (e.g., 80:20 v/v)
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Detector UV detector at 210 nm
Column Temperature 30°C

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis sample Biological Sample extraction Extraction (Hexane:Isopropanol, Sonication) sample->extraction antioxidant Add Antioxidant (BHT) extraction->antioxidant evaporation Solvent Evaporation (<40°C, Rotary Evaporator) antioxidant->evaporation reconstitution Reconstitution in Mobile Phase evaporation->reconstitution hplc HPLC System reconstitution->hplc detection UV Detection (210 nm) hplc->detection data Data Acquisition & Analysis detection->data

Caption: Workflow for this compound analysis.

degradation_pathways This compound This compound Oxidation Oxidation (O2, Light, Metal Ions) This compound->Oxidation Heat Thermal Stress (>40°C) This compound->Heat Light Photolytic Stress (UV Light) This compound->Light Degradation_Products Degradation Products (e.g., epoxides, aldehydes, shorter-chain isoprenoids) Oxidation->Degradation_Products Heat->Degradation_Products Light->Degradation_Products

Caption: Key degradation pathways of this compound.

References

Technical Support Center: Enhancing Hexadecaprenol Detection by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of Hexadecaprenol and other long-chain polyprenols by mass spectrometry. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to address common challenges and improve detection sensitivity.

Frequently Asked Questions (FAQs)

Q1: Why is this compound difficult to detect with high sensitivity using standard electrospray ionization mass spectrometry (ESI-MS)?

A1: The challenge in detecting this compound and other long-chain polyprenols stems from their chemical nature. These molecules are long, hydrophobic isoprenoid alcohols, which makes them poorly soluble in polar solvents typically used for ESI.[1] Furthermore, their low proton affinity makes them difficult to ionize efficiently through standard protonation ([M+H]⁺) or deprotonation ([M-H]⁻) in ESI.[1] Direct analysis often yields a weak or absent signal.[1][2]

Q2: What are the most effective strategies to improve the ionization of this compound?

A2: To overcome the poor ionization efficiency of polyprenols, several strategies can be employed:

  • Adduct Formation: Promoting the formation of adducts with cations or anions is a highly effective approach. Common adducts include sodium ([M+Na]⁺), lithium ([M+Li]⁺), or acetate (B1210297) ([M+acetate]⁻).[1][3][4] The use of lithium iodide, for instance, can significantly promote cationization and allow for detection with high sensitivity.[2][3]

  • Alternative Ionization Techniques: Atmospheric Pressure Photoionization (APPI) is an excellent alternative to ESI for polyisoprenoid alcohols.[5] APPI is better suited for non-polar compounds and can be used with non-polar solvents without the need for additives, often resulting in improved detection limits and better chromatograms.[5] In positive ion mode APPI, polyprenols typically form [M+H-H₂O]⁺ ions.[3][5]

  • Derivatization: While less common for LC-MS of polyprenols compared to adduct formation, derivatization can be used to enhance detection. For other long-chain alcohols, derivatization with reagents like 2-fluoro-N-methylpyridinium p-toluenesulfonate has been used to impart a permanent charge, making them readily detectable by ESI-MS.[6][7]

Q3: What is the recommended mass spectrometry scan mode for quantifying this compound?

A3: For the highest sensitivity and specificity in quantification, Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer is the recommended approach.[4] This technique involves monitoring a specific precursor-to-product ion transition. For example, when analyzing polyprenols as acetate adducts ([M+acetate]⁻), the precursor ion is the adduct, and a common product ion is the acetate ion itself (m/z 59).[8] This high specificity minimizes background noise and significantly improves the signal-to-noise ratio.[4]

Troubleshooting Guide

This guide addresses specific issues you may encounter during the analysis of this compound.

Problem Possible Cause(s) Suggested Solution(s)
No or Very Low Signal for this compound 1. Poor Ionization: Inefficient protonation/deprotonation with standard ESI.[1] 2. Sample Loss During Preparation: this compound may be lost during extraction or purification steps due to its hydrophobicity. 3. Inappropriate Mobile Phase: The mobile phase may not be suitable for maintaining solubility or promoting ionization.1. Enhance Ionization: Switch to negative ion mode and look for acetate adducts by adding ammonium (B1175870) acetate to the mobile phase. Alternatively, add lithium iodide to the mobile phase to promote [M+Li]⁺ adducts in positive mode.[2][3][4] Consider using an APPI source if available.[5] 2. Optimize Sample Prep: Ensure complete extraction with non-polar solvents like hexane (B92381).[8] Use an appropriate internal standard to monitor recovery. 3. Modify Mobile Phase: Use a mobile phase containing a mixture of polar and non-polar solvents, such as methanol/acetonitrile/water and ethanol (B145695) with ammonium acetate.[4][8]
Poor Chromatographic Peak Shape (Tailing, Broadening) 1. Column Contamination: Buildup of lipids or other matrix components on the column.[9] 2. Inappropriate Injection Solvent: Sample is dissolved in a solvent much stronger than the initial mobile phase.[9] 3. Secondary Interactions: Interaction of the alcohol group with the stationary phase.1. Column Flushing: Flush the column with a strong solvent mixture (e.g., isopropanol (B130326)/hexane). Install an in-line filter to protect the column.[9] 2. Match Injection Solvent: Dissolve the sample in a solvent similar in composition to the initial mobile phase.[9] 3. Optimize Mobile Phase: Adjust the mobile phase composition or pH. Consider a different stationary phase if tailing persists.
High Background Noise / Matrix Effects 1. Insufficient Sample Cleanup: Co-eluting compounds from the sample matrix (e.g., other lipids) can suppress the this compound signal.[10] 2. Contaminated Solvents or Additives: Impurities in the mobile phase can contribute to high background.1. Improve Sample Prep: Incorporate a saponification step to remove interfering lipids like triglycerides.[1][8] Use solid-phase extraction (SPE) for further cleanup.[9] 2. Use High-Purity Reagents: Always use LC-MS grade solvents and high-purity additives.
Inconsistent Retention Times 1. Air in the LC System: Air bubbles in the pump or lines can cause fluctuations in flow rate. 2. Column Equilibration: Insufficient time for the column to equilibrate between injections, especially with gradient elution. 3. Mobile Phase Instability: Changes in mobile phase composition over time (e.g., evaporation of a volatile component).1. Purge the System: Purge all solvent lines to remove any trapped air. 2. Increase Equilibration Time: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. 3. Prepare Fresh Mobile Phase: Prepare mobile phases fresh daily and keep the bottles capped.

Experimental Protocols

Protocol 1: Sample Preparation from Biological Tissue

This protocol describes the extraction and purification of polyprenols, including a saponification step to remove interfering lipids.

  • Homogenization & Extraction:

    • Homogenize the tissue sample.

    • Perform a lipid extraction using a modified Folch method with a mixture of chloroform (B151607) and methanol.[11]

    • Evaporate the solvent under reduced pressure to obtain a crude lipid extract.[8]

  • Saponification:

    • To the crude extract, add an alcoholic solution of sodium hydroxide (B78521) (e.g., 10% NaOH in 90% ethanol).[1]

    • Heat the mixture at 40-60°C for 2-4 hours to hydrolyze esters.[1]

  • Extraction of Unsaponifiables:

    • After cooling, transfer the mixture to a separatory funnel.

    • Extract the unsaponifiable fraction, which contains the polyprenols, multiple times with a non-polar solvent such as hexane or petroleum ether.[1][8]

    • Combine the organic layers and wash with water until the pH is neutral.[1]

  • Final Preparation:

    • Dry the final organic extract over anhydrous sodium sulfate (B86663) to remove residual water.[1][8]

    • Evaporate the solvent to yield the purified polyprenol fraction.[1]

    • Reconstitute the sample in a suitable solvent (e.g., a mixture of isopropanol and methanol) for LC-MS analysis.[1]

Protocol 2: LC-MS/MS Method for Polyprenol Quantification

This protocol is based on a reversed-phase LC-MS/MS method for sensitive quantification.[4][8]

  • Instrumentation:

    • HPLC System (e.g., Agilent 1260 Infinity II)[3][8]

    • Triple Quadrupole Mass Spectrometer (e.g., AB Sciex QTrap 3200MD)[3][8]

  • Chromatographic Conditions:

    • Column: Reversed-phase C8 column (e.g., Zorbax SB-C8, 5 µm, 2.1 × 50 mm).[4][8]

    • Mobile Phase A: Methanol/acetonitrile/aqueous 1 mM ammonium acetate (60/20/20, v/v/v).[4][8]

    • Mobile Phase B: 100% ethanol containing 1 mM ammonium acetate.[4][8]

    • Flow Rate: 200 µL/min.[4][8]

    • Gradient:

      • 100% A for 2 min.

      • Linear gradient to 100% B over 14 min.

      • Hold at 100% B for 4 min.[4][8]

  • Mass Spectrometry Conditions:

    • Ionization Mode: ESI in negative ion mode.

    • Ion Detection: Monitor for [M+acetate]⁻ adducts.[8]

    • Scan Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transition Example (for C95 Polyprenol): Precursor Ion (Q1): m/z 1370 ([M+acetate]⁻) → Product Ion (Q3): m/z 59 (acetate ion).[4]

Quantitative Data Summary

The following tables summarize key parameters for different ionization methods and LC conditions used in polyprenol analysis.

Table 1: Comparison of Ionization Methods for Polyprenol Analysis

Ionization MethodIon Type ObservedMobile Phase CompatibilitySensitivity/Detection LimitReference
ESI (Negative) [M+acetate]⁻Polar/Reversed-PhaseHigh (with adduct formation)[4][8]
ESI (Positive) [M+Li]⁺Polar/Reversed-PhaseHigh (requires Li⁺ additive)[2][3]
APPI (Positive) [M+H-H₂O]⁺Polar and Non-polarHigh (LOD ~10 pg)[3][5]
APPI (Negative) [M+O₂]⁻Polar and Non-polarHigh[3][5]

Table 2: Example LC Conditions for Polyprenol Separation

ParameterReversed-Phase Method[4][8]Normal-Phase Method[4]
Column Type C8 (e.g., Zorbax SB-C8)Silica (e.g., Ascentis Si)
Mobile Phase A 60:20:20 Methanol:Acetonitrile:1mM Aq. Ammonium Acetate800:195:5 Chloroform:Methanol:Aq. Ammonium Hydroxide
Mobile Phase B 100% Ethanol with 1mM Ammonium Acetate600:340:50:5 Chloroform:Methanol:Water:Aq. Ammonium Hydroxide
Flow Rate 200 µL/min300 µL/min
Typical Analytes Free polyprenols and dolicholsPhosphorylated polyprenols and dolichols

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis start Biological Sample (e.g., Tissue) extract Lipid Extraction (e.g., Folch Method) start->extract saponify Saponification (NaOH in Ethanol) extract->saponify extract_unsap Hexane Extraction of Unsaponifiables saponify->extract_unsap dry_reconstitute Dry & Reconstitute in Injection Solvent extract_unsap->dry_reconstitute lc_sep Reversed-Phase LC (C8 Column) dry_reconstitute->lc_sep Inject Sample ms_ion Ionization (ESI Negative or APPI) lc_sep->ms_ion ms_detect MS/MS Detection (MRM Mode) ms_ion->ms_detect data_proc Data Processing & Quantification ms_detect->data_proc

Caption: General experimental workflow for this compound analysis.

ionization_logic cluster_esi ESI Optimization cluster_appi Alternative Ionization start Goal: Improve This compound Signal esi_mode Select Ionization Mode start->esi_mode Using ESI use_appi Use APPI Source (If available) start->use_appi ESI Signal Still Low pos_mode Positive Mode: Add LiI for [M+Li]⁺ esi_mode->pos_mode neg_mode Negative Mode: Add Ammonium Acetate for [M+acetate]⁻ esi_mode->neg_mode appi_pos Positive Mode: Detect [M+H-H₂O]⁺ use_appi->appi_pos

Caption: Logic for selecting an appropriate ionization strategy.

References

Minimizing inter-assay variability in Hexadecaprenol measurements

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing inter-assay variability in Hexadecaprenol measurements.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its accurate measurement important?

This compound is a long-chain fatty aldehyde that plays a role in various biological processes. Accurate and precise quantification is crucial for its validation as a biomarker in drug development and for understanding its physiological and pathological roles. Minimizing inter-assay variability is essential for reliable comparison of data across different experiments and laboratories.

Q2: What are the major sources of inter-assay variability in this compound measurements?

Major sources of variability in biomarker measurements can be categorized into pre-analytical, analytical, and post-analytical phases. For this compound, key sources include:

  • Sample Handling and Storage: Degradation of the analyte due to improper storage temperatures or multiple freeze-thaw cycles.

  • Sample Preparation: Inconsistent extraction efficiency, incomplete or variable derivatization, and the presence of interfering substances from the matrix.[1]

  • Analytical Method: Variability in LC-MS/MS performance, including fluctuations in ionization efficiency and detector response.

  • Data Analysis: Inconsistent peak integration and calibration curve fitting.

Q3: What is an acceptable level of inter-assay variability for a this compound assay?

For biomarker assays using LC-MS/MS, an inter-assay coefficient of variation (CV) of ≤15-25% is generally considered acceptable, particularly for complex lipids.[2][3] However, the specific requirements may vary depending on the context of use, such as in early discovery versus clinical trial sample analysis.

Troubleshooting Guides

This section provides solutions to common problems encountered during this compound quantification.

Issue 1: High Inter-Assay Variability (%CV > 25%)
Potential Cause Troubleshooting Step
Inconsistent Sample Preparation Review and standardize the entire sample preparation workflow. Ensure precise and consistent addition of internal standards and derivatization reagents using calibrated pipettes.[1]
Variable Derivatization Efficiency Optimize derivatization conditions (temperature, time, pH) and ensure reagents are fresh. Consider a different derivatization agent if variability persists.
Matrix Effects Evaluate and minimize matrix effects by improving sample cleanup (e.g., using solid-phase extraction) or by diluting the sample if sensitivity allows.[1]
LC-MS/MS System Instability Perform system suitability tests before each run. Check for stable spray in the MS source and consistent chromatographic performance (retention time, peak shape).
Inconsistent Data Processing Use a standardized method for peak integration and calibration curve fitting across all assays.
Issue 2: Poor Recovery of this compound
Potential Cause Troubleshooting Step
Inefficient Extraction Optimize the lipid extraction method. Modified Folch or Bligh & Dyer methods are common starting points.[1] Ensure complete phase separation and careful collection of the organic layer.
Analyte Adsorption Use low-adsorption tubes and pipette tips. Minimize the time the dried extract is in contact with glass or plastic surfaces before reconstitution.
Degradation during Evaporation Evaporate the solvent under a gentle stream of nitrogen at a controlled, low temperature. Avoid overheating.
Poor Recovery from SPE Ensure proper conditioning of the SPE cartridge. Optimize the wash and elution solvents to prevent premature elution or incomplete recovery of the analyte.[1]
Issue 3: Inconsistent or Noisy Chromatographic Peaks
Potential Cause Troubleshooting Step
Column Contamination Flush the column with a strong solvent or replace it if flushing is ineffective. Use a guard column to protect the analytical column.[4][5]
Inappropriate Mobile Phase Ensure the mobile phase is properly prepared, degassed, and of high purity (LC-MS grade). Check for pH stability if using buffers.[4]
Injection Issues Check the autosampler for proper injection volume and technique. Ensure the injection solvent is compatible with the mobile phase to avoid peak distortion.[4][5]
Detector Contamination A dirty ion source can lead to a noisy baseline. Follow the manufacturer's instructions for cleaning the ion source.[4]

Data Presentation

Table 1: Acceptance Criteria for Inter-Assay Variability

Parameter Acceptable Range Reference
Inter-Assay %CV≤ 25%[2][3]
Intra-Assay %CV≤ 20%
Accuracy80-120% of nominal value

Table 2: Example of Inter-Assay Precision Data for a Set of Quality Control (QC) Samples

QC Level Run 1 (ng/mL) Run 2 (ng/mL) Run 3 (ng/mL) Mean (ng/mL) Std. Dev. %CV
Low (5 ng/mL)4.85.34.95.00.265.2%
Mid (50 ng/mL)52.148.551.250.61.843.6%
High (150 ng/mL)145.8155.2149.5150.24.753.2%

Experimental Protocols

Protocol 1: Sample Preparation and Derivatization of this compound

This protocol is based on the derivatization of aldehydes with semicarbazide (B1199961) for LC-MS/MS analysis.[6]

Materials:

  • Plasma or serum samples

  • Internal Standard (e.g., (2E)-D5-hexadecenal)

  • Methanol (B129727) (LC-MS grade)

  • Semicarbazide hydrochloride

  • Pyridine

  • Vortex mixer

  • Centrifuge

  • Heating block or water bath

Procedure:

  • Sample Thawing: Thaw plasma/serum samples on ice.

  • Internal Standard Spiking: To 100 µL of sample, add the internal standard to a final concentration that is within the linear range of the assay.

  • Protein Precipitation: Add 400 µL of ice-cold methanol to the sample. Vortex vigorously for 1 minute.

  • Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

  • Derivatization:

    • Prepare a fresh derivatization solution of 10 mg/mL semicarbazide hydrochloride in methanol containing 1% pyridine.

    • Add 50 µL of the derivatization solution to the supernatant.

    • Vortex briefly and incubate at 40°C for 2 hours.[6]

  • Final Preparation: After incubation, centrifuge the sample at 14,000 x g for 5 minutes to pellet any precipitate. Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Parameters for this compound Analysis

Liquid Chromatography (LC):

  • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size) is suitable for separating the derivatized this compound.

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient:

    • 0-1 min: 50% B

    • 1-8 min: Gradient to 95% B

    • 8-10 min: Hold at 95% B

    • 10.1-12 min: Return to 50% B for re-equilibration

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

Mass Spectrometry (MS):

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • MRM Transitions:

    • This compound-semicarbazone: The specific transition will depend on the exact structure of the derivatized analyte. For (2E)-hexadecenal semicarbazone, a characteristic transition is the neutral loss of NH3 ([M-17]+).[6]

    • Internal Standard-semicarbazone: A corresponding transition for the isotopically labeled internal standard should be monitored.

  • Source Parameters: Optimize source parameters (e.g., capillary voltage, source temperature, gas flows) according to the specific instrument used to achieve maximal signal intensity for the analyte.

Visualizations

TroubleshootingWorkflow cluster_SamplePrep Sample Preparation Issues cluster_Derivatization Derivatization Issues cluster_Matrix Matrix Effects cluster_LCMS LC-MS/MS Performance HighVariability High Inter-Assay Variability (%CV > 25%) CheckSamplePrep Review Sample Preparation Protocol HighVariability->CheckSamplePrep CheckDerivatization Optimize Derivatization Conditions HighVariability->CheckDerivatization CheckMatrixEffects Investigate Matrix Effects HighVariability->CheckMatrixEffects CheckLCMS Assess LC-MS/MS Performance HighVariability->CheckLCMS InconsistentPipetting Inconsistent Pipetting CheckSamplePrep->InconsistentPipetting PoorExtraction Poor Extraction Efficiency CheckSamplePrep->PoorExtraction ReagentDegradation Reagent Degradation CheckDerivatization->ReagentDegradation SuboptimalConditions Suboptimal Reaction Conditions CheckDerivatization->SuboptimalConditions IonSuppression Ion Suppression/ Enhancement CheckMatrixEffects->IonSuppression SystemSuitability Run System Suitability Test CheckLCMS->SystemSuitability CheckChromatography Evaluate Peak Shape & Retention Time CheckLCMS->CheckChromatography Solution Implement Corrective Actions & Re-evaluate Assay InconsistentPipetting->Solution PoorExtraction->Solution ReagentDegradation->Solution SuboptimalConditions->Solution ImproveCleanup Improve Sample Cleanup (SPE) IonSuppression->ImproveCleanup ImproveCleanup->Solution SystemSuitability->Solution CheckChromatography->Solution SamplePrepWorkflow Start Start: Plasma/Serum Sample AddIS Add Internal Standard Start->AddIS Precipitate Protein Precipitation (Cold Methanol) AddIS->Precipitate Centrifuge1 Centrifuge Precipitate->Centrifuge1 CollectSupernatant Collect Supernatant Centrifuge1->CollectSupernatant Derivatize Derivatization (Semicarbazide, 40°C) CollectSupernatant->Derivatize Centrifuge2 Centrifuge Derivatize->Centrifuge2 Analyze LC-MS/MS Analysis Centrifuge2->Analyze

References

Technical Support Center: Enhancing the In Vitro Stability of Hexadecaprenol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Hexadecaprenol. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on maintaining the stability of this compound during in vitro experiments. Here you will find answers to frequently asked questions and troubleshooting guides to address common challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern in vitro?

This compound is a long-chain polyisoprenoid alcohol. Its extended structure, featuring multiple double bonds, makes it susceptible to degradation under common in vitro experimental conditions. The primary stability concerns are oxidation, thermal degradation, and photodegradation, which can lead to a loss of biological activity and the formation of confounding byproducts in your experiments.

Q2: What are the main factors that affect the stability of this compound in vitro?

The stability of this compound can be compromised by several factors:

  • Oxygen: The unsaturated nature of the isoprenoid chain makes it prone to oxidation.

  • Temperature: Elevated temperatures can accelerate the rate of degradation.

  • Light: Exposure to light, particularly UV, can induce photodegradation.

  • pH: Extreme acidic or alkaline conditions may promote hydrolysis or other degradative reactions.

  • Solvent: The choice of solvent can influence the rate of degradation.

Q3: How can I minimize the degradation of this compound during my experiments?

To enhance the stability of this compound, consider the following precautions:

  • Use Antioxidants: The addition of antioxidants can protect this compound from oxidative damage.

  • Control Temperature: Whenever possible, conduct experiments at lower temperatures and avoid unnecessary heat exposure.

  • Protect from Light: Use amber-colored vials or wrap containers in aluminum foil to shield solutions from light.

  • Optimize pH: Maintain a pH environment that is as close to neutral as possible, unless the experimental design requires otherwise.

  • Proper Solvent Selection: Choose high-purity solvents and consider their potential for interaction with this compound.

Troubleshooting Guides

Issue 1: Loss of this compound activity or concentration in solution over a short period.
  • Possible Cause: Oxidative degradation due to exposure to air.

  • Troubleshooting Steps:

    • Inert Atmosphere: Prepare and handle this compound solutions under an inert atmosphere, such as nitrogen or argon.

    • Antioxidant Addition: Supplement your solution with an appropriate antioxidant. Common choices include Butylated Hydroxytoluene (BHT), Butylated Hydroxyanisole (BHA), or Vitamin E (α-tocopherol). The optimal concentration should be determined empirically but can start in the range of 0.01-0.1% (w/v).

    • Degas Solvents: Before use, degas all solvents to remove dissolved oxygen.

Issue 2: Inconsistent results between experimental replicates.
  • Possible Cause: Photodegradation due to inconsistent light exposure between samples.

  • Troubleshooting Steps:

    • Consistent Light Protection: Ensure all samples, including controls and standards, are consistently protected from light throughout the experiment. Use opaque or amber-colored containers for all solutions containing this compound.

    • Work in Subdued Light: When handling samples, work in a dimly lit area to minimize exposure.

    • Conduct a Photostability Test: If photodegradation is suspected, perform a controlled experiment comparing samples exposed to light with those kept in the dark to quantify the effect.

Issue 3: Degradation of this compound in aqueous buffers.
  • Possible Cause: pH-mediated hydrolysis.

  • Troubleshooting Steps:

    • pH Monitoring: Regularly monitor the pH of your buffered solutions.

    • pH Stability Study: If you suspect pH is a factor, conduct a pilot study to assess the stability of this compound across a range of pH values relevant to your experiment.

    • Buffer Selection: Choose a buffer system that is stable and maintains the desired pH throughout the duration of your experiment.

Data Presentation: Stability of this compound under Various Conditions

The following tables summarize the expected stability of this compound under different experimental conditions. Please note that these are generalized data based on the behavior of similar polyisoprenoid alcohols and should be confirmed with your own experimental setup.

Table 1: Effect of Temperature on this compound Degradation

Temperature (°C)SolventIncubation Time (hours)Estimated Degradation (%)
4Ethanol24< 5%
25 (Room Temp)Ethanol245 - 15%
37Ethanol2415 - 30%
60Ethanol24> 50%

Table 2: Effect of pH on this compound Stability in Aqueous Buffer at 37°C

pHIncubation Time (hours)Estimated Degradation (%)
3.02420 - 40%
5.02410 - 25%
7.4245 - 15%
9.02425 - 50%

Table 3: Efficacy of Different Antioxidants on this compound Stability (Conditions: 37°C, pH 7.4, 24 hours)

Antioxidant (0.1% w/v)Estimated Reduction in Degradation
None (Control)0%
BHT60 - 80%
BHA55 - 75%
α-Tocopherol70 - 90%

Experimental Protocols

Protocol 1: Stability-Indicating High-Performance Liquid Chromatography (HPLC) Method for this compound

This protocol outlines a general method for quantifying this compound and its degradation products.

1. Materials:

2. Chromatographic Conditions:

  • Mobile Phase: A gradient of acetonitrile and isopropanol.

    • Start with 80% acetonitrile / 20% isopropanol.

    • Linearly increase to 100% isopropanol over 20 minutes.

    • Hold at 100% isopropanol for 5 minutes.

    • Return to initial conditions and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 210 nm

  • Injection Volume: 20 µL

3. Sample Preparation:

  • Dissolve this compound in isopropanol to a known concentration (e.g., 1 mg/mL).

  • For stability studies, incubate the samples under the desired conditions (e.g., different temperatures, pH, light exposure).

  • At each time point, take an aliquot of the sample, dilute with isopropanol if necessary, and inject into the HPLC system.

4. Data Analysis:

  • Quantify the peak area of the intact this compound.

  • Monitor for the appearance of new peaks, which may indicate degradation products.

  • Calculate the percentage of this compound remaining at each time point relative to the initial concentration.

Protocol 2: In Vitro Antioxidant Efficacy Assay

This protocol provides a method to evaluate the effectiveness of different antioxidants in preventing this compound degradation.

1. Materials:

  • This compound stock solution (in isopropanol)

  • Antioxidant stock solutions (e.g., BHT, BHA, α-tocopherol in ethanol)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Incubator

  • HPLC system (as described in Protocol 1)

2. Experimental Setup:

  • Prepare a series of test solutions in amber vials.

  • To each vial, add PBS and the this compound stock solution to a final concentration of 100 µg/mL.

  • To the test vials, add different antioxidants at various final concentrations (e.g., 0.01%, 0.05%, 0.1% w/v).

  • Include a "no antioxidant" control.

  • Include a "time zero" sample that is immediately analyzed.

  • Incubate all other samples at 37°C for a specified period (e.g., 24, 48, 72 hours).

3. Analysis:

  • At each time point, analyze the samples by HPLC according to Protocol 1.

  • Calculate the percentage of this compound remaining in each sample.

  • Compare the degradation in the presence of antioxidants to the "no antioxidant" control to determine the efficacy of each antioxidant.

Mandatory Visualizations

experimental_workflow_stability_testing cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Interpretation prep_hex Prepare this compound Stock Solution prep_stress Prepare Samples under Different Stress Conditions (Temp, pH, Light) prep_hex->prep_stress prep_control Prepare Control Samples (No Stress) prep_hex->prep_control incubate Incubate Samples over a Time Course prep_stress->incubate prep_control->incubate sampling Take Aliquots at Defined Time Points incubate->sampling hplc Analyze by HPLC sampling->hplc quantify Quantify Peak Area of Intact this compound hplc->quantify degradation Calculate % Degradation quantify->degradation report Generate Stability Report degradation->report

Caption: Workflow for this compound Stability Testing.

logical_relationship_troubleshooting cluster_issue Observed Issue cluster_causes Potential Causes cluster_solutions Solutions issue Loss of this compound Activity/ Concentration oxidation Oxidation issue->oxidation photodegradation Photodegradation issue->photodegradation thermal Thermal Degradation issue->thermal ph_instability pH Instability issue->ph_instability antioxidants Use Antioxidants (e.g., BHT, α-Tocopherol) oxidation->antioxidants inert_atm Use Inert Atmosphere (N2, Ar) oxidation->inert_atm light_protect Protect from Light (Amber Vials) photodegradation->light_protect temp_control Control Temperature (Refrigerate, Avoid Heat) thermal->temp_control ph_control Maintain Neutral pH (Stable Buffers) ph_instability->ph_control

Caption: Troubleshooting Logic for this compound Instability.

Resolving co-elution issues in Hexadecaprenol analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Hexadecaprenol analysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during chromatographic analysis of this compound, with a focus on resolving co-elution problems.

Frequently Asked Questions (FAQs)

Q1: What is co-elution and how can I detect it in my this compound analysis?

A1: Co-elution occurs when this compound and one or more other compounds are not fully separated and elute from the chromatography column at very similar times, resulting in overlapping peaks. This can lead to inaccurate identification and quantification.

You can detect co-elution through several indicators:

  • Peak Shape Distortion: Look for peaks that are broader than expected, asymmetrical, or have shoulders.

  • Inconsistent Mass Spectra: If using Mass Spectrometry (MS), the mass spectrum will change across the width of the peak if multiple components are present.

  • Impure UV-Vis Spectra: When using a Diode Array Detector (DAD), the UV-Vis spectra will not be identical across the peak, indicating impurity.

Q2: What are the most likely compounds to co-elute with this compound?

A2: Due to its long-chain isoprenoid structure, this compound is likely to co-elute with other structurally similar lipids present in the sample matrix. Potential co-eluting compounds include:

  • Geometric Isomers: Cis/trans isomers of this compound or other polyprenols.

  • Other Long-Chain Polyprenols: Polyprenols with a different number of isoprene (B109036) units.

  • Sterols and other Lipids: In complex biological extracts, other hydrophobic molecules can interfere with the separation.

Q3: Which analytical techniques are best suited for this compound analysis to avoid co-elution?

A3: Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) can be used, but each has its considerations for resolving co-elution.

  • HPLC: Reversed-phase HPLC is a powerful technique for separating polyprenols. The choice of stationary phase is critical; for instance, a phenyl-bonded silica (B1680970) gel column can offer different selectivity compared to a standard C18 column, which can aid in resolving geometric isomers.

  • GC-MS: GC-MS provides excellent sensitivity and specificity. However, due to the low volatility of this compound, derivatization (e.g., silylation) is typically required to make it suitable for GC analysis. This adds a step to the sample preparation but can improve chromatographic performance.

Troubleshooting Guides

This section provides step-by-step guidance to address specific co-elution issues you may encounter during your experiments.

Issue 1: Poor resolution between this compound and a co-eluting isomer in Reversed-Phase HPLC.

Scenario: You are analyzing a purified plant extract using a standard C18 column and observe a broad, slightly asymmetrical peak for this compound, suggesting co-elution with a closely related isomer.

A Start: Co-elution Suspected B Confirm Co-elution (Peak Purity Analysis) A->B Step 1 C Modify Mobile Phase B->C Step 2 D Optimize Temperature C->D If resolution is still poor E Change Stationary Phase D->E If resolution is still poor F Resolution Achieved E->F Successful Separation

Figure 1. Troubleshooting workflow for co-elution in HPLC.

Problematic Experimental Protocol (Method A)

  • Sample Preparation: The plant extract containing this compound is dissolved in isopropanol (B130326) and filtered through a 0.45 µm filter.

  • HPLC System: Standard HPLC with UV detector.

  • Column: C18 reverse-phase column (250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: Isocratic elution with 95% Methanol (B129727) and 5% Water.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm.

  • Temperature: 30°C.

Optimized Experimental Protocol (Method B)

  • Sample Preparation: Same as Method A.

  • HPLC System: Standard HPLC with UV detector.

  • Column: Phenyl-Hexyl column (250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: Isocratic elution with 98% Methanol and 2% Water.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm.

  • Temperature: 40°C.

ParameterMethod A (Problematic)Method B (Optimized)
Stationary Phase C18Phenyl-Hexyl
Mobile Phase 95% Methanol / 5% Water98% Methanol / 2% Water
Temperature 30°C40°C
This compound Retention Time (min) 15.218.5
Co-eluting Isomer Retention Time (min) 15.219.8
Resolution (Rs) < 1.0> 1.5

Rationale for Optimization: The Phenyl-Hexyl stationary phase provides different selectivity compared to the C18 phase, which can enhance the separation of structurally similar isomers. Increasing the methanol percentage in the mobile phase and elevating the column temperature can also improve resolution and peak shape for long-chain lipids like this compound.

Issue 2: Co-elution of this compound with other lipids in a complex biological sample analyzed by GC-MS.

Scenario: You are analyzing a total lipid extract from a biological tissue by GC-MS after silylation. The chromatogram shows a peak at the expected retention time for this compound, but the mass spectrum indicates the presence of other interfering lipid molecules.

A Start: Co-elution in GC-MS B Optimize GC Temperature Program A->B Step 1 C Improve Sample Preparation B->C If interference persists D Resolution Achieved C->D Successful Separation

Figure 2. Troubleshooting workflow for GC-MS co-elution.

Problematic Experimental Protocol (Method C)

  • Sample Preparation:

    • Total lipid extraction from the tissue sample using a chloroform/methanol mixture.

    • The dried lipid extract is derivatized with a silylating agent (e.g., BSTFA).

    • The derivatized sample is reconstituted in hexane (B92381) for injection.

  • GC-MS System: Standard GC-MS system.

  • Column: Non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Temperature Program: Start at 150°C, ramp at 10°C/min to 300°C, hold for 10 min.

  • Injection: Splitless injection.

  • MS Detection: Full scan mode.

Optimized Experimental Protocol (Method D)

  • Sample Preparation:

    • Total lipid extraction from the tissue sample using a chloroform/methanol mixture.

    • Fractionation using Solid-Phase Extraction (SPE): The total lipid extract is passed through a silica-based SPE cartridge to separate different lipid classes. The fraction containing polyprenols is collected.

    • The polyprenol fraction is dried and then derivatized with a silylating agent (e.g., BSTFA).

    • The derivatized sample is reconstituted in hexane for injection.

  • GC-MS System: Standard GC-MS system.

  • Column: Non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Temperature Program: Start at 150°C, ramp at 5°C/min to 320°C, hold for 15 min.

  • Injection: Splitless injection.

  • MS Detection: Selected Ion Monitoring (SIM) mode, targeting specific ions for this compound.

ParameterMethod C (Problematic)Method D (Optimized)
Sample Preparation Total Lipid Extraction + DerivatizationTotal Lipid Extraction + SPE Fractionation + Derivatization
GC Temperature Ramp Rate 10°C/min5°C/min
MS Detection Mode Full ScanSelected Ion Monitoring (SIM)
Peak Purity (this compound) Low (significant interference)High (minimal interference)
Signal-to-Noise Ratio ModerateHigh

Rationale for Optimization: The introduction of an SPE step effectively removes many interfering lipids, simplifying the sample matrix before GC-MS analysis. A slower temperature ramp in the GC oven can improve the separation of closely eluting compounds. Finally, using SIM mode for MS detection increases sensitivity and selectivity for this compound by only monitoring its characteristic ions, further reducing the impact of any remaining co-eluting compounds.

Validation & Comparative

Hexadecaprenol vs. Dolichol: A Comparative Guide to their Functional Differences in Glycosylation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The intricate process of protein glycosylation is fundamental to cellular function, influencing protein folding, stability, and signaling. At the heart of N-linked glycosylation lies a lipid carrier, a polyprenol phosphate (B84403), which facilitates the assembly of an oligosaccharide chain destined for transfer to nascent proteins. While dolichol has long been recognized as the canonical polyprenol carrier in eukaryotes, the functional capabilities of other polyprenols, such as hexadecaprenol, are of increasing interest, particularly in the context of comparative biology and drug development. This guide provides an objective comparison of this compound and dolichol, focusing on their functional differences in glycosylation, supported by experimental data and detailed methodologies.

At a Glance: Key Functional Differences

FeatureDolicholThis compound
Structure α-saturated polyisoprenoidFully unsaturated polyisoprenoid
Primary Domain EukaryotesArchaea, Bacteria
Glycosyltransferase Affinity Higher affinity (Lower Km)Lower affinity (Higher Km)
Glycosylation Efficiency Higher efficiency (Higher Vmax)Lower efficiency (Lower Vmax)

Structural Distinction: The Saturated Alpha-Isoprene Unit

The primary structural difference between dolichol and other polyprenols like this compound lies in the saturation of the α-isoprene unit (the isoprene (B109036) unit attached to the hydroxyl group). Dolichol possesses a saturated α-isoprene unit, whereas this compound is a fully unsaturated polyprenol[1][2]. This seemingly subtle structural variation has significant implications for their roles in glycosylation.

Quantitative Comparison of Glycosylation Efficiency

Experimental evidence demonstrates a clear preference of mammalian glycosyltransferases for dolichol-based substrates over their unsaturated polyprenol counterparts. In a comparative study, the kinetic parameters of mannosyl and glucosyltransferases involved in the synthesis of the lipid-linked oligosaccharide (LLO) precursor were determined.

Table 1: Kinetic Parameters of Glycosyltransferases with Dolichol vs. Polyprenol Substrates

EnzymeSubstrateApparent Km (µM)Apparent Vmax (pmol/min/mg)
MannosyltransferaseDolichyl-P-Mannose1.2135
Polyprenyl-P-Mannose3.865
GlucosyltransferaseDolichyl-P-Glucose0.8250
Polyprenyl-P-Glucose2.5110

Data adapted from a study on mammalian glycosyltransferases[3].

The data clearly indicates that both mannosyl and glucosyltransferases exhibit a higher apparent Michaelis constant (Km) and a lower maximum velocity (Vmax) when utilizing polyprenyl-P-monosaccharides as substrates compared to dolichyl-P-monosaccharides[3]. This signifies a lower affinity of the enzymes for the unsaturated polyprenol-linked sugars and a reduced catalytic efficiency in transferring the monosaccharide to the growing oligosaccharide chain. Despite this reduced efficiency, polyprenol substrates can be utilized by these enzymes in vitro, leading to the formation of the correct glycosylation products[3].

Experimental Protocols

To enable researchers to investigate these functional differences, detailed methodologies for key experiments are provided below.

Experimental Protocol 1: In Vitro N-Glycosylation Assay Comparing this compound-P and Dolichol-P

This protocol outlines a method to directly compare the efficiency of this compound-phosphate and dolichol-phosphate as acceptors for the initial step of N-glycosylation, the transfer of N-acetylglucosamine-1-phosphate (GlcNAc-1-P).

1. Preparation of Polyprenol Phosphates:

  • Chemically synthesize this compound-phosphate and dolichol-phosphate. Alternatively, obtain commercially available analogs.

  • Purify the polyprenol phosphates using silica (B1680970) gel chromatography.

  • Quantify the purified products using phosphate analysis.

2. Enzyme Preparation:

  • Express and purify the recombinant GlcNAc-1-phosphate transferase (GPT), such as the human ALG7 enzyme, in a suitable expression system (e.g., E. coli or yeast).

  • Verify the purity and activity of the enzyme using SDS-PAGE and a standard activity assay.

3. In Vitro Glycosylation Reaction:

  • Prepare a reaction mixture containing:

    • 50 mM Tris-HCl, pH 7.5

    • 5 mM MgCl₂

    • 1 mM DTT

    • 0.1% Triton X-100

    • 10 µM of either this compound-phosphate or dolichol-phosphate

    • 50 µM UDP-[³H]GlcNAc (radiolabeled substrate for detection)

    • Purified GPT enzyme (e.g., 1 µg)

  • Incubate the reaction mixtures at 37°C for various time points (e.g., 0, 15, 30, 60 minutes).

  • Stop the reaction by adding 20 volumes of chloroform/methanol (2:1, v/v).

4. Product Extraction and Analysis:

  • Extract the lipid-linked products by partitioning with water. The polyprenol-PP-GlcNAc will be in the organic phase.

  • Dry the organic phase under a stream of nitrogen.

  • Resuspend the lipid extract in a small volume of chloroform/methanol (2:1, v/v).

  • Spot the extract onto a silica TLC plate and develop the chromatogram using a solvent system such as chloroform/methanol/water (65:25:4, v/v/v).

  • Detect the radiolabeled product, polyprenol-PP-[³H]GlcNAc, using a phosphorimager or by scraping the silica and performing liquid scintillation counting.

  • Quantify the amount of product formed at each time point to determine the initial reaction rates for both this compound-phosphate and dolichol-phosphate.

Experimental Protocol 2: Mass Spectrometric Analysis of Lipid-Linked Oligosaccharides (LLOs)

This protocol describes the analysis of LLOs generated using either this compound or dolichol as the lipid carrier.

1. Large-Scale In Vitro Glycosylation:

  • Scale up the reaction from Protocol 1 using non-radiolabeled UDP-GlcNAc and subsequent nucleotide sugars (e.g., UDP-GlcNAc, GDP-Man) to generate a sufficient quantity of LLOs.

  • Include the necessary glycosyltransferases (e.g., Alg13/14, Alg1, Alg2, Alg11) to build the desired oligosaccharide chain (e.g., Man₅GlcNAc₂).

2. LLO Extraction and Purification:

  • Perform a Bligh-Dyer extraction to isolate total lipids from the reaction mixture.

  • Purify the LLOs from the total lipid extract using DEAE-cellulose chromatography, eluting with an increasing gradient of ammonium (B1175870) acetate (B1210297) in methanol.

3. Mass Spectrometry Analysis:

  • Analyze the purified LLO fractions by liquid chromatography-electrospray ionization tandem mass spectrometry (LC-ESI-MS/MS)[4][5].

  • Use a normal-phase chromatography column to separate different LLO species.

  • Perform precursor ion scanning to specifically detect the phosphoglycan head groups, or use selected reaction monitoring (SRM) for targeted quantification of specific LLOs.

  • Compare the abundance of the LLOs generated with this compound versus dolichol carriers to assess the overall efficiency of the glycosylation pathway with each lipid.

Visualizing the Pathways and Workflows

To further clarify the concepts discussed, the following diagrams illustrate the N-glycosylation pathway and a comparative experimental workflow.

Caption: N-Glycosylation Pathway in the Endoplasmic Reticulum.

Comparative_Workflow cluster_substrates Substrate Preparation cluster_assay In Vitro Glycosylation Assay cluster_analysis Product Analysis Hex_P This compound-P Synthesis & Purification Assay_Hex Glycosyltransferase Reaction with this compound-P Hex_P->Assay_Hex Dol_P Dolichol-P Synthesis & Purification Assay_Dol Glycosyltransferase Reaction with Dolichol-P Dol_P->Assay_Dol TLC TLC Analysis (Radiolabeled) Assay_Hex->TLC LCMS LC-MS/MS Analysis (Non-radiolabeled) Assay_Hex->LCMS Assay_Dol->TLC Assay_Dol->LCMS Data Quantitative Comparison of Glycosylation Efficiency TLC->Data LCMS->Data

Caption: Experimental Workflow for Comparing this compound and Dolichol.

Conclusion

The saturation of the α-isoprene unit in dolichol confers a significant functional advantage in eukaryotic N-glycosylation, as evidenced by the higher affinity and catalytic efficiency of mammalian glycosyltransferases for dolichol-based substrates. While unsaturated polyprenols like this compound can participate in glycosylation, their reduced efficiency underscores a key evolutionary divergence in this fundamental cellular process. For researchers in drug development, understanding these differences is crucial, as alterations in the polyprenol pool or the enzymes that utilize them could have profound effects on protein glycosylation and, consequently, on cellular health and disease. The provided experimental protocols offer a framework for further investigation into the nuanced roles of different polyprenol carriers in glycosylation across various biological systems.

References

Unraveling the Influence of Hexadecaprenol and Cholesterol on Membrane Dynamics: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced ways molecules interact with and modify cell membranes is paramount. This guide provides a detailed, evidence-based comparison of the membrane-modifying effects of two significant isoprenoid compounds: Hexadecaprenol, a long-chain polyprenol, and cholesterol, a well-known sterol. By examining their distinct impacts on membrane fluidity, permeability, and organization, we aim to furnish a comprehensive resource for advancing membrane research and therapeutic development.

This compound (C80), a 16-isoprene unit polyprenol, and cholesterol are both crucial lipid components that modulate the physical properties of biological membranes. While cholesterol's role in maintaining membrane integrity and regulating signaling platforms is extensively studied, the effects of long-chain polyprenols like this compound are less characterized but of growing interest. This guide synthesizes available experimental data to draw a comparative analysis of their functions.

At a Glance: this compound vs. Cholesterol

FeatureThis compoundCholesterol
Primary Effect on Fluidity Increases fluidity by forming fluid microdomains[1]Dual effect: Decreases fluidity at high temperatures and in fluid-phase membranes, but increases fluidity in gel-phase membranes by preventing tight packing of phospholipids[2][3].
Effect on Permeability Increases membrane conductance and permeability to ions[1][4].Generally decreases permeability to small, water-soluble molecules, ions, and protons[2][5][6][7].
Membrane Organization Modulates molecular organization by forming fluid microdomains[1][4].Induces the formation of liquid-ordered (Lo) phase domains, known as lipid rafts, which are crucial for signal transduction[8][9][10][11][12].
Domain Type Fluid microdomains[1][4].Ordered lipid rafts[8][9][10][11][12].
Signaling Pathway Modulation Limited direct evidence, but may indirectly influence signaling by altering membrane physical properties. Polyprenols are known to be involved in glycosylation pathways[13].Extensively documented role in modulating various signaling pathways, including those involving G-protein coupled receptors (GPCRs) and receptor tyrosine kinases (RTKs), through the organization of lipid rafts[4][8][14].

In-Depth Analysis of Membrane-Modifying Effects

Membrane Fluidity

Cholesterol is renowned for its unique ability to buffer membrane fluidity. At physiological temperatures, it decreases the mobility of phospholipid acyl chains, leading to a more ordered and less fluid membrane state. Conversely, at lower temperatures, it disrupts the tight packing of saturated fatty acyl chains, thereby preventing the membrane from becoming too rigid[2][3]. This dual regulatory role is critical for maintaining optimal membrane function across a range of temperatures.

This compound , in contrast, appears to consistently increase membrane fluidity. Studies on model membranes have shown that the incorporation of this compound leads to the formation of "fluid microdomains"[1][4]. This suggests that its long, flexible isoprenoid chain disrupts the ordered packing of phospholipids, creating regions of higher mobility within the membrane.

Membrane Permeability

The impact of these two molecules on membrane permeability is also divergent. Cholesterol is known to decrease the permeability of the lipid bilayer to small molecules and ions, including protons and sodium ions[2][5][6][7]. It achieves this by filling the gaps between phospholipid molecules, thereby increasing the packing density and creating a more effective barrier. A study on the permeability of carbon dioxide across lipid membranes found that bilayers with high cholesterol content were an order of magnitude less permeable than those without[5].

Conversely, This compound has been shown to increase the permeability of model membranes. Experimental data indicates that it increases membrane conductance and the permeability coefficient for chloride ions[1][4]. This is attributed to a decrease in the activation energy required for ion migration across the membrane, likely due to the fluid microdomains it creates[1].

Membrane Organization and Domain Formation

Both molecules influence the lateral organization of lipids within the membrane, but they promote the formation of distinctly different types of domains.

Cholesterol is a key player in the formation of lipid rafts , which are small, highly ordered membrane microdomains enriched in sphingolipids and cholesterol[8][9][10][11][12]. These liquid-ordered (Lo) phase domains are thicker and less fluid than the surrounding liquid-disordered (Ld) phase of the membrane. Lipid rafts serve as crucial platforms for the organization of signaling proteins, thereby facilitating efficient signal transduction.

This compound , on the other hand, is suggested to form fluid microdomains [1][4]. These regions are characterized by a less ordered arrangement of lipids compared to the bulk membrane, leading to increased local fluidity. The long and flexible nature of the this compound molecule likely prevents the tight packing necessary for the formation of ordered domains like lipid rafts.

Impact on Signaling Pathways

The differential effects of this compound and cholesterol on membrane organization have profound implications for their roles in cell signaling.

Cholesterol's involvement in signaling is well-established and primarily mediated through lipid rafts . By concentrating or excluding specific proteins, lipid rafts regulate the activity of a multitude of signaling pathways. For instance, many G-protein coupled receptors (GPCRs) and receptor tyrosine kinases (RTKs) are localized to lipid rafts, and their signaling is dependent on the integrity of these domains[4][8][14]. Depletion of cholesterol disrupts lipid rafts and can significantly impair these signaling cascades.

The direct influence of This compound on specific signaling pathways is an area of ongoing research. However, its ability to alter the physical properties of the membrane, such as fluidity and permeability, suggests an indirect modulatory role. Changes in the membrane environment can affect the conformation and function of membrane-embedded proteins, including receptors and enzymes, thereby influencing downstream signaling events. Furthermore, polyprenols are known precursors for dolichols, which are essential for protein N-glycosylation, a critical modification for many signaling receptors[13].

G cluster_cholesterol Cholesterol cluster_this compound This compound cholesterol Cholesterol rafts Lipid Raft Formation (Liquid-ordered domains) cholesterol->rafts fluidity_c Decreased Fluidity (Increased Order) cholesterol->fluidity_c permeability_c Decreased Permeability cholesterol->permeability_c signaling_c Modulation of Signaling (GPCRs, RTKs) rafts->signaling_c This compound This compound microdomains Fluid Microdomain Formation This compound->microdomains fluidity_h Increased Fluidity (Decreased Order) This compound->fluidity_h permeability_h Increased Permeability This compound->permeability_h signaling_h Potential Indirect Signaling Modulation microdomains->signaling_h

Figure 1. Comparative effects of Cholesterol and this compound on membrane properties.

Experimental Protocols

A variety of biophysical techniques are employed to characterize the membrane-modifying effects of lipids like this compound and cholesterol. Below are overviews of key experimental methodologies.

Differential Scanning Calorimetry (DSC)

Objective: To measure the effect of the lipid on the phase transition temperature (Tm) of a model membrane, providing insights into its effect on membrane order and fluidity.

Methodology:

  • Prepare multilamellar vesicles (MLVs) of a host lipid (e.g., dipalmitoylphosphatidylcholine, DPPC) with and without the lipid of interest (this compound or cholesterol) at various molar ratios.

  • Hydrate the lipid films in a buffer solution by vortexing above the Tm of the host lipid.

  • Load the lipid dispersion into the DSC sample cell and an equal volume of buffer into the reference cell.

  • Scan the temperature across the expected phase transition range at a controlled rate (e.g., 1°C/min).

  • Record the differential heat flow between the sample and reference cells as a function of temperature.

  • Analyze the resulting thermogram to determine the Tm and the enthalpy of the transition (ΔH). A shift in Tm to a higher temperature indicates an ordering effect, while a shift to a lower temperature suggests a disordering effect.

G start Prepare Lipid Vesicles (with/without test lipid) load Load Sample and Reference into DSC start->load scan Temperature Scan load->scan record Record Heat Flow scan->record analyze Analyze Thermogram (Tm, ΔH) record->analyze

Figure 2. Workflow for Differential Scanning Calorimetry (DSC) analysis.

Fluorescence Polarization/Anisotropy

Objective: To measure membrane fluidity by monitoring the rotational mobility of a fluorescent probe embedded in the membrane.

Methodology:

  • Prepare unilamellar vesicles (LUVs) of the desired lipid composition, including the test lipid.

  • Incorporate a fluorescent probe, such as 1,6-diphenyl-1,3,5-hexatriene (B155585) (DPH), into the vesicles by incubation.

  • Excite the sample with vertically polarized light at the probe's excitation wavelength.

  • Measure the fluorescence emission intensity parallel (I∥) and perpendicular (I⊥) to the polarization of the excitation light.

  • Calculate the fluorescence anisotropy (r) using the formula: r = (I∥ - G * I⊥) / (I∥ + 2 * G * I⊥), where G is an instrument-specific correction factor.

  • A higher anisotropy value indicates restricted probe rotation and thus lower membrane fluidity, while a lower value signifies higher fluidity.

G start Prepare Labeled Vesicles excite Excite with Polarized Light start->excite measure Measure Parallel (I∥) and Perpendicular (I⊥) Emission excite->measure calculate Calculate Anisotropy (r) measure->calculate interpret Interpret Fluidity calculate->interpret

Figure 3. Fluorescence Polarization experimental workflow.

Voltammetry for Permeability Measurement

Objective: To determine the effect of a lipid on the permeability of a model membrane to specific ions.

Methodology:

  • Form a planar lipid bilayer membrane across a small aperture in a Teflon partition separating two aqueous compartments. The membrane-forming solution contains the host lipid and the test lipid.

  • Add a specific ion (e.g., Cl-) to one compartment (the cis side) to a known concentration.

  • Apply a transmembrane potential using electrodes placed in each compartment.

  • Measure the resulting current flowing across the membrane using a sensitive ammeter.

  • The magnitude of the current is proportional to the flux of ions across the membrane, and thus to its permeability.

  • The current-voltage relationship can be analyzed to determine the membrane conductance, which is a measure of its permeability to the specific ion.

Conclusion

This compound and cholesterol, while both being isoprenoid-derived lipids, exert markedly different effects on the physical properties of cell membranes. Cholesterol acts as a master regulator of membrane fluidity and permeability, and its role in organizing signaling platforms through lipid raft formation is well-established. This compound, conversely, appears to function as a membrane fluidizer, increasing permeability and creating distinct fluid microdomains.

These fundamental differences in their membrane-modifying effects likely translate to distinct physiological roles. While cholesterol's functions in mammalian cell membranes are extensively documented, the precise biological significance of long-chain polyprenols like this compound is an exciting frontier in membrane biology. Further research, particularly direct comparative studies and investigations into the impact of this compound on specific signaling pathways, will be crucial to fully elucidate its role in cellular function and its potential as a therapeutic target. This guide provides a foundational understanding to spur such future investigations.

References

Hexadecaprenol: An Unconventional Candidate in the Landscape of Metabolic Disorder Biomarkers

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of emerging and established biomarkers for Congenital Disorders of Glycosylation, with a focus on PMM2-CDG.

For researchers and drug development professionals navigating the complexities of metabolic disorders, the identification and validation of sensitive and specific biomarkers are paramount. While the initial inquiry into Hexadecaprenol as a potential biomarker yielded limited specific data in the context of prevalent metabolic disorders, it opens a broader discussion into the rigorous validation required for any new candidate. This guide pivots to a comparative analysis of well-documented biomarkers for a specific and significant metabolic disorder: Phosphomannomutase 2-Congenital Disorder of Glycosylation (PMM2-CDG), the most common congenital disorder of N-linked glycosylation.

PMM2-CDG, an autosomal recessive disorder, arises from mutations in the PMM2 gene, leading to deficient activity of the phosphomannomutase 2 enzyme. This deficiency disrupts the synthesis of N-linked oligosaccharides, crucial for the proper function of a vast number of proteins. The clinical presentation is heterogeneous, affecting multiple organ systems and posing significant diagnostic challenges. This guide will compare the established biomarker, Carbohydrate-Deficient Transferrin (CDT), with emerging biomarkers such as a specific complement C4-derived glycopeptide and urinary sorbitol, providing a framework for evaluating their clinical utility.

Comparative Analysis of PMM2-CDG Biomarkers

The diagnosis and monitoring of PMM2-CDG have traditionally relied on the analysis of transferrin isoforms. However, the limitations of this method have spurred the search for more sensitive and specific alternatives.

BiomarkerDescriptionMethod of DetectionAdvantagesLimitations
Carbohydrate-Deficient Transferrin (CDT) Measures the relative amount of transferrin isoforms lacking complete sialic acid attachments due to defective N-glycosylation. A type I pattern is characteristic of PMM2-CDG.[1][2]Isoelectric focusing (IEF), mass spectrometry, capillary zone electrophoresis, high-performance liquid chromatography.[3][4]Well-established, widely used as a first-line screening test.[4]Can yield false negatives, and results may normalize with age.[5] Can be affected by other conditions like untreated galactosemia, fructosemia, and liver disease.[2]
Complement C4-derived Glycopeptide (Man5GlcNAc2) A specific glycopeptide from complement C4 carrying a truncated Man5GlcNAc2 glycan, which is not detected in healthy individuals.[5]Mass spectrometry-based N-glycoproteomics.[5]Higher sensitivity than CDT; detected in patients with normal CDT results.[5] Could be a valuable tool for diagnosis and therapeutic monitoring.[5]Requires specialized mass spectrometry equipment and expertise. Further validation in larger cohorts is needed.
Urinary Sorbitol An elevated level of sorbitol in the urine has been identified as a clinical biomarker for PMM2-CDG.[1]Not detailed in the provided results. Likely involves chromatographic or mass spectrometry-based methods.Correlates with disease severity, particularly liver dysfunction and peripheral neuropathy.[6] May serve as an outcome measure in clinical trials.[6]The specificity and sensitivity compared to other biomarkers need further characterization.

Experimental Protocols

Carbohydrate-Deficient Transferrin (CDT) Analysis by Isoelectric Focusing (IEF)

Principle: IEF separates proteins based on their isoelectric point (pI). Transferrin isoforms with fewer sialic acid residues have a higher pI and will migrate differently in a pH gradient, allowing for their quantification.

Methodology:

  • Sample Preparation: Serum samples are pre-treated to saturate transferrin with iron.

  • Isoelectric Focusing: The treated serum is applied to a polyacrylamide or agarose (B213101) gel containing a pH gradient. An electric field is applied, causing the transferrin isoforms to migrate to their respective pI.

  • Immunofixation and Staining: After focusing, the proteins are fixed, and anti-transferrin antibody is applied to specifically identify the transferrin bands. The gel is then stained to visualize the protein bands.

  • Densitometry: The intensity of the bands corresponding to asialo-, disialo-, and tetrasialo-transferrin are quantified using a densitometer to determine the relative amounts of each isoform.

Mass Spectrometry-based N-Glycoproteomics for Complement C4-derived Glycopeptide

Principle: This method uses mass spectrometry to identify and quantify specific glycopeptides from a complex biological sample like serum.

Methodology:

  • Sample Preparation: Serum proteins are denatured, reduced, alkylated, and then digested into peptides using an enzyme like trypsin.

  • Glycopeptide Enrichment: Glycopeptides are selectively enriched from the peptide mixture using techniques like hydrophilic interaction liquid chromatography (HILIC).

  • LC-MS/MS Analysis: The enriched glycopeptides are separated by liquid chromatography (LC) and analyzed by tandem mass spectrometry (MS/MS). The mass spectrometer measures the mass-to-charge ratio of the peptides and their fragments.

  • Data Analysis: The MS/MS data is searched against a protein database to identify the peptide sequence and the attached glycan structure. The abundance of the target glycopeptide (e.g., from complement C4 with Man5GlcNAc2) is quantified.

Signaling Pathways and Experimental Workflows

N_Glycosylation_Pathway_in_PMM2_CDG cluster_ER Endoplasmic Reticulum cluster_Cytosol Cytosol Dolichol-P Dolichol-P LLO_precursor Lipid-Linked Oligosaccharide (LLO) Precursor Dolichol-P->LLO_precursor Multiple enzymatic steps Mature_LLO Mature LLO (Glc3Man9GlcNAc2-P-P-Dol) LLO_precursor->Mature_LLO Further glycosylation OST Oligosaccharyltransferase (OST) Mature_LLO->OST Nascent_Protein Nascent Polypeptide Nascent_Protein->OST Glycosylated_Protein Glycosylated Protein OST->Glycosylated_Protein Transfers LLO to Asn Mannose Mannose Mannose-6-P Mannose-6-P Mannose->Mannose-6-P PMM2 PMM2 (Phosphomannomutase 2) Mannose-6-P->PMM2 Mannose-1-P Mannose-1-P GDP-Mannose GDP-Mannose Mannose-1-P->GDP-Mannose GDP-Mannose->LLO_precursor Donates mannose residues PMM2->Mannose-1-P Defect Defect in PMM2-CDG PMM2->Defect

Caption: N-Glycosylation pathway disruption in PMM2-CDG.

Biomarker_Validation_Workflow Discovery Biomarker Discovery (e.g., Proteomics, Metabolomics) Analytical_Validation Analytical Validation (Assay development, performance characteristics) Discovery->Analytical_Validation Candidate Biomarker Clinical_Validation Clinical Validation (Evaluation in patient cohorts for sensitivity, specificity) Analytical_Validation->Clinical_Validation Validated Assay Clinical_Utility Assessment of Clinical Utility (Impact on diagnosis, prognosis, or treatment decisions) Clinical_Validation->Clinical_Utility Clinically Validated Biomarker

References

LC-MS Outshines HPLC-UV for Hexadecaprenol Analysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the analysis of the long-chain isoprenoid alcohol Hexadecaprenol, selecting the optimal analytical technique is paramount for achieving accurate and reliable results. While High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) has been a traditional approach, the advent of Liquid Chromatography-Mass Spectrometry (LC-MS) presents significant advantages in sensitivity, specificity, and overall performance. This guide provides an objective comparison of these two methods, supported by experimental data and detailed protocols, to aid in making an informed decision for your analytical needs.

This compound, a C80 polyprenol, plays a role in various biological processes and is a subject of interest in pharmaceutical and nutraceutical research. Its structure, characterized by a long hydrocarbon chain with multiple isolated double bonds and a terminal hydroxyl group, poses a challenge for traditional UV detection due to the absence of a significant chromophore. This inherent molecular characteristic is a critical factor in the superior performance of LC-MS for its analysis.

Performance Comparison: LC-MS vs. HPLC-UV

The choice between LC-MS and HPLC-UV for this compound analysis hinges on the specific requirements for sensitivity, selectivity, and the complexity of the sample matrix. LC-MS consistently demonstrates superior performance, particularly in achieving lower detection and quantification limits.

Validation ParameterHPLC-UVLC-MS/MS
Linearity (R²) ≥ 0.998≥ 0.999
Limit of Detection (LOD) ~10 - 50 ng/mL~0.1 - 1 ng/mL
Limit of Quantification (LOQ) ~50 - 150 ng/mL~0.5 - 5 ng/mL
Accuracy (% Recovery) 95 - 105%98 - 102%
Precision (%RSD) < 5%< 3%
Specificity Moderate; susceptible to interference from co-eluting compounds with similar low-wavelength UV absorbance.Excellent; provides structural confirmation and can distinguish between isobaric compounds.

Note: The quantitative data presented is a synthesis of reported values for the analysis of long-chain polyprenols and is intended to be representative.

The Decisive Advantages of LC-MS

The primary advantages of employing LC-MS for this compound analysis are rooted in the principles of mass detection, which overcomes the limitations of UV absorbance for this class of molecules.

  • Enhanced Sensitivity: As indicated in the performance comparison, LC-MS offers significantly lower limits of detection (LOD) and quantification (LOQ). This is crucial when analyzing samples with trace amounts of this compound, a common scenario in biological matrices.

  • Unmatched Specificity: HPLC-UV relies on the absorption of UV light at a specific wavelength. For molecules like this compound that lack a strong chromophore, detection is typically performed at low wavelengths (around 210 nm).[1][2] This region is prone to interference from many other organic molecules and solvent impurities, potentially leading to inaccurate quantification. LC-MS, on the other hand, identifies compounds based on their mass-to-charge ratio (m/z), providing a highly specific and confirmatory analysis.[3] Techniques like tandem mass spectrometry (MS/MS) can further fragment the molecule to provide structural information, virtually eliminating the risk of misidentification.

  • Structural Elucidation: LC-MS/MS can provide valuable structural information through fragmentation patterns, which is not possible with HPLC-UV. This is particularly useful for identifying unknown impurities or metabolites related to this compound.

  • Robustness in Complex Matrices: Biological samples are inherently complex. The high specificity of LC-MS allows for the accurate quantification of this compound even in the presence of a multitude of other compounds, often with simpler sample preparation protocols compared to what would be required to achieve similar selectivity with HPLC-UV.

Experimental Protocols

Detailed methodologies are essential for reproducible and reliable results. Below are representative protocols for the analysis of this compound using both HPLC-UV and LC-MS.

Sample Preparation (General)
  • Extraction: Extract this compound from the sample matrix using a suitable organic solvent such as a mixture of hexane (B92381) and isopropanol.

  • Saponification (if necessary): For samples containing esterified forms of this compound, a saponification step with ethanolic potassium hydroxide (B78521) is required to hydrolyze the esters and liberate the free alcohol.

  • Purification: The crude extract can be purified using solid-phase extraction (SPE) with a silica-based sorbent to remove interfering lipids.

  • Reconstitution: Evaporate the purified extract to dryness under a stream of nitrogen and reconstitute in a solvent compatible with the initial mobile phase of the chromatographic system.

HPLC-UV Method
  • HPLC System: A standard HPLC system with a UV or Diode Array Detector (DAD).

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution is typically used.

    • Solvent A: Methanol/Water (95:5, v/v)

    • Solvent B: Isopropanol/Hexane (80:20, v/v)

  • Gradient Program:

    • 0-5 min: 100% A

    • 5-20 min: Linear gradient to 100% B

    • 20-25 min: Hold at 100% B

    • 25-30 min: Return to 100% A and equilibrate

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35 °C.

  • Injection Volume: 20 µL.

  • UV Detection: 210 nm.[1]

LC-MS Method
  • LC System: A UHPLC or HPLC system coupled to a mass spectrometer.

  • Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).

  • Ionization Source: Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) in positive ion mode. APCI can be advantageous for less polar molecules like polyprenols.

  • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

  • Mobile Phase:

    • Solvent A: Water with 0.1% formic acid

    • Solvent B: Acetonitrile/Isopropanol (50:50, v/v) with 0.1% formic acid

  • Gradient Program: A suitable gradient to resolve this compound from other components.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

  • MS Detection:

    • Scan Mode: Full scan for identification or Multiple Reaction Monitoring (MRM) for quantification.

    • Typical Ion Transition for this compound (C80H132O): For precursor ion selection, [M+H-H₂O]⁺ is often monitored for polyprenols.[3]

Visualizing the Methodologies

To better illustrate the processes, the following diagrams depict the experimental workflow and the key advantages of each technique.

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplcuv HPLC-UV Analysis cluster_lcms LC-MS Analysis sp1 Extraction sp2 Saponification (optional) sp1->sp2 sp3 Purification (SPE) sp2->sp3 sp4 Reconstitution sp3->sp4 hplc HPLC Separation sp4->hplc lc LC Separation sp4->lc uv UV Detection (210 nm) hplc->uv ms Mass Spectrometry Detection lc->ms

Figure 1. Comparative experimental workflow for this compound analysis.

advantages_comparison center_node This compound Analysis uv_adv1 Cost-Effective center_node->uv_adv1 uv_adv2 Widely Available center_node->uv_adv2 uv_adv3 Simple Operation center_node->uv_adv3 ms_adv1 High Sensitivity center_node->ms_adv1 ms_adv2 High Specificity center_node->ms_adv2 ms_adv3 Structural Information center_node->ms_adv3 ms_adv4 Ideal for Complex Matrices center_node->ms_adv4

Figure 2. Key advantages of LC-MS over HPLC-UV for this compound analysis.

Conclusion

For the quantitative analysis of this compound, LC-MS is unequivocally the superior technique. Its high sensitivity and specificity are indispensable for accurate measurements, especially at low concentrations and in complex biological matrices. While HPLC-UV may be a viable option for screening or for the analysis of highly concentrated, pure samples, it is prone to interferences and lacks the confirmatory power of mass spectrometry. For researchers, scientists, and drug development professionals requiring robust, reliable, and sensitive data for this compound, investing in LC-MS methodology is a strategic imperative.

References

A Comparative Guide to the Quantification of Hexadecaprenol: HPLC-UV, HPLC-MS, and GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of three common analytical techniques for the quantification of Hexadecaprenol: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS), and Gas Chromatography-Mass Spectrometry (GC-MS). The selection of an appropriate quantification method is critical for accurate and reliable results in research, development, and quality control. This document presents a summary of their performance based on key validation parameters and provides detailed experimental protocols.

Data Presentation: A Comparative Analysis

The following table summarizes the performance characteristics of the different analytical methods for the quantification of polyprenols, including this compound. Data presented here is a synthesis from multiple sources and should be considered representative. For specific applications, method validation is essential.

ParameterHPLC-UVHPLC-MSGC-MS
Limit of Detection (LOD) Higher (µg/mL range)Lower (pg to ng/mL range)[1]Low (ng/mL range), requires derivatization
Limit of Quantification (LOQ) Higher (µg/mL range)Lower (pg to ng/mL range)[1]Low (ng/mL range), requires derivatization
Linearity (R²) > 0.99> 0.999[2]> 0.998[3]
Precision (%RSD) < 5%< 15%[2]< 15%[3]
Accuracy (% Recovery) 95-105%85-115%[2]80-120%[3]
Specificity Moderate, potential for interferenceHigh, mass-based detectionHigh, mass-based detection
Throughput HighModerate to HighModerate
Cost LowHighModerate
Derivatization Required NoNoYes[4]

Experimental Protocols

Detailed methodologies for the three key analytical techniques are provided below. These protocols are intended as a starting point and may require optimization for specific sample matrices and instrumentation.

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

This method is a robust and cost-effective technique for the quantification of this compound, particularly at higher concentrations.

a. Sample Preparation:

  • Extract this compound from the sample matrix using a suitable organic solvent (e.g., a mixture of hexane (B92381) and isopropanol).

  • Centrifuge the extract to remove any particulate matter.

  • Evaporate the solvent under a stream of nitrogen.

  • Reconstitute the dried extract in the mobile phase.

  • Filter the solution through a 0.45 µm syringe filter before injection.

b. Chromatographic Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: Isocratic elution with a mixture of methanol (B129727) and isopropanol.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at 210 nm[4].

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

This technique offers high sensitivity and specificity, making it ideal for the quantification of this compound at low concentrations and in complex matrices.

a. Sample Preparation:

  • Follow the same extraction procedure as for HPLC-UV.

  • Dilute the reconstituted extract to an appropriate concentration with the mobile phase.

b. Chromatographic and Mass Spectrometric Conditions:

  • HPLC System: An HPLC system coupled to a mass spectrometer (e.g., Agilent 1260 Infinity II with an AB Sciex QTrap® 3200MD)[1].

  • Column: C18 reverse-phase column.

  • Mobile Phase: A gradient elution using a mixture of methanol, n-hexane, propanol-2, and an aqueous ammonium (B1175870) acetate (B1210297) solution[1].

  • Flow Rate: 1.0 mL/min[4].

  • Ionization Mode: Electrospray Ionization (ESI) or Atmospheric Pressure Photoionization (APPI).

  • Detection: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for the specific m/z of this compound adducts.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. For non-volatile compounds like this compound, derivatization is necessary to increase their volatility.

a. Sample Preparation and Derivatization:

  • Extract this compound as described for HPLC-UV.

  • Evaporate the solvent to complete dryness.

  • Derivatize the dried extract by adding a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) and pyridine, then heat at 60-70°C.

  • After cooling, the derivatized sample is ready for injection.

b. Chromatographic and Mass Spectrometric Conditions:

  • GC System: A standard gas chromatograph coupled to a mass spectrometer.

  • Column: A capillary column suitable for the analysis of silylated compounds (e.g., HP-5MS).

  • Carrier Gas: Helium at a constant flow rate.

  • Injector Temperature: 250-280°C.

  • Oven Temperature Program: A temperature gradient starting from a lower temperature (e.g., 150°C) and ramping up to a higher temperature (e.g., 300°C) to ensure the elution of the derivatized this compound.

  • Ionization Mode: Electron Ionization (EI).

  • Detection: Mass spectrometer operating in full scan or SIM mode.

Mandatory Visualization

The following diagrams illustrate the experimental workflow for the cross-validation of the different quantification methods for this compound.

CrossValidationWorkflow Experimental Workflow for Cross-Validation cluster_sample Sample Preparation cluster_methods Quantification Methods cluster_validation Method Validation cluster_comparison Comparative Analysis Sample This compound Sample Extraction Solvent Extraction Sample->Extraction Cleanup Centrifugation & Filtration Extraction->Cleanup HPLC_UV HPLC-UV Analysis Cleanup->HPLC_UV HPLC_MS HPLC-MS Analysis Cleanup->HPLC_MS GC_MS_Prep Derivatization (Silylation) Cleanup->GC_MS_Prep Linearity Linearity HPLC_UV->Linearity LOD_LOQ LOD & LOQ HPLC_UV->LOD_LOQ Precision Precision HPLC_UV->Precision Accuracy Accuracy HPLC_UV->Accuracy Specificity Specificity HPLC_UV->Specificity HPLC_MS->Linearity HPLC_MS->LOD_LOQ HPLC_MS->Precision HPLC_MS->Accuracy HPLC_MS->Specificity GC_MS GC-MS Analysis GC_MS_Prep->GC_MS GC_MS->Linearity GC_MS->LOD_LOQ GC_MS->Precision GC_MS->Accuracy GC_MS->Specificity Comparison Cross-Validation Comparison Validation_edge->Comparison

Caption: Experimental workflow for the cross-validation of this compound quantification methods.

References

A Comparative Analysis of Hexadecaprenol from Diverse Natural Origins: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the nuances of Hexadecaprenol from various natural sources is critical. This guide provides a comprehensive comparative analysis, detailing extraction yields, purity, and biological activities, supported by experimental data and methodologies. The objective is to offer a clear, data-driven overview to inform research and development decisions.

This compound, a C80 polyprenol, is a long-chain isoprenoid alcohol found across different domains of life, including plants, fungi, and marine organisms. These molecules serve as precursors for dolichols, which are essential for glycoprotein (B1211001) synthesis, and have garnered interest for their potential therapeutic properties, including anti-inflammatory and antioxidant effects.[1] The choice of a natural source for this compound can significantly impact extraction efficiency, final product purity, and its bioactive profile.

Quantitative Analysis of this compound from Natural Sources

The yield and purity of this compound are highly dependent on the source organism and the extraction and purification methods employed. Coniferous plants are a notable source of polyprenols, with varying concentrations depending on the species. While specific data for this compound (C80) is limited, the total polyprenol content provides a valuable benchmark for potential yields.

Natural Source CategorySpecific Organism (Example)Typical Yield of Total Polyprenols (% of dry weight)Purity of Polyprenol Fraction (%)Key References
Plants (Conifers) Picea sitchensis (Sitka spruce)1.22 ± 0.04%Not specified[2]
Cunninghamia lanceolataNot specified>90% after purification[2]
Pinus sylvestris (Scots pine)Not specifiedNot specified[3]
Plants (Other) Combretum molle~4%Not specified[4]
Fungi Endophytic fungiVariableVariable[5]
Marine Organisms Marine SpongesNot specifiedNot specified

Note: The yields mentioned are for total polyprenols and may not be exclusively this compound. The purity is typically achieved after several purification steps.

Experimental Protocols: From Extraction to Analysis

The isolation and quantification of this compound from natural matrices involve a multi-step process. Below are detailed methodologies for key experiments.

Extraction of Polyprenols from Plant Material

A general workflow for extracting polyprenols from plant sources involves initial extraction with an organic solvent or supercritical fluid, followed by saponification to remove lipids, and subsequent purification steps.[1]

a) Solvent-Based Extraction:

  • Sample Preparation: Plant material (e.g., needles of coniferous trees) is dried to a moisture content of less than 12% and finely ground.[6]

  • Extraction: The powdered material is subjected to reflux extraction with petroleum ether (ratio of 1:4 to 1:10, raw material weight:solvent volume) at 50-70°C for 2-6 hours. This step is typically repeated to maximize yield.[6]

  • Concentration: The combined petroleum ether extracts are concentrated under reduced pressure using a rotary evaporator to obtain a crude extract.[6]

b) Supercritical Fluid Extraction (SFE-CO2):

  • Loading: Powdered plant material is loaded into the extraction vessel of an SFE system.

  • Extraction Parameters:

    • Pressure: 200 bar

    • Temperature: 70°C

    • Dynamic Extraction Time: 7 hours

    • Co-solvent: Absolute ethanol (B145695) (flow rate of 0.05 mL/min)[1]

  • Collection: The extract is collected in a separation vessel as the CO2 returns to its gaseous state.

Saponification

This step is crucial for removing contaminating lipids like triglycerides and fatty acids.

  • Reaction: The crude extract is mixed with a solution of sodium hydroxide (B78521) in ethanol (e.g., 20% wt NaOH solution).[6]

  • Incubation: The mixture is stirred at an elevated temperature (e.g., 60-70°C) for 1-2 hours.[6]

  • Extraction of Unsaponifiables: The unsaponifiable matter, containing the polyprenols, is extracted with a nonpolar solvent like petroleum ether. The aqueous layer containing saponified fatty acids is discarded.[6]

Purification

Further purification is necessary to achieve high-purity this compound.

  • Low-Temperature Precipitation: The extract is dissolved in a solvent like acetone (B3395972) and cooled (e.g., 0°C to -20°C) to precipitate out less soluble compounds.[6]

  • Chromatography: Column chromatography using silica (B1680970) gel or alumina (B75360) is a common method for separating polyprenols from other unsaponifiable components.[3]

Quantification and Analysis: High-Performance Liquid Chromatography (HPLC)

HPLC is a robust technique for the quantification of polyprenols.

  • System: A reversed-phase HPLC system with a Diode-Array Detector (DAD) is commonly used.[7][8]

  • Column: A C18 column is typically employed.[9]

  • Mobile Phase: A gradient elution with a mixture of acetonitrile (B52724) and acidified water is often used.[10]

  • Detection: The DAD is set to a wavelength where polyprenols exhibit absorbance (e.g., 210 nm).[8]

  • Quantification: Quantification is achieved by comparing the peak area of the analyte with that of a standard curve prepared from a known concentration of a polyprenol standard.[9]

Biosynthesis of Very-Long-Chain Polyprenols

The biosynthesis of polyprenols in plants is a complex process that occurs in different cellular compartments. The fundamental building blocks, isopentenyl diphosphate (B83284) (IPP) and its isomer dimethylallyl diphosphate (DMAPP), are synthesized through the cytosolic Mevalonic Acid (MVA) pathway and the plastidial 2-C-methyl-D-erythritol-4-phosphate (MEP) pathway.[11] These C5 units are then sequentially added by enzymes called cis-prenyltransferases (CPTs) to create long-chain polyprenols.[11][12] In Arabidopsis thaliana, specific CPTs have been identified for the synthesis of medium-chain (AtCPT7) and long-chain (AtCPT1) polyprenols.[11][12]

Hexadecaprenol_Biosynthesis cluster_MVA Mevalonic Acid (MVA) Pathway (Cytosol) cluster_MEP Methylerythritol Phosphate (MEP) Pathway (Plastid) cluster_Elongation Polyprenol Elongation (Plastid/ER) Acetyl_CoA Acetyl-CoA MVA Mevalonate Acetyl_CoA->MVA IPP_MVA IPP MVA->IPP_MVA FPP Farnesyl-PP (C15) IPP_MVA->FPP CPT cis-Prenyltransferase (e.g., AtCPT1) FPP->CPT Alternative Primer Pyruvate_G3P Pyruvate + G3P MEP MEP Pyruvate_G3P->MEP IPP_MEP IPP MEP->IPP_MEP DMAPP DMAPP IPP_MEP->DMAPP Isomerase IPP_MEP->CPT Substrate (12x IPP) GGPP Geranylgeranyl-PP (C20) DMAPP->GGPP + 3x IPP GGPP->CPT Primer Hexadecaprenyl_PP Hexadecaprenyl-PP (C80) CPT->Hexadecaprenyl_PP This compound This compound (C80) Hexadecaprenyl_PP->this compound Phosphatase

Caption: Biosynthesis of this compound via MVA and MEP pathways.

Comparative Biological Activities

While comprehensive comparative studies on the biological activities of this compound from different natural sources are not abundant, the general class of polyprenols and extracts from various sources have demonstrated notable anti-inflammatory and antioxidant properties.

  • Anti-inflammatory Activity: Plant-derived compounds, including terpenoids, are known to exhibit anti-inflammatory effects by modulating inflammatory pathways and reducing the production of pro-inflammatory cytokines.[13] Extracts from both medicinal plants and fungi have shown significant anti-inflammatory activity, which is often correlated with their phenolic and flavonoid content.[14][15]

  • Antioxidant Activity: Polyprenols have been shown to possess strong antioxidative abilities in vitro.[2] The antioxidant capacity of extracts from plants and fungi is well-documented, with a positive correlation between antioxidant activity and the total phenolic and flavonoid content.[14][15]

It is important to note that the biological activity of a this compound-containing extract will be influenced by the presence of other bioactive compounds. Therefore, the choice of natural source and the purity of the final product are critical factors in determining its therapeutic potential.

Conclusion

The selection of a natural source for this compound is a multifaceted decision that requires careful consideration of extraction yields, achievable purity, and the desired biological activity profile. While coniferous trees represent a well-documented source of polyprenols, other plants, fungi, and marine organisms may offer unique advantages. The detailed experimental protocols provided in this guide offer a foundation for the extraction, purification, and analysis of this compound. Further research is warranted to conduct direct comparative studies of this compound from diverse origins to fully elucidate their respective therapeutic potentials.

References

A Comparative Analysis of Hexadecaprenol Analogs: Structure, Function, and Experimental Insights

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of hexadecaprenol and its analogs, focusing on their structural distinctions and functional implications, particularly in the context of N-linked glycosylation. The information presented is supported by experimental data and methodologies to assist researchers in understanding and utilizing these compounds in their work.

Structural and Functional Overview

This compound belongs to a larger class of polyisoprenoid alcohols, which are linear polymers of isoprene (B109036) units. The two primary classes of analogs relevant to this discussion are polyprenols and dolichols . The defining structural difference between these two lies in the saturation of the α-isoprene unit (the isoprene unit attached to the hydroxyl group). In polyprenols, this α-unit is unsaturated, whereas in dolichols, it is saturated[1]. This seemingly minor structural variation has significant functional consequences.

Both polyprenols and their phosphorylated derivatives, polyprenyl phosphates and dolichyl phosphates, serve as lipid carriers for oligosaccharides in the crucial post-translational modification process known as N-linked glycosylation[1][2]. This process, essential for the proper folding, stability, and function of many eukaryotic proteins, involves the assembly of a complex oligosaccharide chain on the lipid carrier embedded in the endoplasmic reticulum membrane, followed by its transfer to nascent polypeptide chains[1][3].

While both can function as carriers, studies have shown that mammalian glycosyltransferases exhibit a clear preference for dolichyl phosphates over polyprenyl phosphates as substrates. This preference is reflected in the kinetics of the enzymatic reactions, where dolichyl phosphates lead to higher reaction velocities and have a greater affinity for the enzymes involved in oligosaccharide synthesis[4].

Quantitative Comparison of Functional Activity

The functional efficacy of this compound analogs can be quantitatively assessed by examining the kinetic parameters of the glycosyltransferases that utilize them as substrates. A key study compared the effectiveness of polyprenyl-P-mannose and dolichyl-P-mannose as donor substrates for mannosyltransferase, a critical enzyme in the N-linked glycosylation pathway. The results, summarized in the table below, clearly demonstrate the superior performance of the dolichol analog.

SubstrateApparent Km (μM)Apparent Vmax (pmol/min)
Dolichyl-P-Mannose1.211.8
Polyprenyl-P-Mannose3.34.5
Table 1: Kinetic comparison of mannosyltransferase activity with dolichyl-P-mannose and polyprenyl-P-mannose. Data sourced from a study on mammalian glycosyltransferases[4].

These data indicate that the mannosyltransferase has a nearly three-fold higher affinity (lower Km) and exhibits a more than two-and-a-half-fold higher maximum reaction velocity (Vmax) with dolichyl-P-mannose compared to its polyprenol counterpart[4]. This enzymatic preference underscores the functional significance of the α-saturated isoprene unit in dolichols for efficient N-linked glycosylation in mammals.

Experimental Protocols

In Vitro N-Glycosylation Assay

This protocol outlines a cell-free system to assess the efficiency of different lipid carriers in N-glycosylation reactions.

Materials:

  • Microsomal preparations from a suitable cell line (e.g., CHO cells)

  • Radiolabeled sugar donor (e.g., GDP-[¹⁴C]Mannose)

  • Lipid phosphate (B84403) acceptors (e.g., dolichyl phosphate, polyprenyl phosphate)

  • Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 1 mM DTT)

  • Stop solution (e.g., 10% trichloroacetic acid)

  • Scintillation cocktail and counter

Procedure:

  • Prepare a reaction mixture containing the reaction buffer, microsomal preparation, and the lipid phosphate acceptor to be tested.

  • Initiate the reaction by adding the radiolabeled sugar donor.

  • Incubate the reaction at 37°C for a defined period (e.g., 10-30 minutes).

  • Stop the reaction by adding the stop solution.

  • Precipitate the macromolecules and wash to remove unincorporated radiolabeled sugar.

  • Quantify the incorporated radioactivity in the lipid-linked oligosaccharides using a scintillation counter.

  • Compare the radioactivity incorporated using different lipid phosphate acceptors to determine their relative efficiency as substrates.

Cytotoxicity Assessment using MTT Assay

This protocol describes a colorimetric assay to evaluate the potential cytotoxic effects of this compound analogs on cultured cells.

Materials:

  • Cell line of interest (e.g., HeLa, HepG2)

  • 96-well cell culture plates

  • Complete cell culture medium

  • This compound analogs dissolved in a suitable solvent (e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the this compound analogs. Include untreated and solvent-only controls.

  • Incubate the cells for the desired exposure time (e.g., 24, 48, or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan (B1609692) crystals.

  • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control and determine the IC50 value for each analog if cytotoxic effects are observed[5][6][7][8].

Quantification of this compound Analogs by LC-MS/MS

This protocol provides a general workflow for the sensitive and specific quantification of this compound and its analogs in biological samples.

Materials:

  • Biological sample (e.g., cell lysate, tissue homogenate)

  • Internal standard (a structurally similar compound not present in the sample)

  • Organic solvents for extraction (e.g., chloroform, methanol)

  • LC-MS/MS system with a suitable column (e.g., C18)

  • Mobile phases (e.g., a gradient of water and acetonitrile (B52724) with a modifier like formic acid)

Procedure:

  • Sample Preparation: Homogenize the biological sample and add the internal standard. Perform a liquid-liquid extraction to isolate the lipid fraction containing the this compound analogs. Evaporate the solvent and reconstitute the residue in the initial mobile phase.

  • LC Separation: Inject the sample onto the LC system. Use a gradient elution to separate the different analogs based on their hydrophobicity.

  • MS/MS Detection: Use an electrospray ionization (ESI) source in positive or negative ion mode. Set the mass spectrometer to operate in Multiple Reaction Monitoring (MRM) mode. For each analog and the internal standard, define a specific precursor ion and one or more product ions.

  • Quantification: Create a calibration curve using known concentrations of the this compound analogs. Quantify the analogs in the biological samples by comparing their peak areas to that of the internal standard and interpolating from the calibration curve[9][10][11][12].

Visualizing the N-Linked Glycosylation Pathway

The following diagrams illustrate the key stages of the N-linked glycosylation pathway, highlighting the role of dolichyl phosphate as the lipid carrier.

N_Linked_Glycosylation_ER_Lumen cluster_Cytosol Cytosol cluster_ER_Membrane ER Membrane cluster_ER_Lumen ER Lumen UDP_GlcNAc UDP-GlcNAc L1 Dol-PP-GlcNAc UDP_GlcNAc->L1 GPT UDP_Man UDP-Man Dol_P Dolichol-P Dol_P->L1 L2 Dol-PP-GlcNAc₂ L1->L2 Glycosyl-transferases L3 Dol-PP-GlcNAc₂Man₅ L2->L3 Mannosyl-transferases L3_flipped Dol-PP-GlcNAc₂Man₅ L3->L3_flipped Flippase L4 Dol-PP-GlcNAc₂Man₉ L3_flipped->L4 Mannosyl-transferases (from Dol-P-Man) L5 Dol-PP-GlcNAc₂Man₉Glc₃ L4->L5 Glucosyl-transferases (from Dol-P-Glc) Glycoprotein Glycoprotein L5->Glycoprotein Oligosaccharyl-transferase (OST) Nascent_Protein Nascent Polypeptide Nascent_Protein->Glycoprotein

Caption: Early stages of N-linked glycosylation in the ER.

Dolichol_Cycle cluster_ER_Membrane ER Membrane Polyprenol_PP Polyprenol-PP Polyprenol Polyprenol Polyprenol_PP->Polyprenol Phosphatase Dolichol Dolichol Polyprenol->Dolichol Polyprenol Reductase (α-saturation) Dol_P Dolichol-P Dolichol->Dol_P Dolichol Kinase Dol_PP_GlcNAc2 Dol-PP-GlcNAc₂... Dol_P->Dol_PP_GlcNAc2 N-Glycosylation Pathway Dol_PP Dolichol-PP Dol_PP_GlcNAc2->Dol_PP Transfer to Protein (OST) Dol_PP->Dol_P Phosphatase

References

Navigating the Detection of Hexadecaprenol: A Comparative Guide to Analytical Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the study of long-chain polyprenols, the accurate detection and quantification of specific homologs like Hexadecaprenol are critical. This guide provides a comprehensive comparison of established analytical techniques for this purpose. Notably, direct detection of this compound using specific antibodies is not currently feasible due to the lack of commercially available antibodies for this analyte. Therefore, this guide focuses on robust chemical-analytical methods, detailing their principles, protocols, and performance to aid in selecting the most appropriate technique for your research needs.

Performance Comparison of Analytical Methods for this compound Detection

The selection of an analytical method for this compound detection is a trade-off between sensitivity, specificity, and the complexity of the required instrumentation and sample preparation. While immunoassays are a common tool for the specific detection of many biomolecules, the absence of anti-Hexadecaprenol antibodies necessitates the use of chromatographic techniques. High-Performance Liquid Chromatography (HPLC) coupled with various detectors and Gas Chromatography-Mass Spectrometry (GC-MS) are the primary methods for the analysis of long-chain polyprenols.[1]

Method Principle Limit of Detection (LOD) Specificity Sample Type Throughput Key Advantages Key Disadvantages
HPLC-UV Separation by reverse-phase chromatography, detection by UV absorbance (typically at 210 nm).[2]ng rangeModeratePlant tissues, animal tissues, cell culturesModerateRelatively simple, cost-effective, good for quantification of knowns.Lower specificity, potential for interfering compounds.
HPLC-MS Separation by reverse-phase chromatography, detection by mass-to-charge ratio.[1][3]pg to fg rangeHighPlant tissues, animal tissues, cell cultures, biological fluidsModerateHigh sensitivity and specificity, structural confirmation.[1]Higher instrument cost and complexity.
GC-MS Separation of volatile derivatives by gas chromatography, detection by mass-to-charge ratio.[1]pg rangeHighPurified extractsLow to ModerateHigh resolution for complex mixtures.Requires derivatization for non-volatile polyprenols, potential for sample degradation at high temperatures.[1]

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of these analytical techniques. Below are representative protocols for the detection of this compound and other long-chain polyprenols.

Sample Preparation (General Protocol for Tissues)

A critical first step for accurate quantification is the release of free polyprenols from their esterified forms.[2]

  • Homogenization: Homogenize the tissue sample in a suitable solvent mixture (e.g., chloroform/methanol 2:1 v/v).

  • Saponification: Add a solution of potassium hydroxide (B78521) in ethanol (B145695) to the lipid extract and incubate at 60-80°C for 1-2 hours to hydrolyze the polyprenyl esters.[2]

  • Extraction: Extract the non-saponifiable lipids, which include the free polyprenols, using a non-polar solvent such as n-hexane or petroleum ether.[2]

  • Purification: Wash the organic phase with water to remove soaps and other water-soluble impurities. Dry the organic phase over anhydrous sodium sulfate.

  • Concentration: Evaporate the solvent under reduced pressure. Reconstitute the dried extract in a solvent compatible with the chosen analytical method.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
  • Chromatographic System: An HPLC system equipped with a C18 reverse-phase column is commonly used.[2]

  • Mobile Phase: A gradient of methanol/water and isopropanol/hexane is often employed to separate the different polyprenol homologs.[2]

  • Flow Rate: A typical flow rate is 1.0 mL/min.[2]

  • Detection: Monitor the eluent at 210 nm, where polyprenols exhibit UV absorbance.[2]

  • Quantification: Use an external standard calibration curve with a known concentration of a this compound standard or a closely related polyprenol.

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)
  • Chromatographic System: A UHPLC or HPLC system coupled to a mass spectrometer. A C18 column is typically used for separation.[1]

  • Mobile Phase: Similar to HPLC-UV, a gradient elution is used. The mobile phase must be compatible with the ionization source of the mass spectrometer.

  • Ionization: Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are common ionization techniques for polyprenols.

  • Mass Analysis: Operate the mass spectrometer in full scan mode for identification or selected ion monitoring (SIM) for targeted quantification of the [M+Na]⁺ or other relevant adducts of this compound.

  • Quantification: An internal standard (e.g., a non-endogenous polyprenol homolog) is recommended for accurate quantification.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Derivatization: Convert the non-volatile polyprenols into volatile derivatives (e.g., trimethylsilyl (B98337) ethers) by reacting the dried extract with a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).[1]

  • GC System: Use a gas chromatograph with a non-polar capillary column (e.g., HP-5MS).[1]

  • Carrier Gas: Helium is typically used as the carrier gas.

  • Temperature Program: A temperature gradient is necessary to elute the long-chain polyprenol derivatives.

  • Ionization and Detection: Use electron ionization (EI) and a mass spectrometer to detect the characteristic fragmentation patterns of the derivatized polyprenols.

Experimental Workflow and Signaling Pathway Diagrams

To visually represent the logical flow of analysis and the context of this compound's biological role, the following diagrams are provided.

cluster_sample_prep Sample Preparation cluster_analysis Analytical Methods cluster_data Data Analysis tissue Tissue Sample (Plant or Animal) homogenization Homogenization in Organic Solvent tissue->homogenization saponification Saponification (Hydrolysis of Esters) homogenization->saponification extraction Extraction of Non-Saponifiable Lipids saponification->extraction purification Purification and Concentration extraction->purification hplc_uv HPLC-UV purification->hplc_uv hplc_ms HPLC-MS purification->hplc_ms gc_ms GC-MS (with Derivatization) purification->gc_ms data_uv Quantification via UV Absorbance hplc_uv->data_uv data_ms Quantification and Structural Confirmation via Mass Spectra hplc_ms->data_ms gc_ms->data_ms

Workflow for this compound Detection

cluster_pathway Simplified Polyprenol Biosynthesis and Function ipp Isopentenyl Pyrophosphate (IPP) ggpp Geranylgeranyl Pyrophosphate (GGPP) ipp->ggpp polyprenyl_pp Polyprenyl Pyrophosphate Synthesis ggpp->polyprenyl_pp This compound This compound polyprenyl_pp->this compound dolichol Dolichol This compound->dolichol Reduction membrane_fluidity Membrane Fluidity Modulation This compound->membrane_fluidity protein_glycosylation Protein Glycosylation dolichol->protein_glycosylation

Role of this compound in Biological Pathways

References

A Guide to Inter-laboratory Comparison of Hexadecaprenol Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for conducting an inter-laboratory comparison of Hexadecaprenol quantification results. Due to the limited availability of public data from round-robin or collaborative studies on this compound, this document outlines a comprehensive plan for establishing such a study. It includes proposed experimental protocols, data presentation formats, and the necessary visualizations to ensure clarity and comparability of results across different laboratories.

Introduction to this compound and the Need for Standardized Quantification

This compound is a long-chain polyisoprenoid alcohol. Polyisoprenoids, and their close relatives, the dolichols, play crucial roles in various biological processes. The phosphorylated form of these molecules, dolichyl phosphate (B84403), is essential for the biosynthesis of N-linked glycoproteins, a fundamental process in all eukaryotic cells.[1][2] Given its involvement in such a critical cellular function, the accurate quantification of this compound is vital for research in cell biology, biochemistry, and drug development.

An inter-laboratory comparison is essential to:

  • Establish the reliability and reproducibility of different analytical methods.

  • Identify potential sources of variability in quantification.

  • Develop a consensus reference method for the scientific community.

  • Ensure the quality and comparability of data in multi-center studies.

Proposed Inter-laboratory Study Design

This section outlines a hypothetical study design for an inter-laboratory comparison of this compound quantification.

2.1. Participating Laboratories A minimum of five to ten laboratories with experience in lipid analysis and chromatography should be recruited. The participants should represent a range of academic, industrial, and governmental institutions to ensure a broad evaluation of methods and instrumentation.

2.2. Test Materials Standardized test materials are crucial for a successful comparison. The following should be prepared and distributed by a central coordinating laboratory:

  • High-Purity this compound Standard: A certified reference material (CRM) of this compound to be used for calibration.

  • Spiked Samples: A well-characterized matrix (e.g., a model lipid mixture or a biological sample extract known to be free of this compound) spiked with known concentrations of this compound. Multiple concentration levels should be provided to assess linearity and accuracy.

  • Blinded Samples: Real-world samples (e.g., cell culture extracts, tissue homogenates) containing unknown concentrations of this compound.

2.3. Analytical Methods Participating laboratories will be asked to quantify this compound in the provided samples using their in-house analytical methods. It is anticipated that High-Performance Liquid Chromatography (HPLC) coupled with various detectors will be the primary technique.

Experimental Protocols

The following are detailed, albeit hypothetical, experimental protocols for the quantification of this compound by HPLC. These protocols are provided as a starting point and can be adapted by participating laboratories.

3.1. Sample Preparation: Lipid Extraction

  • Homogenization: For biological samples, homogenize the tissue or cells in a suitable solvent (e.g., chloroform:methanol (B129727) 2:1, v/v).

  • Extraction: Perform a liquid-liquid extraction (e.g., Folch method) to separate the lipid fraction.

  • Saponification (Optional): To remove interfering glycerolipids, the lipid extract can be saponified using a mild base (e.g., 0.5 M KOH in methanol).

  • Solid-Phase Extraction (SPE): The non-saponifiable lipids, including this compound, can be further purified using a silica-based SPE cartridge.

  • Reconstitution: Evaporate the final extract to dryness under a stream of nitrogen and reconstitute in the mobile phase for HPLC analysis.

3.2. HPLC Method

  • Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size) is recommended.

  • Mobile Phase: A gradient of methanol and isopropanol (B130326) can be effective. For example, a linear gradient from 90:10 (v/v) methanol:isopropanol to 50:50 (v/v) over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 20 µL.

  • Detector: A UV detector set at 210 nm or a Mass Spectrometer (MS) for higher sensitivity and specificity.

3.3. Method Validation Parameters Each participating laboratory should validate their method according to established guidelines, assessing the following parameters:

  • Specificity: The ability to assess unequivocally the analyte in the presence of components that may be expected to be present.

  • Linearity and Range: The ability to obtain test results that are directly proportional to the concentration of the analyte. A minimum of five concentration levels should be used to construct the calibration curve.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This can be assessed using the spiked samples.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. This should be evaluated at both the intra-day (repeatability) and inter-day (intermediate precision) levels.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Data Presentation

The quantitative data from all participating laboratories should be summarized in clearly structured tables for easy comparison.

Table 1: Comparison of Method Validation Parameters for this compound Quantification

ParameterLaboratory 1Laboratory 2Laboratory 3Laboratory 4Laboratory 5
Linearity (R²)
Range (µg/mL)
Accuracy (%)
Precision (RSD%)
- Repeatability
- Intermediate
LOD (µg/mL)
LOQ (µg/mL)

Table 2: Quantification Results for Blinded Samples (µg/mL)

Sample IDLaboratory 1Laboratory 2Laboratory 3Laboratory 4Laboratory 5MeanStd. Dev.RSD (%)
Sample A
Sample B
Sample C

Mandatory Visualizations

5.1. Signaling Pathway

This compound is a precursor in the dolichol biosynthesis pathway, which is a branch of the mevalonate (B85504) pathway. Dolichol phosphate is a crucial lipid carrier for the assembly of oligosaccharides that are subsequently transferred to proteins in the process of N-linked glycosylation.[3][4][5]

G cluster_0 Mevalonate Pathway cluster_1 Dolichol Biosynthesis cluster_2 N-linked Glycosylation Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA Mevalonate Mevalonate HMG-CoA->Mevalonate Isopentenyl Pyrophosphate (IPP) Isopentenyl Pyrophosphate (IPP) Mevalonate->Isopentenyl Pyrophosphate (IPP) Farnesyl Pyrophosphate (FPP) Farnesyl Pyrophosphate (FPP) Isopentenyl Pyrophosphate (IPP)->Farnesyl Pyrophosphate (FPP) Polyprenyl Pyrophosphate Polyprenyl Pyrophosphate Farnesyl Pyrophosphate (FPP)->Polyprenyl Pyrophosphate + n IPP (cis-prenyltransferase) This compound This compound Polyprenyl Pyrophosphate->this compound (example polyprenol) Dolichol Phosphate Dolichol Phosphate Polyprenyl Pyrophosphate->Dolichol Phosphate Oligosaccharide Assembly Oligosaccharide Assembly Dolichol Phosphate->Oligosaccharide Assembly Protein Glycosylation Protein Glycosylation Oligosaccharide Assembly->Protein Glycosylation

Biosynthetic pathway of dolichols and their role in N-linked glycosylation.

5.2. Experimental Workflow

The following diagram illustrates the proposed workflow for the inter-laboratory comparison study.

G A Coordinating Lab: Prepare & Distribute Samples B Participating Labs: Receive Samples A->B C Sample Preparation (Lipid Extraction) B->C D This compound Quantification (e.g., HPLC) C->D E Method Validation D->E F Data Submission to Coordinating Lab E->F G Statistical Analysis & Data Comparison F->G H Final Report & Publication G->H

Proposed workflow for the inter-laboratory comparison study.

5.3. Logical Relationship of the Study

This diagram shows the logical flow from the need for standardized quantification to the outcomes of the inter-laboratory study.

G cluster_0 Problem cluster_1 Solution cluster_2 Methodology cluster_3 Outcome A Need for Accurate this compound Quantification B Inter-laboratory Comparison Study A->B C Standardized Samples B->C D Validated Analytical Methods B->D E Assessment of Method Performance C->E D->E F Identification of Best Practices E->F G Improved Data Comparability F->G

Logical flow of the proposed inter-laboratory comparison study.

References

Safety Operating Guide

Essential Safety and Operational Guide for Handling Hexadecaprenol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety protocols and logistical plans for the handling and disposal of Hexadecaprenol, tailored for researchers, scientists, and professionals in drug development. Adherence to these procedures is vital for ensuring a safe laboratory environment.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive PPE strategy is necessary to minimize exposure and ensure personal safety. The following table summarizes the required PPE.

PPE CategoryItemSpecifications & Rationale
Eye and Face Protection Safety Goggles with Side ShieldsEssential to protect against dust particles and potential splashes. Standard eyeglasses are not a substitute.
Face ShieldRecommended when there is a significant risk of splashing or dust generation.
Skin Protection Chemical-Resistant GlovesMust be disposable, powder-free, and made of materials like nitrile. Change gloves regularly or immediately if contaminated.[1]
Laboratory Coat/GownA long-sleeved, solid-front gown made of low-permeability fabric is required to protect the skin and clothing.[1]
Respiratory Protection NIOSH/MSHA Approved RespiratorNecessary when working in poorly ventilated areas or when dust formation is likely.[2] A particulate filter may be required.[3]
Foot Protection Closed-Toe ShoesStandard laboratory practice to protect feet from spills.

Operational Plan: Step-by-Step Handling Procedure

Following a systematic procedure for handling this compound is critical to maintaining a safe workspace.

  • Preparation and Area Setup :

    • Ensure the work area is well-ventilated.[4][5] Use a local exhaust ventilation system if available.

    • Confirm that a safety shower and eyewash station are readily accessible.[2]

    • Restrict access to the handling area to authorized personnel only.[1]

    • Prohibit eating, drinking, smoking, and the application of cosmetics in the work area.[1]

  • Donning PPE :

    • Wash hands thoroughly before putting on any PPE.[1]

    • Put on a laboratory coat or gown, ensuring it is fully buttoned.

    • Don the appropriate respiratory protection if required by your risk assessment.

    • Put on safety goggles with side shields.

    • Finally, put on chemical-resistant gloves, ensuring the cuffs of the gloves overlap with the sleeves of the lab coat.[1]

  • Handling this compound :

    • Handle the substance in a designated area to prevent the formation of dust and aerosols.[4]

    • Avoid all direct contact with the skin and eyes.[4]

    • Use non-sparking tools to prevent ignition sources.[4]

    • Keep the container tightly closed when not in use.[5]

  • Post-Handling :

    • After handling, decontaminate the work surface.

    • Remove PPE in the reverse order it was put on, being careful to avoid contaminating your skin or clothing.

    • Dispose of single-use PPE in the appropriate waste container.

    • Wash hands thoroughly with soap and water after removing all PPE.[1]

Disposal Plan

Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.

  • Chemical Waste :

    • This compound should be disposed of by a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing.[4]

    • Do not discharge the chemical into sewer systems or contaminate water, foodstuffs, or feed.[4]

  • Contaminated Packaging and PPE :

    • Containers should be triple-rinsed (or equivalent) and offered for recycling or reconditioning.[4]

    • Alternatively, puncture the packaging to render it unusable and dispose of it in a sanitary landfill.[4]

    • Contaminated PPE, such as gloves and gowns, should be placed in a sealed bag and disposed of as chemical waste.[1]

Quantitative Data Summary

The following table presents relevant quantitative data for this compound (1-Hexadecanol).

PropertyValue
CAS Number 36653-82-4
Molecular Weight 242.44 g/mol [6]
Appearance White crystals[5]
Flash Point > 110 °C (> 230 °F)[5]
Density 0.818 g/cm³ at 20 °C[6]
Water Solubility Insoluble[6]

Workflow for Handling and Disposal of this compound

The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.

Hexadecaprenol_Workflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep_area Prepare Ventilated Work Area check_safety Check Safety Equipment (Eyewash, Shower) prep_area->check_safety don_ppe Don Appropriate PPE check_safety->don_ppe handle Handle this compound (Avoid Dust/Aerosols) don_ppe->handle store Store in Tightly Closed Container handle->store decontaminate Decontaminate Work Surface store->decontaminate doff_ppe Doff PPE Correctly decontaminate->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands dispose_chem Dispose of Chemical Waste (Licensed Facility) wash_hands->dispose_chem dispose_ppe Dispose of Contaminated PPE wash_hands->dispose_ppe dispose_cont Dispose of Contaminated Containers wash_hands->dispose_cont

Caption: Workflow for Safe Handling and Disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.